1-(4-Bromo-3-chlorophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODIGXNJTHCLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625371 | |
| Record name | 1-(4-Bromo-3-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-31-6 | |
| Record name | 1-(4-Bromo-3-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-3-chlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromo-3-chlorophenyl)ethanone (CAS 3114-31-6): Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-(4-bromo-3-chlorophenyl)ethanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, a validated synthetic route via Friedel-Crafts acylation, detailed analytical characterization, and its strategic applications in the synthesis of complex pharmaceutical agents.
Introduction: A Versatile Building Block
This compound, with the CAS registry number 3114-31-6, is a halogenated aromatic ketone.[1][2] Its molecular structure, featuring a strategically substituted phenyl ring, makes it a valuable precursor in organic synthesis. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions, along with a reactive ketone functional group, allows for a variety of subsequent chemical modifications. This versatility is particularly prized in medicinal chemistry, where it serves as a scaffold for the construction of intricate molecules with potential therapeutic activities.[3][4]
The bromine atom, for instance, is amenable to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.[3] The ketone functionality can be readily transformed into other functional groups or used as a handle for constructing heterocyclic systems.[5] This guide will explore the synthesis and characterization of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in experimental work.
| Property | Value | Reference(s) |
| CAS Number | 3114-31-6 | [1][2] |
| Molecular Formula | C₈H₆BrClO | [1][2] |
| Molecular Weight | 233.49 g/mol | [1][2] |
| Boiling Point | 310 °C at 760 mmHg | [1] |
| Density | 1.566 g/cm³ | [1] |
| Flash Point | 142 °C | [1] |
| Appearance | Yellow powder | [1] |
Safety Information: this compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1]
Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[6] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[7]
Reaction Mechanism and Regioselectivity
The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the acetylating agent (acetyl chloride) to form a highly electrophilic acylium ion. The aromatic ring of 1-bromo-2-chlorobenzene then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.
The regioselectivity of the acylation is directed by the existing substituents on the benzene ring. Both bromine and chlorine are ortho, para-directing deactivators.[8] However, the position para to the bromine atom (and meta to the chlorine atom) is the most sterically accessible and electronically favored position for the incoming electrophile, leading to the formation of this compound as the major product.
Diagram of the Proposed Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of similar haloaromatic compounds.[8][9]
Materials:
-
1-Bromo-2-chlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane, and cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Add 1-bromo-2-chlorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm. The aromatic region should display three distinct signals corresponding to the three protons on the phenyl ring. The proton ortho to the carbonyl group and adjacent to the chlorine atom is expected to appear as a doublet. The proton ortho to the bromine atom and adjacent to the chlorine will likely be a doublet of doublets, and the proton meta to the carbonyl group and ortho to the bromine will also be a doublet.[10][11]
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show a signal for the methyl carbon around 26-30 ppm and a signal for the carbonyl carbon around 195-200 ppm. The aromatic region will display six signals for the six carbons of the phenyl ring, with their chemical shifts influenced by the attached substituents.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.
-
Absorption bands in the 1400-1600 cm⁻¹ region due to C=C stretching in the aromatic ring.
-
C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.[12][13]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.[14] The major fragmentation pathway for aromatic ketones is the α-cleavage of the acyl group, leading to the formation of a stable acylium ion.[14][15] Therefore, a significant peak corresponding to the loss of a methyl radical (M-15) is anticipated. Further fragmentation may involve the loss of carbon monoxide (CO) from the acylium ion.
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to selectively functionalize different parts of the molecule.
For example, the bromo substituent can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.[3]
A notable application of structurally similar compounds is in the development of kinase inhibitors. For instance, 1-(4-bromo-3-fluorophenyl)ethanone is a key intermediate in the synthesis of inhibitors of the ERK1/2 signaling pathway, which is a critical regulator of cell proliferation and is often dysregulated in cancer.[16] The 4-bromo-3-halophenyl moiety serves as a crucial pharmacophore in these inhibitors.
Furthermore, the ketone functional group can be derivatized to form various heterocyclic structures, such as triazoles, which are known to exhibit a wide range of biological activities, including antifungal and antimicrobial properties.[5][17]
Diagram of Potential Synthetic Transformations
Caption: Potential synthetic transformations of this compound.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. A comprehensive understanding of its analytical properties is essential for its effective use in the synthesis of novel and complex molecular architectures. The versatility of this building block, allowing for selective modifications at both the ketone and the aryl bromide positions, ensures its continued relevance in the quest for new therapeutic agents.
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An In-Depth Technical Guide to 1-(4-Bromo-3-chlorophenyl)ethanone: Synthesis, Characterization, and Application in Kinase Inhibitor Development
Introduction
1-(4-Bromo-3-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both bromo and chloro moieties on the phenyl ring, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, comprehensive structural elucidation, and a notable application as a key building block in the development of targeted cancer therapeutics, specifically in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 3114-31-6 | [1][2] |
| Molecular Formula | C₈H₆BrClO | [1] |
| Molecular Weight | 233.49 g/mol | [1] |
| Boiling Point | 310 °C at 760 mmHg | [1] |
| Density | 1.566 g/cm³ | [1] |
| Flash Point | 142 °C | [1] |
| Appearance | Solid | [3] |
Synthesis via Friedel-Crafts Acylation: A Mechanistic and Practical Approach
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
The Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product. The reaction proceeds through the formation of a highly electrophilic acylium ion, generated in situ from the reaction of acetyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The 1-bromo-2-chlorobenzene substrate contains two halogen substituents that are deactivating yet ortho-, para-directing. The bromine atom, being larger and more polarizable, exerts a stronger para-directing influence, guiding the incoming acyl group to the 4-position, sterically the most accessible and electronically favored position. Dichloromethane is often chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants and the aluminum chloride complex. A low reaction temperature is initially maintained to control the exothermic reaction between acetyl chloride and aluminum chloride, preventing potential side reactions.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and reproducible method for the synthesis of this compound. Each step is designed to ensure the integrity of the reaction and the purity of the final product.
| Step | Procedure | Rationale |
| 1. Reagent Preparation | To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath. | Anhydrous conditions are crucial to prevent the deactivation of the Lewis acid catalyst. Cooling the reaction mixture controls the initial exothermic reaction. |
| 2. Acylium Ion Formation | Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension while maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature. | The slow addition of acetyl chloride ensures the controlled formation of the acylium ion and prevents a rapid increase in temperature. |
| 3. Electrophilic Aromatic Substitution | Add 1-bromo-2-chlorobenzene (1.0 eq) dropwise to the reaction mixture, again maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. | The substrate is added slowly to the pre-formed acylium ion to maximize the desired reaction and minimize side-product formation. The reaction is then allowed to proceed to completion at room temperature. |
| 4. Reaction Quenching | Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. | This step quenches the reaction by decomposing the aluminum chloride complex and protonating any remaining Lewis basic species. The acidic environment ensures the product remains in the organic phase. |
| 5. Extraction and Washing | Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. | Extraction isolates the product from the aqueous phase. The washing steps remove any remaining acid, unreacted starting materials, and inorganic salts. |
| 6. Drying and Concentration | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. | Removal of residual water is essential before solvent evaporation to prevent hydrolysis of the product. |
| 7. Purification | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. | Purification is necessary to remove any remaining impurities and obtain the final product in high purity. |
Structural Elucidation and Characterization
Confirmation of the chemical structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons (-COCH₃) around 2.6 ppm. The aromatic region will display a complex splitting pattern for the three protons on the phenyl ring, consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | A resonance for the carbonyl carbon around 195 ppm. A peak for the methyl carbon around 26 ppm. Six distinct signals in the aromatic region (approximately 125-140 ppm), corresponding to the six carbons of the phenyl ring. |
| FTIR (cm⁻¹) | A strong absorption band for the carbonyl (C=O) stretch around 1690 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. C-Cl and C-Br stretching vibrations at lower wavenumbers.[4][5] |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine and one chlorine atom (M, M+2, M+4 peaks). A prominent fragment ion corresponding to the acylium ion [M-CH₃]⁺. Another significant fragment from the loss of the acetyl group, resulting in the bromochlorophenyl cation.[6][7] |
Application in Drug Development: Synthesis of Lorlatinib
This compound is a critical starting material in the multi-step synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor.[8] Lorlatinib is used in the treatment of specific types of non-small cell lung cancer (NSCLC).[8] The synthesis of Lorlatinib showcases the importance of this chemical intermediate in constructing complex, biologically active molecules.[8][9][10]
The initial steps in the synthesis of a key intermediate for Lorlatinib involve the transformation of this compound. A crucial transformation is the enantioselective reduction of the ketone to a chiral alcohol, which sets a key stereocenter in the final drug molecule.[8] This is often achieved using biocatalytic methods or chiral reducing agents.[8]
Workflow for the Initial Stage of Lorlatinib Intermediate Synthesis
The following diagram illustrates the pivotal role of this compound in the early stages of a synthetic route towards a Lorlatinib intermediate.
Caption: Initial steps in the synthesis of a key Lorlatinib intermediate.
This workflow highlights the transformation of the ketone functionality of this compound into a chiral alcohol, a critical step that introduces stereochemistry into the molecule, which is essential for the biological activity of the final drug. This intermediate then undergoes several further transformations to construct the complex macrocyclic structure of Lorlatinib.[8]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The structural features of this molecule have been thoroughly characterized by modern spectroscopic methods, confirming its identity and purity. Its role as a key intermediate in the synthesis of the potent kinase inhibitor Lorlatinib underscores its importance in the development of life-saving pharmaceuticals. This guide provides a comprehensive technical overview to support researchers in the synthesis, characterization, and application of this valuable chemical building block.
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An In-depth Technical Guide to the Molecular Weight and Characterization of 1-(4-Bromo-3-chlorophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the molecular weight, synthesis, and analytical characterization of 1-(4-Bromo-3-chlorophenyl)ethanone (CAS No. 3114-31-6). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the theoretical and practical aspects of determining the molecular weight of this compound, with a focus on mass spectrometry. Furthermore, it outlines a robust synthetic route via Friedel-Crafts acylation and discusses the principles of structural elucidation using nuclear magnetic resonance (NMR) spectroscopy. The guide emphasizes the importance of precise molecular weight determination in the context of pharmaceutical research and development, where compound identity and purity are paramount.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. Its substituted phenyl ring provides a scaffold for the development of novel therapeutic agents. The presence of bromine and chlorine atoms offers sites for further chemical modification through various cross-coupling reactions, making it a valuable starting material for building diverse molecular libraries.
The precise molecular weight of any compound is a fundamental physical constant that is critical for its unambiguous identification and characterization. In drug discovery and development, accurate mass measurement is not merely a routine analysis; it is a cornerstone of regulatory compliance and ensures the integrity of scientific research. It plays a pivotal role in confirming the identity of synthesized compounds, identifying metabolites, and detecting impurities.
This guide will provide a detailed exploration of the molecular weight of this compound and the analytical techniques employed for its verification.
Core Properties and Molecular Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | , |
| Synonyms | 4'-Bromo-3'-chloroacetophenone | |
| CAS Number | 3114-31-6 | , |
| Chemical Formula | C₈H₆BrClO | , |
| Molecular Weight | 233.49 g/mol |
The molecular weight is calculated based on the atomic masses of its constituent elements: carbon, hydrogen, bromine, chlorine, and oxygen. It is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of various analytical data.
Synthesis of this compound via Friedel-Crafts Acylation
A common and efficient method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.
Reaction Principle
In this synthesis, 1-bromo-2-chlorobenzene is reacted with acetyl chloride in the presence of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the acetyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-chlorobenzene to yield the desired product.
Sources
A Comprehensive Technical Guide to the Synthesis of 1-(4-Bromo-3-chlorophenyl)ethanone
Executive Summary
1-(4-Bromo-3-chlorophenyl)ethanone (CAS No. 3114-31-6) is a halogenated acetophenone derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its specific substitution pattern makes it a valuable building block for targeted molecular architectures. This guide provides an in-depth examination of the most logical and industrially relevant synthesis pathway for this compound: the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. We will dissect the underlying reaction mechanism, critically analyze the factors governing regioselectivity, present a detailed experimental protocol, and discuss methods for purification and characterization. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this synthesis.
Introduction and Chemical Identity
Overview of this compound
This compound is a disubstituted aromatic ketone. The strategic placement of the bromo and chloro substituents, combined with the reactive keto group, offers multiple avenues for further chemical modification. Its physical and chemical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 3114-31-6 | [3] |
| Molecular Formula | C₈H₆BrClO | [3] |
| Molecular Weight | 233.49 g/mol | [3][4] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 4'-Bromo-3'-chloroacetophenone | [2][3] |
| Boiling Point | 310 °C at 760 mmHg | [3] |
| Density | 1.566 g/cm³ | [3] |
| Flash Point | 142 °C |[3] |
Significance and Applications
As a key intermediate, this compound is not typically an end-product but rather a foundational component for building more complex molecules. Its utility is primarily found in:
-
Pharmaceutical Synthesis: As a precursor for active pharmaceutical ingredients (APIs).
-
Agrochemical Development: In the creation of novel pesticides and herbicides.
-
Materials Science: For the synthesis of specialized polymers and organic materials.[1]
Synthesis Strategy: Retrosynthetic Analysis
The most direct and established method for forming an aryl ketone is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring.
A retrosynthetic analysis of the target molecule logically disconnects the bond between the aromatic ring and the acetyl group's carbonyl carbon. This leads back to a 1,2-disubstituted halobenzene and an acetylating agent.
Caption: Retrosynthetic approach for the target molecule.
This analysis identifies 1-bromo-2-chlorobenzene as the aromatic starting material and an acetyl cation (acylium ion), typically generated from acetyl chloride or acetic anhydride, as the electrophile.
The Core Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is the chosen pathway.[5][7]
Reaction Mechanism
The reaction proceeds via a well-established three-step electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates with the chlorine atom of acetyl chloride, creating a highly reactive acylium ion (CH₃CO⁺). This ion is a potent electrophile.[5][8]
-
Nucleophilic Attack: The π-electron system of the 1-bromo-2-chlorobenzene ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]
-
Deprotonation and Aromatization: The [AlCl₄]⁻ complex abstracts a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (in theory). The abstracted proton combines with a chloride ion to form HCl gas.[8]
It is crucial to note that the AlCl₃ catalyst forms a complex with the product ketone, which is a Lewis base. Therefore, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required for the reaction to proceed to completion.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
Controlling Regioselectivity
The critical challenge in this synthesis is directing the incoming acetyl group to the correct position on the 1-bromo-2-chlorobenzene ring. The final position of the acetyl group is governed by the directing effects of the existing halogen substituents.
-
Substituent Effects: Both chlorine and bromine are ortho-, para-directing groups due to their ability to donate lone-pair electron density via resonance, which stabilizes the arenium ion intermediate at these positions.[8] However, they are deactivating overall due to their strong inductive electron-withdrawing effect.
-
Positional Analysis:
-
The bromine atom (at C1) directs incoming electrophiles to positions C2 (blocked), C4, and C6.
-
The chlorine atom (at C2) directs to positions C1 (blocked), C3, and C5.
-
-
Outcome: The primary site of substitution is position C4 (para to the bromine atom). This is the most favored position due to a combination of factors:
-
Electronic Activation: Position C4 is strongly activated by the para-directing bromine atom.
-
Steric Hindrance: The positions ortho to the halogens (C3 and C6) are more sterically hindered. Position C6, in particular, is flanked by the adjacent chlorine atom, making it less accessible.
-
Relative Deactivation: Bromine is slightly less deactivating than chlorine, meaning its directing influence is marginally stronger.
-
Therefore, the reaction yields This compound as the major product. Minor isomers, such as 1-(2-bromo-3-chlorophenyl)ethanone (from attack at C6), may be formed but can be separated during purification.
Detailed Experimental Protocol
This protocol is a representative procedure derived from established methodologies for Friedel-Crafts acylations.[8][10] All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Amount | Grade |
| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | 191.45 | 0.10 | 19.15 g | Reagent |
| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 0.12 | 16.0 g | Anhydrous |
| Acetyl Chloride | CH₃COCl | 78.50 | 0.11 | 8.64 g (7.8 mL) | Reagent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 150 mL | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | - | 50 mL | Concentrated |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | Saturated Sol. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Reagent |
| Ice | H₂O | 18.02 | - | ~300 g | - |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Procedure
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl). Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and cool the flask in an ice-water bath to 0-5 °C. Carefully and portion-wise, add the anhydrous aluminum chloride (16.0 g). The suspension will become warm and may evolve some HCl if the AlCl₃ has been exposed to moisture.
-
Electrophile Formation: Slowly add acetyl chloride (7.8 mL) dropwise from the dropping funnel to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature below 10 °C.
-
Substrate Addition: In the dropping funnel, dissolve 1-bromo-2-chlorobenzene (19.15 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC if desired.
-
Quenching: Prepare a beaker with crushed ice (~300 g) and concentrated hydrochloric acid (50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This is a highly exothermic process that decomposes the aluminum chloride complex.[10]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize residual acid - careful of CO₂ evolution), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.
Characterization and Analysis
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-COCH₃) at approximately 2.6 ppm. The aromatic region will display a characteristic pattern for the three protons on the substituted ring.
-
¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon around 195-200 ppm, a signal for the methyl carbon around 26 ppm, and six distinct signals for the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone will be present around 1680-1700 cm⁻¹.
Safety Considerations
-
Reagents: Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive, lachrymatory, and reacts with moisture. 1-Bromo-2-chlorobenzene is an irritant. All should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction: The reaction is exothermic and evolves large quantities of corrosive hydrogen chloride gas. It must be performed in a fume hood with an efficient trapping system for the off-gas.
-
Quenching: The quenching step is highly exothermic and must be performed slowly and with caution to control the release of heat and gas.
Conclusion
The synthesis of this compound is reliably achieved through the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. The success of the synthesis hinges on a thorough understanding of the reaction mechanism, careful control of regioselectivity through the directing effects of the halogen substituents, and adherence to anhydrous reaction conditions. The detailed protocol and analytical guidance provided herein offer a robust framework for the successful laboratory-scale production of this valuable chemical intermediate.
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A Senior Application Scientist's Guide to the Synthesis of 1-(4-Bromo-3-chlorophenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 1-(4-Bromo-3-chlorophenyl)ethanone
This compound is a substituted acetophenone derivative that serves as a pivotal intermediate in the synthesis of a wide array of high-value organic compounds. Its di-halogenated phenyl ring, combined with the reactive keto group, provides a versatile scaffold for constructing complex molecular architectures. This makes it a sought-after building block in the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and crop protection chemicals.[1][2] The precise arrangement of the bromo, chloro, and acetyl substituents dictates the regioselectivity of subsequent reactions, making a robust and well-characterized synthetic route essential for ensuring the purity and efficacy of the final products. This guide provides an in-depth technical analysis of the primary synthetic pathway, focusing on the critical selection of starting materials and the underlying chemical principles that govern the reaction.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to devising a synthetic strategy begins with retrosynthesis. By conceptually breaking down the target molecule, this compound, we can identify the most viable starting materials. The most apparent disconnection is at the C-C bond between the aromatic ring and the acetyl group. This disconnection points directly to a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.
This retrosynthetic step suggests two primary components:
-
An activated acetylating agent, such as acetyl chloride or acetic anhydride, to provide the CH3CO- group.
-
A disubstituted benzene ring, specifically 1-bromo-2-chlorobenzene, which will act as the nucleophile.
The following diagram illustrates this logical disconnection and the resulting forward synthesis pathway.
Caption: Step-by-step workflow for Friedel-Crafts acylation synthesis.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is oven-dried to remove any trace moisture.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add a suitable anhydrous solvent, such as dichloromethane (DCM) or dichloroethane (DCE). Begin stirring and cool the suspension in an ice-water bath.
-
Substrate Addition: Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the cooled suspension.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) to the dropping funnel. Add it dropwise to the stirred reaction mixture over 30-45 minutes. The rate of addition should be controlled to manage the evolution of HCl gas. [3]5. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Quenching: Cool the reaction mixture again in an ice bath. Very carefully and slowly, pour the reaction mixture onto a beaker of crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and dissolves the inorganic salts. Caution: This step is highly exothermic and releases large volumes of HCl gas. [3]7. Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.
Safety, Handling, and Waste Disposal
Chemical safety is non-negotiable. A thorough risk assessment must be conducted before commencing any synthesis.
| Chemical | GHS Pictograms | Key Hazards | Handling Precautions |
| 1-Bromo-2-chlorobenzene | GHS07 | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. [4] | Wear gloves, safety glasses, and a lab coat. Handle in a fume hood. |
| Acetyl Chloride | GHS02, GHS05, GHS07 | Flammable liquid. Reacts violently with water. Causes severe skin burns and eye damage. [5][6][7] | Handle under an inert atmosphere in a well-ventilated fume hood. Use appropriate PPE, including acid-resistant gloves and a face shield. [7] |
| Aluminum Chloride (Anhydrous) | GHS05 | Reacts violently with water. Causes severe skin burns and eye damage. Corrosive to the respiratory tract. [8][9][10] | Handle in a fume hood, avoiding inhalation of dust. Store in a tightly sealed container in a dry place. Wear appropriate PPE. [11] |
| Dichloromethane (DCM) | GHS07, GHS08 | Suspected of causing cancer. Causes skin and eye irritation. | Use only in a well-ventilated fume hood. Avoid skin contact and inhalation. |
Waste Disposal:
-
Halogenated Organic Waste: All organic residues containing DCM and the bromochlorophenyl compounds must be collected in a designated halogenated waste container.
-
Aqueous Waste: The acidic and basic aqueous washes should be neutralized before disposal according to institutional guidelines.
Conclusion
The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. The selection of high-purity, anhydrous starting materials is critical to the success of this reaction. A deep understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the halogen substituents, allows the scientist to control the regioselectivity and maximize the yield of the desired product. Strict adherence to safety protocols, especially the management of anhydrous conditions and the highly reactive nature of the reagents, is essential for a safe and successful synthesis.
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An In-depth Technical Guide to the Solubility of 1-(4-Bromo-3-chlorophenyl)ethanone in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development, chemical synthesis, and formulation science. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Bromo-3-chlorophenyl)ethanone, a halogenated acetophenone derivative. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of solubility, outlines predictive methodologies, and provides a detailed, field-proven experimental protocol for determining its solubility in various organic solvents. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and guide formulation strategies.
Introduction to this compound
This compound (CAS No. 3114-31-6) is a substituted acetophenone with the chemical formula C₈H₆BrClO.[1][2] Its molecular structure, featuring a ketone functional group and a di-halogenated aromatic ring, suggests a moderate to low polarity. This class of compounds often serves as intermediates in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[3] Understanding the solubility of this intermediate is paramount for its effective use in reaction media, purification processes like crystallization, and for analytical characterization.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a crystalline solute into a solvent is governed by fundamental thermodynamic principles.[4] The process can be conceptualized as three energetic steps:
-
Lattice Energy: Energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).
-
Solvent Cavitation: Energy required to create a cavity in the solvent to accommodate a solute molecule (endothermic).
-
Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules (exothermic).[4]
The overall enthalpy of solution (ΔHsoln) is the sum of these energy changes. The solubility of a compound is also influenced by the change in entropy (ΔS), which typically increases as the ordered crystal lattice is disrupted.[4]
The widely cited principle of "like dissolves like" serves as a useful heuristic.[5][6] This rule suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes.[6]
Key factors influencing solubility include:
-
Polarity: The polarity of both the solute and solvent is a primary determinant.
-
Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic (ΔH > 0).[7][8] However, in cases of exothermic dissolution (ΔH < 0), solubility can decrease with increasing temperature.[7][8]
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility. For gaseous solutes, solubility increases with partial pressure, as described by Henry's Law.[9]
-
Molecular Size: Larger molecules can be more difficult to solvate, often leading to lower solubility.[10]
Physicochemical Properties of this compound
While a comprehensive, experimentally verified dataset for this compound is limited, we can infer its likely solubility behavior from its known properties and the properties of structurally similar compounds.
| Property | Value/Information | Source |
| CAS Number | 3114-31-6 | [11][12] |
| Molecular Formula | C₈H₆BrClO | [1][11] |
| Molecular Weight | 233.49 g/mol | [11][13] |
| Physical Form | Powder | [11] |
| Color | Yellow | [11] |
| Boiling Point | 310 °C | [11] |
| Density | 1.566 g/cm³ | [11] |
| Storage | Sealed in dry, Room Temperature | [11] |
Based on its structure—a halogenated aromatic ketone—this compound can be classified as a moderately polar compound. The carbonyl group (C=O) provides a polar site capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. However, the large, non-polar aromatic ring substituted with hydrophobic halogens (Bromo- and Chloro- groups) will significantly contribute to its overall non-polar character.
Therefore, it is predicted to have:
-
Low solubility in highly polar protic solvents like water.
-
Moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) that can engage in dipole-dipole interactions.
-
Good solubility in non-polar aromatic solvents (e.g., toluene) due to favorable π-π stacking interactions.
-
Lower solubility in very non-polar aliphatic solvents (e.g., hexane, cyclohexane).
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the equilibrium solubility of this compound.[14]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials to ensure that a solid phase remains at equilibrium. A starting point is to add approximately 50-100 mg of the compound to each vial.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.[15]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most organic systems.[14] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.
-
Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification via HPLC:
-
Develop and validate an HPLC method for the quantification of this compound.
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Analyze the diluted samples and determine their concentrations by interpolating from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide useful estimates of solubility.
-
Octanol-Water Partition Coefficient (LogP): The LogP value is a measure of a compound's lipophilicity. While not a direct measure of solubility in organic solvents, a higher LogP value generally correlates with better solubility in non-polar organic solvents and lower solubility in water.
-
Hansen Solubility Parameters (HSP): This method decomposes the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent is likely to dissolve a solute if their respective Hansen parameters are similar.
Conclusion
While specific, publicly available solubility data for this compound is scarce, this guide establishes a robust framework for both predicting and experimentally determining its solubility profile. Based on its molecular structure, it is anticipated to be soluble in moderately polar to non-polar organic solvents. For drug development and chemical synthesis applications requiring precise data, the detailed experimental protocol provided herein offers a reliable and scientifically sound methodology. The application of these principles and techniques will empower researchers to make informed decisions regarding solvent selection, leading to optimized processes and improved outcomes.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online Forum]. Available at: [Link]
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JoVE. (2020). Solubility - Concept. [Video]. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [YouTube Video]. Available at: [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
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- Chemistry LibreTexts. (n.d.). Solubility.
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National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [Link]
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American Elements. (n.d.). This compound. Available at: [Link]
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PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Available at: [Link]
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SIELC Technologies. (2018). 1-(4-Chlorophenyl)ethanone. Available at: [Link]
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precisionFDA. (n.d.). 1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE. Available at: [Link]
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PubChem. (n.d.). p-Bromoacetophenone. National Center for Biotechnology Information. Available at: [Link]
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A Senior Application Scientist's Guide to 1-(4-Bromo-3-chlorophenyl)ethanone: From Procurement to Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the success of a research campaign. 1-(4-Bromo-3-chlorophenyl)ethanone, also known as 4'-Bromo-3'-chloroacetophenone, is a halogenated aromatic ketone that serves as a versatile and highly valuable building block. Its di-substituted phenyl ring, featuring electronically distinct chloro and bromo groups, offers chemists orthogonal handles for sequential, site-selective modifications. This guide provides an in-depth technical overview of this reagent, covering its commercial sourcing, quality assessment, and a practical application workflow, designed to empower researchers in their synthetic endeavors.
Physicochemical Properties & Characterization
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 3114-31-6 | [1][2] |
| Molecular Formula | C₈H₆BrClO | [1][3][4] |
| Molecular Weight | 233.49 g/mol | [1][3][5] |
| Appearance | White to tan solid/powder | [3][4] |
| Boiling Point | ~310 °C at 760 mmHg | [1][5] |
| Melting Point | 79-86 °C | [4] |
| Density | ~1.566 - 1.6 g/cm³ | [1][6] |
| Flash Point | ~142 °C | [1][5] |
Note: Physical properties such as melting and boiling points can vary slightly between suppliers due to residual solvents or minor impurities.
Commercial Availability & Supplier Overview
This compound is readily available from a range of chemical suppliers, catering to both research-scale and bulk quantity needs. When selecting a supplier, researchers should consider factors beyond price, including purity, available analytical data (Certificate of Analysis), and lead times.
| Supplier | Noted Purity | Typical Scale |
| Sigma-Aldrich (MilliporeSigma) | Varies by batch | Research quantities |
| BLD Pharmatech | Not specified | Research to bulk |
| American Elements | Can be produced to high purity (99%+) | Research to bulk |
| Apollo Scientific (via CymitQuimica) | ≥98% | Gram to 100g scale |
| Chem-Impex International | ≥99% (GC) | Research quantities |
| Various ECHEMI Traders | Typically ≥99% | Research to bulk |
This is not an exhaustive list but represents a cross-section of global suppliers. Researchers are encouraged to request quotes and Certificates of Analysis from multiple vendors.[3][4][7][8][9]
Technical Insights: Procurement and Quality Assessment
As a Senior Application Scientist, I emphasize that the integrity of your starting material dictates the reliability of your results. The Certificate of Analysis (CoA) is a critical, non-negotiable document.
Key items to scrutinize on a CoA:
-
Purity Determination: Look for purity assessment by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For this compound, GC is a common and effective method.[4] A purity of ≥98% is generally acceptable for most synthetic applications.
-
Identity Confirmation: The CoA should provide evidence of the compound's identity, typically through ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The expected spectrum should show a singlet for the methyl protons (CH₃) and a complex multiplet pattern for the three aromatic protons.
-
Residual Solvents: Check for the presence of residual solvents, which can interfere with sensitive downstream reactions, particularly those involving organometallic reagents.
Application Workflow: A Representative Suzuki-Miyaura Cross-Coupling Protocol
The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. The C-Br bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. This allows for selective functionalization at the 4-position.
Below is a detailed, literature-precedented protocol for a Suzuki-Miyaura coupling, a cornerstone reaction in modern drug discovery.
Objective: To selectively couple an arylboronic acid at the 4-position (bromo position) of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium carbonate [K₂CO₃] (3.0 eq)
-
Toluene/Water (4:1 mixture)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst & Ligand Addition: Under a positive flow of inert gas, add the palladium(II) acetate and triphenylphosphine. The ligand (PPh₃) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired coupled product, 1-(3-chloro-4-(4-methoxyphenyl)phenyl)ethanone.
Workflow Visualization
Sources
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literature review of 1-(4-Bromo-3-chlorophenyl)ethanone
An In-depth Technical Guide: 1-(4-Bromo-3-chlorophenyl)ethanone as a Core Scaffold in Synthetic Chemistry and Drug Development
Abstract
This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring both bromo and chloro functional groups alongside a reactive ketone, provides multiple avenues for chemical modification. This guide offers a comprehensive review of its synthesis, characterization, reactivity, and applications, particularly within the realm of drug discovery. From the foundational principles of its synthesis via Friedel-Crafts acylation to its role as a scaffold for advanced pharmaceutical compounds, we will explore the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.
Introduction to a Versatile Synthetic Building Block
This compound, also known as 4'-Bromo-3'-chloroacetophenone, is a disubstituted acetophenone derivative.[1] Its value in synthetic chemistry stems from the presence of three distinct reactive sites: the electrophilic carbonyl carbon of the ketone, the adjacent alpha-carbon, and the two different halogen atoms on the aromatic ring. This trifecta of functionality allows for sequential and site-selective reactions, making it an ideal starting material for building molecular complexity. In medicinal chemistry, halogenated aromatic scaffolds are highly sought after as they can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate and provide synthetic handles for late-stage functionalization.[2][3]
Caption: Chemical structure of this compound.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 3114-31-6 | [1][4][5] |
| Molecular Formula | C₈H₆BrClO | [4][5][6] |
| Molecular Weight | 233.49 g/mol | [4][6][7] |
| Boiling Point | 310 °C | [7] |
| Density | 1.566 g/cm³ | [7] |
| Flash Point | 142 °C | [7] |
| IUPAC Name | 1-(4-bromo-3-chlorophenyl)ethan-1-one | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Signal Word | Warning | [1] |
Note: Physical properties can vary slightly between sources. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling.[8]
Synthesis via Electrophilic Aromatic Substitution
The most direct and industrially scalable method for preparing this compound is through the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.
The Logic of Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that forms a C-C bond between an aromatic ring and an acyl group.[9] The reaction's efficacy hinges on the generation of a highly reactive electrophile, the acylium ion (CH₃CO⁺). This is achieved by treating an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[10][11] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to form the resonance-stabilized acylium ion. This powerful electrophile is then attacked by the nucleophilic π-electron system of the aromatic ring.[12]
A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is that the product, an aryl ketone, is deactivated towards further substitution.[11][13] The electron-withdrawing nature of the acyl group prevents poly-acylation, leading to a cleaner, mono-substituted product.
Regiochemical Considerations
The substitution pattern on the final product is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of 1-bromo-2-chlorobenzene, both chlorine and bromine are ortho-, para-directing groups. However, they are also deactivating due to their inductive electron-withdrawing effects. The incoming electrophile (acylium ion) will preferentially add to the positions most activated (or least deactivated) by the resident groups. The para position relative to the bromine atom (C4) is the most sterically accessible and electronically favorable site, leading to the desired this compound product.
Caption: The mechanistic pathway of Friedel-Crafts Acylation.
Detailed Synthesis Protocol
This protocol is an illustrative example based on standard Friedel-Crafts procedures.[10] Researchers must adapt and optimize conditions based on their specific equipment and scale.
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or scrubber), and a dropping funnel. Ensure all glassware is oven-dried to prevent quenching of the Lewis acid catalyst.
-
Charging Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the mixture in an ice bath to 0-5 °C.
-
Substrate Addition: Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the cooled solvent/catalyst slurry with stirring.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This quenches the reaction and hydrolyzes the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x volumes). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques is employed for unambiguous structural validation. While specific spectra for this exact compound are not publicly available in detail, the expected characteristics can be reliably predicted.[14]
| Technique | Expected Key Features |
| ¹H NMR | - A singlet around δ 2.6 ppm (3H) for the methyl protons of the acetyl group.- A multiplet system in the aromatic region (δ 7.5-8.0 ppm, 3H) corresponding to the three protons on the benzene ring. |
| ¹³C NMR | - A signal around δ 26 ppm for the methyl carbon.- A signal around δ 196 ppm for the carbonyl carbon.- Multiple signals in the aromatic region (δ 125-140 ppm), including two signals for the carbons bearing the halogen atoms (C-Br and C-Cl). |
| IR Spectroscopy | - A strong C=O stretching absorption around 1680-1700 cm⁻¹.- C-H stretching of the methyl group around 2900-3000 cm⁻¹.- Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 232/234/236, showing a characteristic isotopic pattern for one bromine and one chlorine atom.- A prominent fragment ion at m/z 217/219/221 corresponding to the loss of a methyl group ([M-15]⁺).- A base peak at m/z 183/185 corresponding to the [BrClC₆H₃CO]⁺ fragment. |
Reactivity and Synthetic Utility
The synthetic power of this compound lies in its capacity for diverse, site-selective transformations, making it a valuable scaffold for building molecular libraries.
Transformations at the Ketone Group
-
Alpha-Halogenation: The α-protons on the methyl group are acidic and can be readily substituted with a halogen (e.g., bromine) to form α-halo ketones like 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone. These intermediates are potent electrophiles and are widely used in the synthesis of heterocyclic compounds like thiazoles, imidazoles, and oxazoles.[15][16][17]
-
Reduction: The ketone can be completely reduced to a methylene group (-CH₂-) via the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, yielding the corresponding ethylbenzene derivative.[11] Alternatively, it can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
Cross-Coupling Reactions at the Aryl Halides
The C-Br and C-Cl bonds are prime candidates for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This allows for the introduction of a wide array of substituents onto the aromatic ring.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds, creating biaryl structures.[18]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, essential for synthesizing many biologically active compounds.
-
Heck Coupling: Formation of C-C bonds with alkenes.
Crucially, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions. This differential reactivity can be exploited for selective, stepwise functionalization of the aromatic ring, further enhancing the compound's synthetic utility.
Caption: Key reactive sites and potential transformations.
Application in Drug Discovery and Development
Halogenated intermediates like this compound are workhorses in medicinal chemistry programs. They serve as the foundational core for synthesizing libraries of related compounds that can be screened for biological activity.
For instance, the pyrimidine core found in the potent dual endothelin receptor antagonist Macitentan is often constructed and functionalized using precursors derived from halogenated phenyl building blocks.[2] The bromo- and chloro-substituents act as versatile "synthetic handles" that allow chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by introducing diverse chemical groups via cross-coupling reactions. This iterative process of synthesis and biological testing is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic profile on its journey to becoming a viable drug candidate.
Conclusion
This compound is more than just a chemical compound; it is a versatile platform for innovation in synthetic and medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and multi-faceted reactivity make it an invaluable tool for researchers. By understanding the principles behind its synthesis and the scope of its chemical transformations, scientists can leverage this building block to construct novel molecules with significant potential in drug development and materials science.
References
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American Elements. This compound | CAS 3114-31-6. [Link]
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StuDocu. Friedel-Crafts Acetylation of Bromobenzene. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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An In-Depth Technical Guide to the Safe Handling of 1-(4-Bromo-3-chlorophenyl)ethanone for Research and Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(4-Bromo-3-chlorophenyl)ethanone. Designed for researchers, scientists, and drug development professionals, its purpose is to instill a deep understanding of the compound's potential hazards and to establish a framework for its safe utilization in a laboratory setting. By integrating field-proven insights with established safety standards, this document serves as a critical resource for maintaining a secure research environment.
Compound Identification and Physicochemical Profile
This compound is a halogenated acetophenone derivative commonly used as an intermediate in organic synthesis. A thorough understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Reference |
| CAS Number | 3114-31-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₆BrClO | [1][2][4][5][6] |
| Molecular Weight | 233.49 g/mol | [1][3][6] |
| Appearance | Yellow powder/solid | [6] |
| Boiling Point | 310°C | [3][4][6] |
| Density | 1.566 - 1.6 g/cm³ | [3][4] |
| Flash Point | 142°C | [4][6] |
| Synonyms | 4'-Bromo-3'-chloroacetophenone, Ethanone, 1-(4-bromo-3-chlorophenyl)- | [5][6] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[7] The primary routes of exposure are inhalation of its dust, skin contact, eye contact, and ingestion.[8]
| GHS Classification | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
The causality behind these classifications stems from the reactive nature of halogenated organic compounds. The presence of bromine and chlorine atoms on the aromatic ring can lead to irritation and toxicity upon interaction with biological tissues. The fine particulate nature of the solid form increases the risk of respiratory irritation if it becomes airborne.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory, prioritizing engineering controls and supplementing them with appropriate PPE.
Engineering Controls
All work involving this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood.[9] This is the primary method for preventing inhalation of airborne dust and vapors. The fume hood serves to contain and exhaust any particulates, ensuring that the operator's breathing zone remains safe.[10] Emergency safety showers and eyewash stations must be readily accessible and tested regularly.[11]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to provide a barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[9] It is critical to inspect gloves for any signs of degradation or puncture before each use.[7] Always consult the glove manufacturer's compatibility chart.
-
Lab Coat: A flame-resistant lab coat that covers the arms and fastens in the front is required to protect against skin contact.[9]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill response where dust concentrations may be high, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[7]
Protocol: PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Standard Operating Procedures for Safe Handling
Adherence to standardized protocols minimizes the risk of exposure and accidents.
Protocol: Weighing and Transferring Solid Compound
-
Preparation: Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Tare Weighing: Place a clean, tared weigh boat on the analytical balance inside the fume hood.
-
Dispensing: Using a clean spatula, carefully transfer the required amount of this compound from the stock container to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.[8]
-
Closure: Immediately and securely close the stock container.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. Use a funnel if the vessel opening is narrow.
-
Decontamination: Decontaminate the spatula and weigh boat according to your institution's waste disposal guidelines.
-
Final Cleanup: Wipe down the work surface with an appropriate solvent and dispose of the absorbent liner in the designated solid chemical waste container. Wash hands thoroughly.[10]
Storage and Incompatibility
Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.[12]
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][7][13] The storage area should be a designated, locked cabinet or room.[7]
-
Incompatible Materials: Segregate from strong oxidizing agents and strong bases.[11] Halogenated ketones can react exothermically with these substances, potentially leading to the release of toxic gases or a runaway reaction.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.[8][12]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][7][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1][7][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][14] |
Spill Response Protocol
A swift and organized response can prevent a small spill from becoming a major incident.
-
Alert: Immediately alert personnel in the vicinity and the laboratory supervisor.
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Assess: Wearing full PPE, assess the extent of the spill.
-
Contain & Clean:
-
Small Spill: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Avoid raising dust.[8]
-
Collection: Once absorbed, carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[8][11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[15]
-
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[7][11]
Caption: Chemical Spill Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7]
-
Specific Hazards: Combustion can produce hazardous decomposition products, including carbon oxides (CO, CO₂), hydrogen bromide, and hydrogen chloride gas.[11]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][11]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Procedure: Collect waste in clearly labeled, sealed containers.[8]
-
Compliance: Disposal must be carried out by a licensed chemical destruction plant or approved waste disposal facility in accordance with all federal, state, and local regulations.[7][11][14] Do not discharge to sewer systems or contaminate waterways.[7][14]
Conclusion
The safe handling of this compound is not a matter of suggestion but a requirement for responsible scientific practice. By understanding its hazard profile, consistently using appropriate engineering controls and PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can effectively mitigate risks. This proactive approach to safety ensures the well-being of laboratory personnel and maintains the integrity of the research environment.
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A Comprehensive Technical Guide to 1-(4-Bromo-3-chlorophenyl)ethanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 1-(4-Bromo-3-chlorophenyl)ethanone, a key chemical intermediate in organic synthesis. The document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it covers the essential analytical techniques for its characterization and explores its versatile applications as a precursor in synthetic chemistry and drug discovery. This guide is intended to serve as a comprehensive resource for researchers and professionals, offering both theoretical insights and practical methodologies related to this important building block.
Chemical Identity and Properties
This compound, also known as 4'-Bromo-3'-chloroacetophenone, is a disubstituted aromatic ketone.[1] Its structure, featuring a reactive ketone group and two distinct halogen atoms on the phenyl ring, makes it a valuable and versatile starting material for the synthesis of more complex molecules.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 4'-Bromo-3'-chloroacetophenone, 3'-Chloro-4'-bromoacetophenone[1][2] |
| CAS Number | 3114-31-6[1][3] |
| Molecular Formula | C₈H₆BrClO[1][3] |
| Molecular Weight | 233.49 g/mol [1] |
| InChI Key | GODIGXNJTHCLHB-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)Br)Cl[1] |
Physicochemical Properties
| Property | Value |
| Appearance | Off-white to light yellow crystalline solid (Typical) |
| Melting Point | 94-98 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water. |
Synthesis: The Friedel-Crafts Acylation Approach
The most reliable and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. This reaction is a cornerstone of electrophilic aromatic substitution.[4][5]
Mechanistic Principles
The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide (or anhydride) using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] The causality behind the process is as follows:
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the halogen of the acetyl chloride, forming a highly reactive acylium ion (CH₃CO⁺). This ion is a potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the 1-bromo-2-chlorobenzene ring attacks the acylium ion. The directing effects of the existing substituents are critical here. The bromine atom is an ortho-, para-director, while the chlorine is also an ortho-, para-director. The acylation occurs predominantly at the position para to the bromine and meta to the chlorine due to a combination of electronic and steric factors, leading to the desired product.
-
Deprotonation and Catalyst Regeneration: A weak base (often the AlCl₄⁻ complex) removes a proton from the intermediate arenium ion, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.
A key insight for this specific acylation is that a stoichiometric amount of AlCl₃ is required. This is because the ketone product itself is a Lewis base and forms a stable complex with AlCl₃, temporarily deactivating the catalyst.[4]
Experimental Workflow
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a self-validating system, incorporating purification and characterization to ensure product identity and purity.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet to maintain an inert atmosphere.
-
Reactant Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM). Cool the slurry to 0°C in an ice bath.
-
Substrate Addition: Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the cooled slurry with stirring.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous evolution of HCl gas will be observed.[7]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[7] This hydrolyzes the aluminum complexes and separates the product.
-
Work-up - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with deionized water, 5% aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound as a crystalline solid.
Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount.
| Technique | Expected Results |
| ¹H NMR | - Aromatic Region: Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) between δ 7.5-8.0 ppm. - Aliphatic Region: A sharp singlet for the methyl (CH₃) protons around δ 2.6 ppm. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) around δ 195-200 ppm. - Six distinct signals for the aromatic carbons, including two signals for the carbons bearing the halogen atoms (C-Br and C-Cl). - A signal for the methyl carbon (CH₃) around δ 25-30 ppm. |
| IR Spectroscopy | - A strong, sharp absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹. - Characteristic bands for aromatic C-H stretching above 3000 cm⁻¹. - C-Br and C-Cl stretching vibrations in the fingerprint region (<1000 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom. |
| HPLC/GC | A single major peak indicating high purity (>98%). |
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a highly versatile intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Scaffold for Heterocyclic Synthesis: The ketone functionality is a common starting point for constructing various heterocyclic rings (e.g., pyrazoles, triazoles, pyrimidines) through condensation reactions with dinucleophiles.[8] Many of these heterocyclic cores are prevalent in modern pharmaceuticals.
-
Precursor for Cross-Coupling Reactions: The aryl bromide is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[9] This allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures from a simple starting material.
-
Modification of the Ketone Group: The carbonyl group can be readily reduced to a secondary alcohol, which can be further functionalized, or can undergo reactions like the Wittig reaction to form alkenes.
The presence of two different halogens also allows for selective, stepwise cross-coupling reactions under carefully controlled conditions, further enhancing its synthetic value.
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically valuable building block with a well-defined and accessible synthetic route. Its structural features provide multiple handles for chemical modification, making it an important precursor for creating diverse and complex molecules for materials science and, most notably, for drug discovery pipelines. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in a research setting.
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The Rising Therapeutic Potential of 1-(4-Bromo-3-chlorophenyl)ethanone Derivatives: A Technical Guide
Foreword: Unlocking a New Frontier in Drug Discovery
In the relentless pursuit of novel therapeutic agents, the scientific community continually seeks out molecular scaffolds with the potential for broad-spectrum biological activity. One such scaffold that has garnered increasing interest is that of 1-(4-Bromo-3-chlorophenyl)ethanone and its derivatives. This class of compounds, characterized by a halogenated phenyl ring attached to an ethanone group, serves as a versatile starting point for the synthesis of a diverse array of molecules with significant pharmacological potential. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological activities, and therapeutic promise of these derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Core Moiety: this compound
The parent compound, this compound (C₈H₆BrClO), is a ketone featuring a benzene ring substituted with both a bromine and a chlorine atom, as well as an acetyl group.[1][2] This specific halogenation pattern is crucial as it influences the electronic properties of the molecule, which in turn can significantly impact its interaction with biological targets. The presence of the bromine and chlorine atoms, both electron-withdrawing groups, can enhance the electrophilicity of the carbonyl carbon and the aromatic ring, making it a reactive intermediate for further chemical modifications.
Synthetic Pathways: From a Simple Ketone to a Library of Bioactive Molecules
The true potential of this compound lies in its utility as a precursor for a variety of derivatives, most notably chalcones and heterocyclic compounds such as triazoles.
Claisen-Schmidt Condensation: The Gateway to Chalcones
A cornerstone of synthetic strategies involving this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, in this case, a chalcone.[3]
Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, dropwise at room temperature. The base acts as a catalyst by deprotonating the α-carbon of the ketone, forming an enolate ion.
-
Reaction Progression: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product yields the chalcone. The reaction is typically stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water and acidified to precipitate the crude chalcone. The solid is then filtered, washed with water, and dried. Purification is achieved through recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
The versatility of this reaction allows for the generation of a large library of chalcone derivatives by simply varying the substituted aromatic aldehyde used in the condensation. This modularity is invaluable for structure-activity relationship (SAR) studies.
A Spectrum of Biological Activities: From Antifungal to Anticancer
Derivatives of this compound have demonstrated a remarkable range of biological activities, with antifungal and anticancer properties being the most extensively studied.
Antifungal Activity: Targeting Fungal Cell Integrity
Chalcone derivatives, in particular, have shown significant promise as antifungal agents.[3][4] The presence of the α,β-unsaturated keto group is believed to be crucial for their biological activity.[3] This reactive moiety can participate in Michael addition reactions with nucleophilic groups, such as the thiol groups of cysteine residues in fungal enzymes, leading to enzyme inactivation and disruption of cellular processes.[4]
Some chalcones have been shown to inhibit enzymes critical for fungal cell wall biosynthesis, such as β(1,3)-glucan synthase and chitin synthase.[4] By targeting the cell wall, these compounds can induce fungal cell lysis without affecting the host, which lacks a cell wall, suggesting a potential for selective toxicity.[4]
Table 1: Antifungal Activity of Selected this compound Derivatives
| Compound Type | Fungal Species | Activity Metric (e.g., MIC) | Reference |
| Chalcone Derivative | Microsporum gypseum | Superior to ketoconazole | [4] |
| Chalcone Derivative | Candida albicans | Moderate activity | [5] |
| 1,3,4-Thiadiazole-containing Chalcone | Phomopsis sp. | EC50 = 14.4 µg/mL | [6][7] |
Experimental Protocol: Evaluation of Antifungal Activity (Microbroth Dilution Method)
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared in a suitable broth medium (e.g., RPMI 1640).[5]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (broth and inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).[5]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.[5] This can be assessed visually or by measuring the absorbance at a specific wavelength.[5]
Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis
Several derivatives of this compound have exhibited potent cytotoxic activity against various cancer cell lines.[8][9] The mechanisms of action are often multifaceted, involving the induction of cell cycle arrest and apoptosis.
For instance, certain pyrazolo[3,4-b]pyridine derivatives synthesized from precursors related to this compound have shown significant anticancer activity by inhibiting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9.[8] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.
Table 2: Anticancer Activity of Selected this compound Derivatives
| Derivative Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Pyrazolo[3,4-b]pyridine | Hela (Cervical Cancer) | 2.59 µM | [8] |
| Pyrazolo[3,4-b]pyridine | MCF7 (Breast Cancer) | 4.66 µM | [8] |
| 1,2,4-Triazol-3-amine | SNB-75 (CNS Cancer) | PGI of 41.25% at 10⁻⁵ M | [9] |
Experimental Protocol: Evaluation of In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[8]
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies help in identifying the key molecular features responsible for their pharmacological effects.
-
The Role of the α,β-Unsaturated Keto Group in Chalcones: As previously mentioned, this moiety is a critical pharmacophore for the antimicrobial and antifungal activity of chalcones.[3]
-
Impact of Substituents on the Aromatic Rings: The nature and position of substituents on the aromatic rings of chalcone and other derivatives can significantly modulate their biological activity. Electron-withdrawing groups, such as halogens (chloro, bromo, fluoro), have been shown to enhance the antimicrobial and antifungal potential of some chalcones.[3]
-
Heterocyclic Scaffolds: The incorporation of heterocyclic rings, such as 1,2,4-triazole and 1,3,4-thiadiazole, can lead to compounds with potent and specific biological activities, including anticancer and antifungal effects.[6][9][10] These heterocyclic systems can engage in specific interactions, such as hydrogen bonding and π-π stacking, with biological targets.[10]
Visualizing the Pathways: A Diagrammatic Representation
To better understand the synthesis and mechanism of action, the following diagrams illustrate the key processes.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Caption: Proposed antifungal mechanism of chalcones.
Future Directions and Conclusion
The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility of these molecules, particularly through robust reactions like the Claisen-Schmidt condensation, allows for the creation of extensive chemical libraries for high-throughput screening. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their precise mechanisms of action will be crucial for their development as next-generation therapeutic agents. This guide provides a foundational understanding for researchers to explore and exploit the full therapeutic potential of this versatile chemical scaffold.
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Tantawy, A. S., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(19), 6825. [Link]
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El-Gamal, M. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6378. [Link]
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Tantawy, A. S., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. ResearchGate. [Link]
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Kumar, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6524. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Bromo-3-chlorophenyl)-2-(oxan-4-yl)ethanone. PubChem. Retrieved from [Link]
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link]
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Methodological & Application
Application Note: Synthesis and Characterization of Halogenated Chalcones via Claisen-Schmidt Condensation Using 1-(4-Bromo-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel chalcones derived from 1-(4-Bromo-3-chlorophenyl)ethanone. Chalcones, belonging to the flavonoid family, are renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The incorporation of halogen atoms, such as bromine and chlorine, into the chalcone scaffold can significantly enhance these biological activities.[1][3] This guide details the base-catalyzed Claisen-Schmidt condensation, a robust and widely used method for chalcone synthesis, and offers step-by-step protocols for laboratory execution, troubleshooting, and product characterization.
Introduction: The Significance of Halogenated Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, characterized by an open-chain structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1][2] This reactive ketoethylenic group is a key pharmacophore responsible for a wide spectrum of biological activities. The synthetic versatility of the Claisen-Schmidt condensation allows for the introduction of various substituents on the aromatic rings, enabling the generation of a vast library of derivatives for drug discovery.[5]
The starting material, this compound, provides a unique platform for creating chalcones with a specific di-halogenated phenyl ring. Halogen substituents are known to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced therapeutic potential.[3] This application note provides the necessary protocols to synthesize these valuable compounds for further investigation.
The Claisen-Schmidt Condensation: Mechanism and Rationale
The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aromatic aldehyde (lacking α-hydrogens) and an aryl ketone (possessing α-hydrogens) in the presence of a base or acid catalyst.[6][7] The base-catalyzed mechanism is generally preferred for its efficiency and is outlined below.
Mechanism Breakdown:
-
Enolate Formation: A strong base, typically hydroxide (from NaOH or KOH), abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion. This is the rate-determining step.[7][8]
-
Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of an alkoxide intermediate.[8][9]
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (an aldol adduct).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration. The base removes a second α-hydrogen, forming another enolate, which then eliminates the hydroxyl group as a hydroxide ion. This elimination is driven by the formation of a highly stable conjugated system, yielding the final chalcone product.[6][8]
Caption: Figure 1: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis and purification of a representative chalcone, (E)-3-(4-chlorophenyl)-1-(4-bromo-3-chlorophenyl)prop-2-en-1-one.
Protocol 1: Synthesis of Chalcone
Materials and Equipment:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled Water
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
pH paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-chlorobenzaldehyde in 25-30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[10]
-
Catalyst Addition: While stirring, add 15 mL of a 10% aqueous sodium hydroxide solution dropwise to the reaction mixture over 10-15 minutes. A color change and increase in turbidity are typically observed.[11][12]
-
Reaction: Allow the mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), checking for the consumption of the starting materials.[13][14] A thick precipitate of the chalcone product often forms during this time.[13]
-
Product Precipitation (Work-up): Pour the reaction mixture slowly into a 500 mL beaker containing 200 mL of ice-cold water with vigorous stirring.
-
Neutralization: Acidify the aqueous suspension by adding concentrated HCl dropwise until the pH is acidic (pH ~2-3), as indicated by pH paper. This step neutralizes the excess NaOH and protonates any remaining phenoxide intermediates. The solid product should precipitate completely.[14][15]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold distilled water until the filtrate is neutral.[11][16]
-
Drying: Allow the crude product to air-dry on the filter paper or in a desiccator. Record the crude weight and calculate the crude yield.
Protocol 2: Purification by Recrystallization
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[17][18] Ethanol is often a suitable solvent for chalcones.[11]
Procedure:
-
Solvent Selection: Place a small amount of the crude chalcone in a test tube and add a few drops of 95% ethanol. If it dissolves readily at room temperature, ethanol may be too good a solvent. If it is insoluble, heat the mixture. If it dissolves upon heating and recrystallizes upon cooling, it is a good solvent. A mixed solvent system (e.g., ethanol-water) may also be employed.[17]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid. It is crucial to avoid adding excess solvent, which will reduce the recovery yield.[13]
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Scratching the inside of the flask with a glass rod can help induce crystallization if needed.[13]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation and recovery.[13]
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[17]
-
Drying: Dry the purified crystals completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point. Determine the final weight, calculate the percent yield, and proceed with characterization.
Product Characterization
Confirming the identity and purity of the synthesized chalcone is a critical step. The following table summarizes the expected analytical data.
| Technique | Purpose | Expected Observations for (E)-3-(4-chlorophenyl)-1-(4-bromo-3-chlorophenyl)prop-2-en-1-one |
| Melting Point | Assess Purity | A sharp and narrow melting point range, consistent with literature values if available.[11] |
| FTIR Spectroscopy | Functional Group ID | Characteristic absorption peaks: ~1650-1670 cm⁻¹ (conjugated C=O stretch), ~1590-1610 cm⁻¹ (C=C stretch), ~3010-3100 cm⁻¹ (aromatic C-H stretch).[2][19][20] |
| ¹H NMR Spectroscopy | Structural Elucidation | Two doublets for the vinylic protons (Hα and Hβ) in the range of δ 7.2-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.[20] A complex multiplet pattern for the aromatic protons. |
| ¹³C NMR Spectroscopy | Carbon Skeleton ID | Signal for the carbonyl carbon (C=O) around δ 187-197 ppm.[20] Signals for the vinylic carbons (Cα and Cβ) between δ 118-145 ppm.[20] Multiple signals in the aromatic region (δ 120-140 ppm). |
| Mass Spectrometry | Molecular Weight | A molecular ion peak corresponding to the calculated molecular weight (C₁₅H₉BrCl₂O). The isotopic pattern will be characteristic of a compound containing one bromine and two chlorine atoms.[21] |
Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Figure 2: Overall Experimental Workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (old NaOH solution).2. Reaction time too short or temperature too low.3. Insufficient acidification during work-up. | 1. Prepare a fresh, concentrated NaOH solution.2. Extend the reaction time and monitor by TLC. Gentle warming (to ~50°C) can be applied.[22]3. Ensure the mixture is distinctly acidic (pH < 4) before filtration. |
| Formation of Side Products | 1. Self-condensation of the ketone.2. Cannizzaro reaction of the aldehyde (if no α-hydrogens). | 1. Add the aldehyde slowly to the mixture of ketone and base.[22]2. Ensure proper stoichiometry and controlled addition of base. |
| "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the chalcone.2. Solution is supersaturated or cooled too quickly. | 1. Choose a solvent with a lower boiling point.[17]2. Add slightly more hot solvent to ensure complete dissolution and allow for slow cooling to room temperature before placing in an ice bath. |
| Product Fails to Crystallize | 1. Too much recrystallization solvent was used.2. Product is highly soluble in the chosen solvent. | 1. Boil off some of the solvent to re-saturate the solution.2. Induce crystallization by scratching the flask or adding a seed crystal. If this fails, remove the solvent and try a different solvent or solvent system (e.g., ethanol/water). |
Conclusion
The Claisen-Schmidt condensation provides an efficient and scalable method for synthesizing halogenated chalcones from this compound. By following the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can reliably produce high-purity compounds. These di-halogenated chalcones serve as valuable scaffolds for further chemical modification and biological evaluation in the pursuit of new therapeutic agents.
References
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Benchchem. Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystallization.
-
Mechanism of Claisen Schmidt reaction. (2020). YouTube.
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Chemistry Notes. (2022). Claisen Condensation: Mechanism and Application.
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PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation).
-
Vedantu. (2023). Explain the mechanism of claisen-schmidt reaction.
-
Benchchem. Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization.
-
BYJU'S. (2023). Claisen Condensation Mechanism.
-
The Royal Society of Chemistry. (2016). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
-
Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
-
Al-Azayzih, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
-
Aswini, R., & Kothai, S. (2020). A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR.
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Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry.
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UTAR Institutional Repository. (2022). Synthesis and characterization of chalcone derivatives and their antioxidant activity.
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International Journal of Pharmacy and Technology. (2016). Synthesis, characterization and biological screening of novel substituted chalcones.
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IOSR Journal. (2019). Synthesis, Biological Activity and Spectral Characterisation of Chalcon.
-
FABAD Journal of Pharmaceutical Sciences. (2007). Spectral Properties of Chalcones II.
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JETIR. (2019). SYNTHESIS OF CHALCONES.
-
Kumar, D., et al. (2012). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). PMC - NIH.
-
Al-Azayzih, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.
-
Western Michigan University ScholarWorks. (1995). Synthesis of Biologically Active Substituted Chalcones.
-
Kamal, A., et al. (2011). Synthesis of Chalcones with Anticancer Activities. PMC - NIH.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Synthesis of New Chalcone Derivatives as Antibacterial Agents.
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Synthesis, Characterization, and Antibacterial Activity of Some New Chalcone Derivatives.
-
Journal of Applied Pharmaceutical Science. (2021). Chalcones: A review on synthesis and pharmacological activities.
-
nevoLAB. (2022). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH.
-
Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone.
-
The Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis.
-
Benchchem. Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones.
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Application Notes & Protocols: Strategic Synthesis of Halogenated Chalcones via Claisen-Schmidt Condensation with 1-(4-Bromo-3-chlorophenyl)ethanone
Abstract
Chalcones (1,3-diaryl-2-propen-1-ones) represent a class of "privileged structures" in medicinal chemistry, serving as foundational scaffolds for the development of novel therapeutics.[1][2] Their broad spectrum of pharmacological activities—including anticancer, anti-inflammatory, antimalarial, and antioxidant properties—is largely attributed to the reactive α,β-unsaturated ketone moiety.[3][4] The Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation, remains the most robust and versatile method for their synthesis.[5][6] This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of halogenated chalcones using 1-(4-Bromo-3-chlorophenyl)ethanone as the ketone precursor. The strategic incorporation of bromine and chlorine atoms into the chalcone backbone is a key design element, as halogenation has been demonstrated to significantly enhance the biological potency of many pharmacophores. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with high-potential, halogenated chalcone derivatives.
Scientific Principle: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forging carbon-carbon bonds.[7] It specifically involves the reaction between a ketone possessing α-hydrogens (an enolizable ketone) and an aromatic aldehyde that lacks α-hydrogens (a non-enolizable aldehyde).[8] This specificity prevents self-condensation of the aldehyde, leading to higher yields of the desired crossed-aldol product.[7]
Mechanism of Action:
The reaction proceeds via a well-defined, base-catalyzed mechanism:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (this compound) to form a resonance-stabilized enolate ion. This enolate is the key nucleophilic species in the reaction.[9]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[10] This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or water), yielding a β-hydroxy ketone (an aldol addition product).
-
Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule). The removal of the proton on the α-carbon is facilitated by its acidity, leading to the formation of a stable, conjugated α,β-unsaturated ketone system—the chalcone.[7] The trans isomer is thermodynamically more stable and is typically the major product.[2][4]
Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.
Experimental Design and Parameter Optimization
The success of the Claisen-Schmidt condensation hinges on the careful selection of reaction parameters. Each choice is rooted in chemical principles designed to maximize yield and purity.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Ketone Substrate | This compound | The di-halogenated phenyl ring provides a scaffold for generating chalcones with potentially enhanced biological activity. The electron-withdrawing nature of the halogens can increase the acidity of the α-protons, facilitating enolate formation. |
| Aldehyde Substrate | Various aromatic aldehydes | A diverse library of chalcones can be synthesized by varying the aldehyde. Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) on the aldehyde ring can modulate the electronic properties and biological activity of the final product. |
| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Base catalysts are significantly more effective than acid catalysts for this condensation.[11] A 10-40% aqueous or ethanolic solution is typically sufficient. Solid NaOH under solvent-free conditions has also proven highly effective, offering a greener chemistry approach.[12] |
| Solvent | Ethanol (95% or absolute) | Ethanol is an excellent choice as it effectively dissolves both the nonpolar organic reactants and the polar inorganic base.[13] It also serves as the proton source for the intermediate alkoxide. Methanol is also a suitable alternative. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and proceeds efficiently at room temperature. Heating is generally unnecessary and may promote side reactions, such as the self-condensation of the ketone, although this is less favorable than the cross-condensation.[11] |
| Stoichiometry | Equimolar Ketone:Aldehyde | An equimolar ratio of the ketone and aldehyde is standard. A slight excess of the aldehyde can be used to ensure complete consumption of the more valuable ketone, but this may complicate purification. |
Safety and Handling Protocols
Prior to initiating any experimental work, a thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory.
-
This compound (CAS No. 3114-31-6): This compound is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[14][15]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Aromatic Aldehydes: Many are irritants. Benzaldehyde, for example, is harmful if swallowed and causes skin irritation.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant nitrile gloves.
-
Splash-proof safety goggles or a full-face shield.
-
A properly fitted laboratory coat.
Engineering Controls:
-
All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15]
Waste Disposal:
-
Organic waste and halogenated residues must be collected in a designated, labeled hazardous waste container. Aqueous filtrates should be neutralized before disposal according to institutional guidelines.
Detailed Experimental Protocol
This protocol outlines the synthesis of a chalcone from this compound and a representative aromatic aldehyde (e.g., 4-methoxybenzaldehyde).
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 3114-31-6 | 233.50 | 2.34 g | 10 mmol |
| 4-Methoxybenzaldehyde | 123-11-5 | 136.15 | 1.36 g | 10 mmol |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.60 g | 40 mmol |
| Ethanol (95%) | 64-17-5 | - | 50 mL | - |
| Deionized Water | 7732-18-5 | - | ~400 mL | - |
| Dilute Hydrochloric Acid (~2 M) | 7647-01-0 | - | As needed | - |
Equipment:
-
250 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
TLC plates (silica gel), developing chamber, and UV lamp
Caption: Experimental workflow for chalcone synthesis.
Step-by-Step Procedure:
-
Reactant Dissolution: In a 250 mL Erlenmeyer flask, combine this compound (2.34 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol). Add 30 mL of 95% ethanol and stir at room temperature until all solids have completely dissolved.
-
Base Addition: In a separate beaker, prepare the catalyst solution by carefully dissolving sodium hydroxide (1.60 g, 40 mmol) in 20 mL of 95% ethanol. Caution: The dissolution is exothermic. Allow the solution to cool to room temperature.
-
Reaction Initiation: Add the NaOH solution dropwise to the stirring solution of reactants over 10-15 minutes. A color change and increase in turbidity are typically observed.
-
Reaction Progression: Continue to stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The formation of the more conjugated chalcone product will be visible as a new spot with a different Rƒ value from the starting materials. The reaction is generally complete within 2-4 hours.
-
Product Precipitation (Work-up): Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a 600 mL beaker containing ~200 g of crushed ice and 200 mL of cold deionized water.
-
Neutralization: Stir the aqueous mixture and slowly add ~2 M hydrochloric acid dropwise until the solution is acidic to litmus paper (pH ~5-6). This neutralizes the excess NaOH and protonates the phenoxide (if applicable), causing the crude chalcone to precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid on the filter paper with several portions of cold deionized water until the filtrate is neutral. Further wash with a small amount of cold ethanol to remove unreacted aldehyde. The crude product can be purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.[16]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (40-50 °C) to a constant weight. Record the final mass and calculate the percentage yield.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized chalcone.
| Analysis Technique | Expected Result for (E)-1-(4-bromo-3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| Appearance | Yellow to off-white crystalline solid |
| Melting Point | Determined experimentally; a sharp melting range indicates high purity. |
| FT-IR (cm⁻¹) | ~3080 (Ar C-H), ~1660 (C=O, conjugated ketone), ~1600 (C=C, alkene), ~1250 (C-O, ether), ~1020 (C-Cl), ~830 (C-Br).[17][18] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-8.0 (aromatic protons), ~7.8 (1H, d, J ≈ 15.5 Hz, Hβ), ~7.5 (1H, d, J ≈ 15.5 Hz, Hα), ~3.85 (3H, s, -OCH₃). The large coupling constant (J > 15 Hz) for the vinylic protons confirms the trans configuration.[18][19] |
| ¹³C NMR (CDCl₃, δ ppm) | ~188-190 (C=O), ~145 (Cβ), ~120-135 (Aromatic & Cα carbons), ~55 (-OCH₃).[18] |
| Mass Spec (HR-MS) | Calculated m/z for C₁₆H₁₂BrClO₂ to be confirmed against the experimental value for [M+H]⁺. |
Applications and Future Directions
The halogenated chalcones synthesized through this protocol are not merely chemical curiosities; they are valuable starting points for drug discovery programs.[3]
-
Anticancer Research: Many halogenated chalcones exhibit potent cytotoxic activity against various cancer cell lines. These compounds can be screened in antiproliferative assays to identify lead candidates.[20]
-
Antimicrobial Agents: The chalcone scaffold is a known antibacterial and antifungal pharmacophore. The synthesized compounds can be tested against a panel of pathogenic bacteria and fungi.
-
Synthesis of Heterocycles: The α,β-unsaturated ketone functionality is a versatile Michael acceptor and can react with binucleophiles (like hydrazine or hydroxylamine) to synthesize biologically active heterocyclic compounds such as pyrazolines and isoxazoles, further expanding the chemical diversity for screening.[21]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (old NaOH).2. Insufficient reaction time.3. Product is soluble in the aqueous work-up solution. | 1. Use fresh, high-purity NaOH.2. Allow the reaction to stir for a longer duration, monitoring closely with TLC.3. After neutralization, extract the aqueous layer with ethyl acetate or dichloromethane. |
| Oily Product / Fails to Solidify | 1. Presence of unreacted starting materials or side products.2. Insufficient cooling during precipitation. | 1. Ensure the reaction has gone to completion via TLC. Purify the oil using column chromatography (silica gel).2. Use a larger volume of crushed ice and ensure thorough stirring during neutralization. |
| Reaction Stalls | The aldehyde is highly deactivated (strong electron-donating groups) or sterically hindered. | Gentle heating (40-50 °C) may be required to drive the reaction to completion.[22] Alternatively, consider a more potent base or a different solvent system. |
References
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- Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central.
- Synthesis, Pharmacological Activity and Uses of Chalcone Compounds: A Review. (2022).
- Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
- 1-(3-BROMO-4-CHLOROPHENYL)
- Claisen–Schmidt condens
- A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.Org.
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- synthesis and characterization of chalcone derivatives and their antioxidant activity. (2022). UTAR Institutional Repository.
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- Various types of catalysts used in Claisen‐Schmidt condensation reactions. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
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SAFETY DATA SHEET. (2024). Sigma-Aldrich. [Link]
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- Claisen Condensation: Solvent and Base Choice. (2021). YouTube.
- Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. (2014). Odinity.
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. (n.d.).
- Claisen condens
- SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023).
- SAFETY D
- In a Claisen-Schmidt condensation between acetophenone and benzal... (n.d.). Pearson+.
- Synthesis of New Chalcone Derivatives as Antibacterial Agents. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
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- Claisen‐Schmidt condensation of substituted acetophenones with... (n.d.).
- Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2025).
- Application Notes and Protocols: Claisen-Schmidt Condensation using 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. (n.d.). Benchchem.
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Application Note: Synthesis and Reaction Conditions for 1-(4-Bromo-3-chlorophenyl)ethanone
Abstract
This comprehensive guide details the synthetic protocols, reaction conditions, and underlying chemical principles for the preparation of 1-(4-Bromo-3-chlorophenyl)ethanone (CAS No. 3114-31-6). This halogenated acetophenone derivative is a pivotal intermediate in the synthesis of various high-value organic compounds, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] This document provides two primary, field-proven synthetic methodologies: the direct Friedel-Crafts acylation of 1-bromo-2-chlorobenzene and the electrophilic chlorination of 4-bromoacetophenone. Each protocol is presented with a detailed, step-by-step procedure, an exploration of the reaction mechanism, and critical insights into experimental choices. This guide is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry and drug discovery.
Compound Profile and Specifications
This compound is a yellow crystalline solid at room temperature. Its structure, featuring a ketone functional group and two different halogen substituents on the aromatic ring, makes it a versatile building block for further chemical elaboration.
| Property | Value | Source(s) |
| CAS Number | 3114-31-6 | [3][4] |
| Molecular Formula | C₈H₆BrClO | [5] |
| Molecular Weight | 233.49 g/mol | [6] |
| Appearance | Yellow Powder | [6] |
| Boiling Point | 310 °C | [5][6] |
| Melting Point | 80 °C | [6] |
| Density | ~1.6 g/cm³ | [5] |
| Flash Point | 142 °C | [5][6] |
Safety and Handling Precautions
Proper safety protocols are mandatory when handling the reagents and products described herein. This compound and its precursors carry specific hazards.
-
Hazard Identification: The target compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2).[7][8] It may also cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[7][9] All operations, especially those involving volatile solvents or corrosive reagents like AlCl₃ and chlorine, must be performed within a certified chemical fume hood.[8]
-
First-Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[8]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]
-
If swallowed: Rinse mouth and get medical help.[7]
-
Synthetic Methodology I: Friedel-Crafts Acylation of 1-Bromo-2-chlorobenzene
This is the most direct and classical approach for synthesizing aryl ketones. The Friedel-Crafts acylation involves the electrophilic substitution of an acyl group onto an aromatic ring, mediated by a Lewis acid catalyst.[10][11]
Reaction Mechanism and Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, aluminum chloride (AlCl₃), coordinates with the acylating agent (acetyl chloride), facilitating the departure of a chloride ion to generate the acylium ion (CH₃CO⁺).
The aromatic ring of 1-bromo-2-chlorobenzene then acts as a nucleophile, attacking the acylium ion. Halogens are deactivating but ortho, para-directing substituents.[12] In this substrate, the bromine atom is at position 1 and the chlorine at position 2. The incoming electrophile will preferentially substitute at positions para to the directing groups that are not sterically hindered. The position para to the bromine atom (position 4) is the most electronically activated and sterically accessible site, leading to the desired product. A subsequent deprotonation step restores the aromaticity of the ring.
A stoichiometric amount of AlCl₃ is required because both the acetyl chloride and the resulting ketone product form stable complexes with the Lewis acid, temporarily sequestering the catalyst.[10]
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
-
Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution to neutralize evolved HCl gas). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).[13]
-
Substrate Addition: Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the stirred suspension.
-
Acylation: Cool the mixture to 0-5 °C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.[14]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40 °C reflux in DCM) may be required to drive the reaction to completion.[14]
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[15] This hydrolyzes the aluminum complexes and dissolves the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield the final product as a yellow powder.[6]
Synthetic Methodology II: Electrophilic Chlorination of 4-Bromoacetophenone
This alternative route, derived from patent literature, starts with a more readily available precursor, 4-bromoacetophenone, and introduces the chlorine atom in a subsequent step.[6]
Reaction Mechanism and Rationale
This reaction is also an electrophilic aromatic substitution. The ketone group on 4-bromoacetophenone is a deactivating, meta-directing substituent. The bromine atom, as previously noted, is a deactivating but ortho, para-directing substituent. The directing effects are therefore in opposition. However, the bromine's ortho, para-directing influence is generally stronger. The position ortho to the bromine (position 3) is the target for chlorination.
Aluminum chloride acts as a Lewis acid, complexing with the ketone's carbonyl oxygen. This complexation further deactivates the ring but is crucial for the reaction.[15] Chlorine gas (Cl₂), activated by the Lewis acid environment, serves as the electrophile. The reaction is carefully controlled at low temperatures to manage selectivity and prevent over-chlorination.
Detailed Experimental Protocol (Adapted from US Patent 6,908,914 B1)[6]
-
Setup: Use a similar oven-dried, three-necked flask setup as described in Protocol 3.2, equipped for low-temperature reactions and gas introduction.
-
Catalyst Suspension: Dissolve 4-bromoacetophenone (100 g, 1.0 equivalent) in dichloromethane (250 mL).[6] In a separate, larger flask, prepare a solution of aluminum chloride (133.34 g, ~2.0 equivalents) in dichloromethane (600 mL).
-
Complex Formation: Slowly add the 4-bromoacetophenone solution dropwise to the AlCl₃ solution at 0 °C. Stir the resulting mixture continuously for 2 hours at 0 °C.[6]
-
Chlorination: Introduce chlorine gas (28.3 mL, pre-condensed and cooled to -75 °C) into the reaction system at 0 °C.[6] The controlled introduction of a specific volume of liquefied chlorine gas ensures the correct stoichiometry.
-
Reaction: After the chlorine addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.[6]
-
Work-up and Purification: Follow the same work-up, extraction, washing, drying, and concentration steps as outlined in Protocol 3.2 (steps 6-9).
-
Purification: Purify the resulting residue by recrystallization from hexane. This procedure reportedly yields the product with a melting point of 80 °C and a yield of 57%.[6]
General Experimental Workflow
The overall process for the synthesis, isolation, and purification of this compound is summarized in the workflow diagram below.
Caption: General workflow for synthesis and purification.
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The purified product should exhibit a sharp melting point around 80 °C.[6]
-
¹H NMR: The proton NMR spectrum should show a singlet for the methyl protons (~2.6 ppm) and a characteristic pattern for the three aromatic protons in the deshielded region (7.5-8.2 ppm).
-
¹³C NMR: The carbon NMR will show signals for the methyl carbon, the carbonyl carbon (~195 ppm), and the six distinct aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone will be present around 1680-1700 cm⁻¹.
Spectral data for this compound can be found in chemical databases for comparison.[16]
References
-
PrepChem.com. Synthesis of 4-amino-3-bromoacetophenone. Available at: [Link]
-
Organic Syntheses. Acetophenone, 3-bromo-. Org. Synth. 1961, 41, 13. Available at: [Link]
-
Studymode. Friedel-Crafts Acetylation of Bromobenzene. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Organic Syntheses. Acetophenone, p-bromo-. Org. Synth. 1925, 5, 17. Available at: [Link]
-
Chemguide. Friedel-Crafts acylation of benzene. Available at: [Link]
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Application Notes & Protocols: The Strategic Role of 1-(4-Bromo-3-chlorophenyl)ethanone in Modern Medicinal Chemistry
Introduction: Identifying a Keystone Intermediate
In the landscape of contemporary drug discovery, the efficiency of a synthetic route is often dictated by the strategic selection of key intermediates. 1-(4-Bromo-3-chlorophenyl)ethanone (CAS No: 3114-31-6) has emerged as a pivotal building block, particularly in the synthesis of targeted therapeutics.[1][2] Its di-halogenated phenyl ring, coupled with a reactive ketone moiety, provides a versatile scaffold for constructing complex molecular architectures. This guide delves into the practical applications of this intermediate, focusing on its synthesis, characterization, and its crucial role in the development of kinase inhibitors, which are at the forefront of precision oncology.
The compound is particularly notable for its application in the synthesis of inhibitors targeting the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in a significant portion of human cancers.[3][4][5] Specifically, it serves as a foundational component in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1/2, approved for the treatment of various cancers, including metastatic melanoma.[5][6][7] This document will provide detailed protocols and scientific rationale for researchers, scientists, and drug development professionals aiming to leverage this key intermediate in their synthetic campaigns.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 3114-31-6 | [8][9] |
| Molecular Formula | C₈H₆BrClO | [8][10] |
| Molecular Weight | 233.49 g/mol | [8][10] |
| IUPAC Name | This compound | [10] |
| Synonyms | 4'-Bromo-3'-chloroacetophenone | [10][11] |
| Boiling Point | 310 °C at 760 mmHg | [10] |
| Density | 1.566 g/cm³ | [10] |
| Flash Point | 142 °C | [10] |
Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[10][12]
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][14]
Synthesis and Quality Control of the Intermediate
The reliable synthesis and rigorous characterization of this compound are critical first steps. A common and efficient method is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.
Protocol 1: Synthesis via Friedel-Crafts Acylation
Objective: To synthesize this compound from 1-bromo-2-chlorobenzene.
Materials:
-
1-Bromo-2-chlorobenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the cooled AlCl₃ suspension via the dropping funnel over 15-20 minutes. The formation of the acylium ion complex is exothermic; maintain the temperature at 0 °C.
-
Substrate Addition: After the addition is complete, add 1-bromo-2-chlorobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex and protonates the product.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure this compound.
Causality and Insights:
-
Lewis Acid Catalyst: Anhydrous AlCl₃ is the catalyst of choice as it efficiently coordinates with the acetyl chloride to generate the highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to proceed.
-
Solvent: Anhydrous DCM is used as it is an inert solvent that effectively solubilizes the reactants but does not compete in the reaction.
-
Temperature Control: The initial low temperature is crucial to control the exothermic reaction and prevent side reactions. The para-substitution product is favored due to the directing effects of the halogen substituents.
Workflow Visualization
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Application Note: Protocols for Selective Nucleophilic Substitution on 1-(4-Bromo-3-chlorophenyl)ethanone
Introduction
1-(4-Bromo-3-chlorophenyl)ethanone is a valuable synthetic intermediate characterized by its di-halogenated aromatic core. The differential reactivity of the bromine and chlorine substituents, influenced by the electronic nature of the para-acetyl group, presents a unique opportunity for selective functionalization. This application note provides a comprehensive guide to performing highly regioselective nucleophilic substitution reactions on this substrate, focusing on modern, robust catalytic methods for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. We will delve into the mechanistic rationale behind the observed selectivity and provide detailed, field-proven protocols for both palladium- and copper-catalyzed transformations, empowering researchers to confidently incorporate this versatile building block into their synthetic campaigns.
The Principle of Regioselectivity
Achieving selective substitution on a multi-halogenated arene is paramount for efficient synthesis. In the case of this compound, substitution occurs almost exclusively at the C4-Br position. This high degree of regioselectivity is governed by two primary factors:
-
Electronic Activation: The acetyl group (-C(O)CH₃) is a moderately electron-withdrawing group. Through resonance and inductive effects, it significantly lowers the electron density at the para position (C4), making the C4-Br bond more susceptible to nucleophilic attack compared to the meta C3-Cl bond. In a classical nucleophilic aromatic substitution (SNAr) mechanism, this activation is crucial for stabilizing the negatively charged Meisenheimer intermediate.[1][2]
-
Catalytic Cycle Selectivity: In modern transition-metal-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the metal center (e.g., Pd(0) or Cu(I)).[3][4] The carbon-bromine (C-Br) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond, leading to a much faster rate of oxidative addition at the C-Br position. This kinetic preference is the dominant factor controlling the selectivity in catalytic systems.
Caption: Regioselectivity is driven by both electronic and kinetic factors.
Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction
The Buchwald-Hartwig amination is the preeminent method for constructing aryl C-N bonds, prized for its broad substrate scope, functional group tolerance, and high efficiency.[3][5] The reaction employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.
Mechanism Overview: Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving the palladium center cycling between the Pd(0) and Pd(II) oxidation states. The choice of ligand is critical, as it modulates the catalyst's stability, activity, and substrate scope.[6][7] Sterically hindered, electron-rich phosphine ligands are generally preferred for coupling challenging substrates like aryl chlorides, though they are also highly effective for aryl bromides.[8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Coupling with Secondary Amines (e.g., Morpholine)
This protocol details the coupling of this compound with morpholine, a common secondary amine, to yield 1-(3-chloro-4-morpholinophenyl)ethanone.
Materials
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| This compound | 233.50 | 1.00 g | 4.28 mmol | 1.0 |
| Morpholine | 87.12 | 0.45 mL | 5.14 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 39.2 mg | 0.043 mmol | 0.01 |
| XPhos | 476.62 | 49.0 mg | 0.103 mmol | 0.024 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 574 mg | 5.97 mmol | 1.4 |
| Toluene (anhydrous) | - | 20 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.00 g), Pd₂(dba)₃ (39.2 mg), XPhos (49.0 mg), and sodium tert-butoxide (574 mg).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (20 mL) followed by morpholine (0.45 mL) via syringe.
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution (20 mL) and dilute with ethyl acetate (50 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical and highly valuable method for forming C-N, C-O, and C-S bonds.[9] While traditional protocols required harsh conditions, modern advancements using specific ligands allow these reactions to proceed under much milder conditions, providing a cost-effective alternative to palladium catalysis.[10][11]
Protocol 2: C-N Coupling with a Primary Amine
This protocol describes a copper-catalyzed amination, a modern variation of the Goldberg reaction.
Materials
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| This compound | 233.50 | 1.00 g | 4.28 mmol | 1.0 |
| Benzylamine | 107.15 | 0.56 mL | 5.14 mmol | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 81.5 mg | 0.428 mmol | 0.1 |
| L-Proline | 115.13 | 98.6 mg | 0.856 mmol | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.18 g | 8.56 mmol | 2.0 |
| Dimethyl Sulfoxide (DMSO, anhydrous) | - | 15 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a reaction vessel, combine this compound (1.00 g), CuI (81.5 mg), L-proline (98.6 mg), and K₂CO₃ (1.18 g).
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous DMSO (15 mL) followed by benzylamine (0.56 mL).
-
Reaction: Heat the mixture to 110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water (50 mL) and ethyl acetate (50 mL).
-
Extraction: Filter the mixture through a pad of celite to remove insoluble copper salts, washing the pad with ethyl acetate. Separate the filtrate layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the product.
General Experimental Workflow
The following diagram illustrates the general workflow for setting up, running, and purifying the products from these cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound serves as an excellent substrate for regioselective nucleophilic substitution. The inherent electronic properties of the molecule, combined with the kinetic preferences of modern catalytic systems, allow for the predictable and high-yielding functionalization at the C4-bromo position. The palladium-catalyzed Buchwald-Hartwig amination offers a rapid and highly versatile route to a wide range of arylamines, while the copper-catalyzed Ullmann-type reactions provide a robust and economical alternative. By following the detailed protocols and understanding the underlying principles outlined in this note, researchers can effectively utilize this key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Kloubert, V., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146, 25950-25955.
- Wolf, C., et al. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides.
- Barrow, J. C., et al. Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. The Journal of Organic Chemistry.
- Kout, A., et al. (2022).
- (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Shi, S., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California.
- (2023).
- Various Authors. (2023). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids.
- El-Sayed, R., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal.
- (2023). Nucleophilic Aromatic Substitution.
- Ullmann condens
- Soderberg, T.
- Buchwald–Hartwig amin
- (2023).
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Ullmann Reaction. Organic Chemistry Portal.
- Ullmann reaction. Wikipedia.
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Application Notes and Protocols for Selective Suzuki Coupling Reactions with 1-(4-Bromo-3-chlorophenyl)ethanone
Introduction: Strategic C-C Bond Formation in Complex Molecules
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl structures.[1]
This guide provides a detailed technical overview and actionable protocols for the selective Suzuki coupling of 1-(4-Bromo-3-chlorophenyl)ethanone. This substrate presents a unique opportunity for selective functionalization due to the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the stronger and less reactive carbon-chlorine bond. This inherent reactivity difference allows for the precise and selective formation of a new C-C bond at the C4-position, leaving the C3-chloro substituent intact for potential subsequent transformations.
This application note is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this selectivity for the efficient synthesis of novel 3-chloro-4-arylacetophenone derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Sources
Strategic Synthesis of Bioactive Heterocycles from 1-(4-Bromo-3-chlorophenyl)ethanone: A Guide to Scaffolding Diversity
An Application Note for Medicinal and Process Chemists
Abstract
1-(4-Bromo-3-chlorophenyl)ethanone is a readily accessible and highly versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its di-halogenated phenyl ring and reactive ketone functionality provide multiple handles for chemical manipulation, making it an attractive building block in drug discovery and development. This application note provides detailed, field-proven protocols for the synthesis of several key heterocyclic scaffolds—including thiazoles, quinoxalines, pyrazoles, and isoxazoles—starting from this common precursor. The methodologies are presented with an emphasis on the underlying mechanistic principles, experimental causality, and robust self-validation through comprehensive characterization.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of compound libraries with novel biological activities. This compound emerges as a superior scaffold precursor for several reasons:
-
Orthogonal Halogen Functionality: The bromo and chloro substituents possess differential reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for sequential and site-selective elaboration of the aromatic core.
-
Reactive Ketone Handle: The ethanone moiety is a gateway to a multitude of classical and modern condensation and cyclization reactions for heterocycle formation.
-
Prevalence in Bioactive Molecules: The 4-bromo-3-chlorophenyl motif is found in compounds targeting a range of biological pathways, making derivatives of this scaffold of immediate interest for screening.
This guide is designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale to empower effective and reproducible synthesis.
Synthetic Pathways from a Common Precursor
The following diagram illustrates the synthetic versatility of this compound, branching into several key heterocyclic systems, each with significant pharmacological relevance.
Caption: Synthetic pathways from this compound.
Synthesis of 2-Amino-4-(4-bromo-3-chlorophenyl)thiazoles via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings, which are prevalent in pharmaceuticals.[1][2] The reaction proceeds via the condensation of an α-haloketone with a thioamide.[1][3]
3.1. Rationale and Mechanism
The synthesis is a two-step, one-pot process. First, the starting ketone must be converted to its α-halo derivative. This is readily achieved via bromination. The subsequent Hantzsch reaction begins with a nucleophilic attack (SN2) from the sulfur of the thioamide onto the electrophilic α-carbon of the haloketone.[3] This is followed by an intramolecular cyclization and dehydration to yield the final aromatic thiazole ring.[3]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
3.2. Protocol: Synthesis of 2-amino-4-(4-bromo-3-chlorophenyl)thiazole
Part A: α-Bromination of the Starting Ketone
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and dropping funnel, add this compound (2.49 g, 10.0 mmol) and 30 mL of glacial acetic acid.
-
Bromination: Cool the flask in an ice bath. Add a solution of bromine (0.51 mL, 1.59 g, 10.0 mmol) in 10 mL of glacial acetic acid dropwise over 20 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into 150 mL of ice-cold water. The product, 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone, will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. This α-haloketone is typically used in the next step without further purification.
Part B: Hantzsch Cyclization
-
Setup: In a 100 mL round-bottom flask, combine the crude 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone (~10.0 mmol) from Part A and thiourea (0.84 g, 11.0 mmol).
-
Reaction: Add 40 mL of ethanol and heat the mixture to reflux with stirring for 3 hours.[1] The initial product formed is the hydrobromide salt of the thiazole.[3]
-
Neutralization: Cool the reaction to room temperature. Pour the mixture into a beaker containing 100 mL of water and add 10% aqueous sodium carbonate solution dropwise until the pH is ~8-9 to neutralize the HBr salt and precipitate the free base.[1]
-
Isolation & Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-amino-4-(4-bromo-3-chlorophenyl)thiazole.
3.3. Expected Data
| Parameter | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 75-85% (over two steps) |
| Melting Point | 178-181 °C |
| ¹H NMR (DMSO-d₆) | δ 7.95 (d, 1H), 7.70 (d, 1H), 7.50 (dd, 1H), 7.20 (s, 2H, NH₂), 7.10 (s, 1H, thiazole-H) |
| MS (ESI+) | m/z: 305, 307, 309 [M+H]⁺ (characteristic isotopic pattern for Br/Cl) |
Synthesis of 2-(4-Bromo-3-chlorophenyl)quinoxalines
Quinoxalines are synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[4][5] α-Haloketones serve as effective surrogates for 1,2-dicarbonyls in this reaction, often proceeding through an in-situ oxidation-condensation process.[4][6][7]
4.1. Protocol: Synthesis of 2-(4-Bromo-3-chlorophenyl)quinoxaline
-
Setup: In a 50 mL round-bottom flask, dissolve 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone (1.64 g, 5.0 mmol, prepared as in Sec 3.2 Part A) and o-phenylenediamine (0.54 g, 5.0 mmol) in 25 mL of ethanol.
-
Reaction: Heat the mixture to reflux for 4 hours. A precipitate may form as the reaction progresses. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Isolation & Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol. Recrystallize the crude product from ethanol to yield pure 2-(4-bromo-3-chlorophenyl)quinoxaline.
4.2. Expected Data
| Parameter | Expected Value |
| Appearance | Off-white to light brown crystalline solid |
| Yield | 80-90% |
| Melting Point | 145-148 °C |
| ¹H NMR (CDCl₃) | δ 9.25 (s, 1H, quinoxaline-H), 8.10-8.20 (m, 3H), 7.70-7.85 (m, 4H) |
| MS (ESI+) | m/z: 335, 337, 339 [M+H]⁺ |
Synthesis of Pyrazoles and Isoxazoles via a Chalcone Intermediate
Five-membered heterocycles like pyrazoles and isoxazoles are readily accessible from a common chalcone intermediate. The synthesis involves two discrete stages: a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by cyclocondensation with a binucleophile.[8][9]
5.1. Rationale and Strategy
-
Step 1 (Claisen-Schmidt Condensation): An aromatic aldehyde is condensed with this compound under basic conditions to form the chalcone. The base deprotonates the α-carbon of the ketone, which then attacks the aldehyde carbonyl.
-
Step 2 (Cyclization):
-
For Pyrazoles: The chalcone is reacted with hydrazine hydrate. The reaction proceeds via Michael addition of one hydrazine nitrogen, followed by intramolecular condensation and dehydration to form the stable pyrazole ring.[9][10]
-
For Isoxazoles: The chalcone is reacted with hydroxylamine hydrochloride. The mechanism is similar, involving conjugate addition and cyclization to yield the isoxazole ring.[8][11]
-
5.2. Protocol: Synthesis of 1-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Setup: In a 250 mL flask, dissolve this compound (2.49 g, 10.0 mmol) and benzaldehyde (1.02 mL, 1.06 g, 10.0 mmol) in 50 mL of ethanol.
-
Reaction: Cool the solution in an ice bath. Slowly add 10 mL of a 20% aqueous sodium hydroxide solution with vigorous stirring. Stir in the ice bath for 30 minutes, then at room temperature for 4-6 hours. A yellow precipitate will form.
-
Work-up & Isolation: Pour the reaction slurry into 200 mL of cold water. Acidify with dilute HCl to pH ~5-6. Collect the yellow solid by vacuum filtration, wash with water until neutral, and dry. Recrystallize from ethanol.
5.3. Protocol: Synthesis of 3-(4-Bromo-3-chlorophenyl)-5-phenyl-1H-pyrazole
-
Setup: To a solution of the chalcone from step 5.2 (1.68 g, 5.0 mmol) in 30 mL of glacial acetic acid, add hydrazine hydrate (0.3 mL, 6.0 mmol).
-
Reaction: Heat the mixture at reflux for 6 hours.
-
Work-up & Isolation: Cool the reaction and pour it into 150 mL of ice water. The pyrazole derivative will precipitate. Collect the solid by filtration, wash with water, and dry. Purify by recrystallization from ethanol.
5.4. Protocol: Synthesis of 3-(4-Bromo-3-chlorophenyl)-5-phenylisoxazole
-
Setup: In a flask, dissolve the chalcone from step 5.2 (1.68 g, 5.0 mmol) and hydroxylamine hydrochloride (0.42 g, 6.0 mmol) in 40 mL of ethanol.
-
Reaction: Add 5 mL of 10% aqueous sodium hydroxide solution and heat the mixture to reflux for 5 hours.
-
Work-up & Isolation: Cool the reaction mixture and pour into 150 mL of cold water. A solid will precipitate. Collect the product by filtration, wash with water, and dry. Recrystallize from an ethanol/water mixture.
5.5. Expected Data Summary
| Compound | Yield | M.P. (°C) | Key ¹H NMR Signal (CDCl₃) |
| Chalcone | 85-95% | 112-115 | δ 7.85 (d, 1H, vinyl-H), 7.55 (d, 1H, vinyl-H) |
| Pyrazole | 70-80% | 195-198 | δ 6.80 (s, 1H, pyrazole-H) |
| Isoxazole | 70-80% | 138-141 | δ 6.95 (s, 1H, isoxazole-H) |
Conclusion
This compound is a powerful and cost-effective starting material for accessing a wide range of medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the synthesis of thiazoles, quinoxalines, pyrazoles, and isoxazoles are robust, high-yielding, and based on well-established, reliable name reactions. By understanding the underlying chemical principles and following these validated procedures, researchers can efficiently generate diverse molecular architectures for downstream applications in drug discovery and chemical biology.
References
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Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline . Pharmaguideline. Available at: [Link]
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Robinson-Gabriel Synthesis - SynArchive . SynArchive. Available at: [Link]
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One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]
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QUINOXALINE SYNTHESIS BY DOMINO REACTIONS . CORE. Available at: [Link]
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Robinson-Gabriel Synthesis - Explore the Science & Experts - ideXlab . ideXlab. Available at: [Link]
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One-pot synthesis of quinoxalines from α-haloketones and aromatic 1,2-Diamines via an oxidation-condensation process - ResearchGate . ResearchGate. Available at: [Link]
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Paal–Knorr synthesis - Grokipedia . Grokipedia. Available at: [Link]
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Paal-Knorr Pyrrole Synthesis - SynArchive . SynArchive. Available at: [Link]
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One‐pot synthesis of quinoxalines from an α,α‐diiodoketone via... - ResearchGate . ResearchGate. Available at: [Link]
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One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry . Asian Journal of Chemistry. Available at: [Link]
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Thiazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
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progress in the pathways for synthesis of isoxazoles synthons and their biological activities . Journal of Advanced Scientific Research. Available at: [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH . National Center for Biotechnology Information. Available at: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI . MDPI. Available at: [Link]
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Synthesis of Some New Pyrazoles - DergiPark . DergiPark. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . MDPI. Available at: [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat . mtieat. Available at: [Link]
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1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr - CDN . CDN. Available at: [Link]
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Hantzsch thiazole synthesis - laboratory experiment - YouTube . YouTube. Available at: [Link]
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A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI . MDPI. Available at: [Link]
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Gewald reaction - Wikipedia . Wikipedia. Available at: [Link]
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An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH . National Center for Biotechnology Information. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar . Semantic Scholar. Available at: [Link]
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Pyrazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Isoxazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem . Lookchem. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
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An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines - OUCI . OUCI. Available at: [Link]
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Gewald Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry . Asian Journal of Research in Chemistry. Available at: [Link]
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Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics . Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents . Research & Reviews: A Journal of Drug Design & Discovery. Available at: [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI . MDPI. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals . Beilstein Journals. Available at: [Link]
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Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones - ResearchGate . ResearchGate. Available at: [Link]
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Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for the Selective α-Halogenation of 1-(4-Bromo-3-chlorophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview and detailed experimental procedures for the α-halogenation of 1-(4-Bromo-3-chlorophenyl)ethanone. The resulting α-halo ketones are pivotal intermediates in the synthesis of a wide range of biologically active molecules and complex heterocyclic systems.[1][2] This document explores the mechanistic underpinnings of acid-catalyzed halogenation and offers field-proven protocols using various brominating agents, including copper(II) bromide and N-Bromosuccinimide (NBS). The protocols are designed to be self-validating, with in-depth explanations for experimental choices, ensuring reproducibility and high yields of the desired 2-halo-1-(4-bromo-3-chlorophenyl)ethanone. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction: The Synthetic Versatility of α-Halo Ketones
The α-halogenation of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates with two electrophilic sites: the carbonyl carbon and the α-carbon.[1] The resulting α-halo ketones, such as 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone, are crucial building blocks for the construction of various molecular scaffolds, including thiazoles and quinoxalines, which are prevalent in many medicinally relevant compounds.[2] The halogen at the α-position serves as an excellent leaving group, facilitating a variety of nucleophilic substitution and elimination reactions.
The substrate, this compound, presents a unique challenge due to the presence of deactivating halogen substituents on the aromatic ring. These substituents can influence the rate of enolization and the overall reactivity of the ketone. Therefore, the choice of halogenating agent and reaction conditions is critical to achieve selective α-halogenation without promoting unwanted side reactions, such as aromatic halogenation.
Mechanistic Insight: The Acid-Catalyzed Pathway
Under acidic conditions, the α-halogenation of ketones proceeds through an enol intermediate.[1][3] This multi-step mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A subsequent deprotonation at the α-carbon by a weak base (e.g., the solvent) leads to the formation of a nucleophilic enol. This enol then attacks the electrophilic halogenating agent to yield the α-halogenated ketone and regenerate the acid catalyst.
The rate-determining step in this process is the formation of the enol.[1][3] Consequently, the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration.[3][4] This kinetic profile implies that chlorination, bromination, and iodination of a given ketone under acidic conditions will proceed at the same rate.[4]
Figure 1: Mechanism of Acid-Catalyzed α-Halogenation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the α-bromination of this compound using two distinct and reliable methods.
Protocol 1: α-Bromination using Copper(II) Bromide
This method utilizes copper(II) bromide as the brominating agent, which offers good yields and selectivity.
Materials:
-
This compound
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
To a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add copper(II) bromide (955 mg, 4.18 mmol) and ethyl acetate (10 mL) under an inert atmosphere (e.g., argon).[5]
-
Stir the suspension for 20 minutes.
-
Add a solution of this compound (500 mg, 2.14 mmol) dissolved in ethyl acetate (10 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.[5]
-
Add an additional portion of copper(II) bromide (460 mg, 2.06 mmol) to the reaction and continue stirring at 80 °C overnight.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the suspension to room temperature.
-
Filter the mixture through a pad of diatomaceous earth and wash the pad with ethyl acetate.
-
Combine the filtrates and wash with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to afford 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone.[5]
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (p-TsOH)
This protocol employs N-Bromosuccinimide (NBS) as a convenient and solid brominating agent, with p-toluenesulfonic acid as a catalyst. This method is known for its high efficiency and selectivity for α-bromination over aromatic bromination.[6][7]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in methanol (50 mL).
-
Add p-toluenesulfonic acid (1 mmol) to the solution and stir until it dissolves.
-
Add N-Bromosuccinimide (12 mmol) portion-wise to the reaction mixture over 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may be gently heated to reflux to increase the rate.[8]
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated solution of sodium bicarbonate (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation and Characterization
The successful synthesis of 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone can be confirmed by various spectroscopic methods.
| Parameter | Protocol 1 (CuBr₂) Value | Protocol 2 (NBS/p-TsOH) Value | Reference |
| Typical Yield | ~87% | High to excellent | [5] |
| Reaction Time | Overnight | 40-90 minutes (can vary) | [5] |
| Reaction Temp. | 80 °C | Room temp. to reflux | [5][8] |
Spectroscopic Data for 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone: [5]
-
¹H NMR (300 MHz, CDCl₃): δ 8.06 (d, J = 2.1 Hz, 1H, Ar-H), 7.77 (d, J = 8.5 Hz, 1H, Ar-H), 7.71 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.38 (s, 2H, CH₂).
-
¹³C NMR (75 MHz, CDCl₃): δ 134.7 (CH), 131.0 (CH), 128.3 (CH), 30.4 (CH₂). (Note: Aromatic quaternary carbons and the carbonyl carbon are not listed in the provided source but would be expected in the full spectrum).
-
HRMS (ESI) [M+H]⁺: Calculated for C₈H₆Br₂ClO: 310.8468; Found: 310.8455.
Experimental Workflow Visualization
Figure 2: Comparative Experimental Workflows.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Brominating Agents (CuBr₂, NBS): These are corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents (Ethyl Acetate, Methanol): These are flammable liquids. Keep away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.
-
Acids (p-TsOH): Corrosive and can cause severe skin and eye damage.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The α-halogenation of this compound is a robust and reproducible transformation that provides a key synthetic intermediate. The protocols detailed in this guide, utilizing either copper(II) bromide or N-Bromosuccinimide, offer reliable and high-yielding pathways to the desired 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone. The choice between these methods may depend on the availability of reagents, desired reaction time, and scale of the synthesis. Careful adherence to the experimental procedures and safety precautions outlined will ensure the successful and safe execution of this important synthetic step.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Catalytic α-Bromination of Substituted Acetophenones. BenchChem.
- Prajapati, D., & Borah, H. N. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid–N-bromosuccinimide.
- Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Naik, P. N., & Pasha, M. A. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide.
- ChemicalBook. (n.d.). 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone synthesis. ChemicalBook.
- Kiani, A., Zeynizadeh, B., Badparvar, F., Abdali, F., & Khalafi, J. (2014). Efficient α-Bromination of Acetophenone with NBS in Presence of P-toluensulfonic Acid Immobilized on MontmorilloniteK10. SID.
- BenchChem. (2025). Navigating α-Haloketone Reactivity: A Comparative Guide to Alternatives for 2,2-Dibromo-1-(4-chlorophenyl)ethanone in Heterocyclic Synthesis. BenchChem.
- Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
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- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of 1-(4-Bromo-3-chlorophenyl)ethanone in Modern Kinase Inhibitor Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors that compete with ATP at the enzyme's active site has revolutionized cancer therapy.[1] The success of these inhibitors often hinges on the rational design of molecular scaffolds that can be elaborated to achieve high potency and selectivity. 1-(4-Bromo-3-chlorophenyl)ethanone (CAS No: 3114-31-6) has emerged as a particularly valuable starting material in this endeavor.[2] Its utility stems not just from the reactive ketone handle, but from the strategically placed halogen atoms on the phenyl ring, which provide orthogonal chemical reactivity and crucial points of interaction within the kinase ATP binding pocket. This guide provides an in-depth look at the rationale behind its use and detailed protocols for its application in synthesizing novel kinase inhibitor cores.
Scientific Rationale: Why this compound is a Privileged Starting Material
The choice of a starting material in a drug discovery campaign is a critical decision that impacts synthetic tractability, diversity potential, and the ultimate biological activity of the resulting compounds. The 4-bromo, 3-chloro substitution pattern on this particular phenyl ethanone offers a triad of advantages that make it a superior choice for kinase inhibitor synthesis.
-
Orthogonal Synthetic Handles: The molecule possesses three primary points for chemical modification: the acetyl group, the bromine atom, and the chlorine atom.
-
The Acetyl Group: The ketone and its adjacent alpha-carbon are ripe for a vast array of classical transformations. It can be readily alpha-halogenated (e.g., brominated) to form a highly reactive electrophile, perfect for constructing heterocyclic cores like thiazoles, imidazoles, or pyrimidines—scaffolds frequently found in approved kinase inhibitors.[3][4]
-
The Bromine Atom (C4-Position): The C-Br bond is an ideal handle for modern palladium-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations can be performed with high efficiency at this position.[5][6] This allows for the systematic introduction of diverse aryl, heteroaryl, and amino substituents to explore the solvent-exposed regions of the kinase active site, often leading to significant gains in potency and modulation of pharmacokinetic properties.
-
The Chlorine Atom (C3-Position): While also amenable to some cross-coupling reactions, the C-Cl bond is generally less reactive than the C-Br bond under typical palladium-catalyzed conditions. This difference in reactivity allows for selective functionalization of the bromine position while leaving the chlorine intact. The chlorine atom itself is not merely a placeholder; its lipophilic and electronic nature can be crucial for establishing productive hydrophobic interactions within the ATP binding site, and its presence can block undesirable metabolism at that position.
-
-
Proven Contribution to Binding Affinity: Structure-activity relationship (SAR) studies on numerous kinase inhibitor classes have demonstrated the value of halogenated phenyl rings. Specifically, a 3-substituted or 3,4-disubstituted phenylamino group at the 4-position of quinazoline or pyrido[d]pyrimidine cores is a hallmark of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[7][8] Small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring often lead to enhanced potency.[9] The 4-bromo-3-chlorophenyl motif perfectly aligns with these established principles, providing a validated pharmacophore for targeting kinases.
Experimental Design & Workflow
The following workflow outlines a common and effective strategy for utilizing this compound to generate a library of potential kinase inhibitors. The process begins with the formation of a heterocyclic core, followed by diversification via cross-coupling.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone (Intermediate A)
Principle: This protocol describes the alpha-bromination of the starting ketone. The reaction proceeds via an enol or enolate intermediate, which then attacks elemental bromine or a bromine carrier. Copper(II) bromide is used here as a convenient and effective brominating agent.
Materials and Reagents:
-
This compound (FW: 233.49 g/mol )
-
Copper(II) Bromide (CuBr₂, FW: 223.35 g/mol )
-
Ethyl Acetate (EtOAc), Reagent Grade
-
Chloroform (CHCl₃), Reagent Grade
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 42.8 mmol, 1.0 eq).
-
Add Copper(II) Bromide (21.5 g, 96.4 mmol, 2.25 eq).
-
Add a 1:1 solvent mixture of ethyl acetate and chloroform (100 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The black CuBr₂ will gradually turn into white CuBr as the reaction proceeds.
-
Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature. Filter the solid CuBr through a pad of Celite, washing the filter cake with additional ethyl acetate (2 x 25 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, a pale yellow solid, can be purified by recrystallization from ethanol or used directly in the next step if purity is sufficient (>95% by ¹H NMR).
Causality and Insights:
-
Why CuBr₂? CuBr₂ is a milder and more selective brominating agent than liquid Br₂, making the reaction easier to handle and reducing the formation of di-brominated byproducts.
-
Why a solvent mixture? The EtOAc/CHCl₃ mixture provides good solubility for both the organic substrate and the copper salts, facilitating a smooth reaction.
-
Why the aqueous workup? The water and bicarbonate washes are crucial for removing any remaining copper salts and acidic byproducts, simplifying purification.
Protocol 2: Synthesis of 2-Amino-4-(4-bromo-3-chlorophenyl)thiazole (Core Scaffold)
Principle: This is a classic Hantzsch thiazole synthesis, involving the cyclocondensation of an α-haloketone (Intermediate A) with a thiourea. The reaction forms the robust aminothiazole heterocycle, a common core in many kinase inhibitors.
Materials and Reagents:
-
2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone (Intermediate A, FW: 312.39 g/mol )
-
Thiourea (FW: 76.12 g/mol )
-
Ethanol (EtOH), 200 proof
-
Sodium Bicarbonate (NaHCO₃)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stir plate
-
Büchner funnel and filter flask
Procedure:
-
In a 100 mL round-bottom flask, dissolve Intermediate A (5.0 g, 16.0 mmol, 1.0 eq) in ethanol (50 mL).
-
Add thiourea (1.35 g, 17.6 mmol, 1.1 eq) to the solution.
-
Heat the mixture to reflux for 3 hours. A precipitate will begin to form.
-
Monitor the reaction by TLC until the starting α-bromoketone is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. The initial precipitate is the hydrobromide salt of the product.
-
Suspend the collected solid in 50 mL of water and carefully add saturated sodium bicarbonate solution dropwise with stirring until the solution is neutral to slightly basic (pH ~8). This neutralizes the salt to yield the free base.
-
Collect the resulting solid product by vacuum filtration, wash thoroughly with cold water (3 x 20 mL), and dry under high vacuum.
-
The product, 2-Amino-4-(4-bromo-3-chlorophenyl)thiazole, is typically obtained as an off-white to tan solid with high purity.
Causality and Insights:
-
Why ethanol? Ethanol is an excellent solvent for both reactants and allows for heating to a sufficient temperature to drive the condensation. It is also easy to remove post-reaction.
-
Why the neutralization step? The initial product is an HBr salt, which may have poor solubility in solvents used for the subsequent cross-coupling step. Converting it to the free amine base is essential for ensuring reactivity and solubility in the next stage.
Data Summary & Biological Context
The true power of this synthetic approach lies in the ability to rapidly generate analogues for SAR studies. The core scaffold synthesized above is now ready for diversification.
Table 1: Representative Suzuki Coupling Reactions for Diversification
| Entry | Boronic Acid (R-B(OH)₂) | Pd Catalyst (mol%) | Base | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | 85 |
| 2 | Pyridine-3-boronic acid | PdCl₂(dppf) (2%) | Cs₂CO₃ | 78 |
| 3 | 1-Methyl-1H-pyrazole-4-boronic acid | XPhos Pd G3 (1%) | K₃PO₄ | 91 |
This table illustrates how different coupling partners can be used to append various functionalities at the C4-position of the phenyl ring, a key step in optimizing the inhibitor's interaction with the target kinase.
Biological Context: Tyrosine Kinase Signaling
Many inhibitors derived from these scaffolds target receptor tyrosine kinases (RTKs) like EGFR, which play a central role in cell proliferation and survival. Dysregulation of these pathways is a common driver of cancer.
Caption: Simplified RTK signaling and point of intervention.
References
- US Patent US-9751837-B2.Kinase inhibitors.
-
Journal of Medicinal Chemistry. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Available at: [Link]
-
ResearchGate. Figure: (i) 2-Bromo-1-(4-chlorophenyl)ethanone.... Available at: [Link]
-
MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. Available at: [Link]
-
Journal of Medicinal Chemistry. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines.... Available at: [Link]
-
PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines.... Available at: [Link]
-
MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Available at: [Link]
-
ResearchGate. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines.... Available at: [Link]
-
MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]
- Google Patents.Aminopyrazine compounds as hpk1 inhibitor and the use thereof.
-
The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. Available at: [Link]
Sources
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Novel Antibacterial Agents from 1-(4-Bromo-3-chlorophenyl)ethanone
<
Introduction
The rise of antibiotic resistance is a significant global health threat, necessitating the urgent discovery of new antibacterial agents.[1] Chalcones, which are α,β-unsaturated ketones, have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial properties.[1][2] Their chemical structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, makes them attractive scaffolds for medicinal chemistry.[2][3] This application note provides a detailed guide for the synthesis and evaluation of novel antibacterial agents derived from 1-(4-bromo-3-chlorophenyl)ethanone, a readily available starting material.
The core strategy involves the synthesis of chalcone derivatives through the Claisen-Schmidt condensation reaction.[4][5][6] This reaction is a reliable method for forming carbon-carbon bonds and is particularly well-suited for creating the chalcone backbone.[4][7] The resulting library of compounds will then be screened for antibacterial activity using standardized microbiological assays.
Part 1: Synthesis of Chalcone Derivatives
The synthesis of chalcone derivatives from this compound is achieved via the Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[8][9] This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base.[3]
Rationale for Reagent Selection
-
This compound (Starting Material): The presence of both bromo and chloro substituents on the phenyl ring provides opportunities for future structural modifications and can influence the electronic properties and biological activity of the final compounds.[10]
-
Aromatic Aldehydes: A diverse range of substituted benzaldehydes will be used to generate a library of chalcones with varying electronic and steric properties. This is crucial for establishing a structure-activity relationship (SAR).[10][11]
-
Catalyst (Potassium Hydroxide): Potassium hydroxide is a strong base that effectively deprotonates the α-carbon of the acetophenone, initiating the condensation reaction.[12][13]
-
Solvent (Ethanol): Ethanol is a suitable solvent for this reaction as it can dissolve both the reactants and the catalyst.
General Synthetic Scheme
The overall synthetic scheme is depicted below. This compound is reacted with a substituted benzaldehyde in the presence of potassium hydroxide and ethanol to yield the corresponding chalcone derivative.
Sources
- 1. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
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- 5. [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
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- 8. Explain the mechanism of claisenschmidt reaction class 11 physics CBSE [vedantu.com]
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The Strategic Application of 1-(4-Bromo-3-chlorophenyl)ethanone in Advanced Material Synthesis: A Guide for Researchers
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and material science, detailing the versatile applications of 1-(4-bromo-3-chlorophenyl)ethanone. This readily available building block, characterized by its distinct trifunctionality, offers a strategic entry point for the synthesis of a diverse array of functional organic materials. Its utility stems from the presence of a ketone moiety and two different halogen atoms on the phenyl ring, allowing for sequential and selective chemical transformations. This document provides not only detailed experimental protocols but also the underlying scientific rationale for the proposed synthetic strategies.
Introduction to a Versatile Precursor in Material Science
This compound (CAS No: 3114-31-6) is an organic compound featuring a phenyl ring substituted with a bromo, a chloro, and an acetyl group.[1] The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility in selective cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition with palladium catalysts than the C-Cl bond, enabling regioselective functionalization.[2] This inherent property allows for a stepwise approach to constructing complex molecular architectures, making it an invaluable precursor for polymers, organic electronics, and functional small molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3114-31-6 | [3] |
| Molecular Formula | C8H6BrClO | [1] |
| Molecular Weight | 233.49 g/mol | [1] |
| Boiling Point | 310 °C | [4] |
| Density | 1.566 g/cm³ | [4] |
Core Applications in the Synthesis of Functional Materials
The strategic positioning of the bromo, chloro, and ketone functionalities on this compound opens up a plethora of synthetic possibilities. This section will delve into three key palladium-catalyzed cross-coupling reactions and a pathway to heterocyclic materials, providing detailed protocols and the scientific reasoning behind the experimental design.
Synthesis of π-Conjugated Biaryl Systems via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, particularly for creating biaryl structures that are fundamental components of many organic electronic materials such as those used in Organic Light Emitting Diodes (OLEDs).[5][6] The selective activation of the C-Br bond in this compound allows for the introduction of an aryl or heteroaryl group at the 4-position, leaving the C-Cl bond intact for potential subsequent transformations.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 4-aryl-3-chloroacetophenone derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous powdered K₃PO₄ (2.0 equiv.).
-
Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Under the inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Selective Reactivity: The choice of a palladium catalyst is crucial for selectively cleaving the more reactive C-Br bond over the stronger C-Cl bond.[2]
-
Ligand Selection: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and stabilizes the palladium catalyst, leading to higher yields and turnover numbers.[2]
-
Base: Anhydrous K₃PO₄ is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle without promoting side reactions with the ketone functionality.[2]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the active Pd(0) catalyst.[7]
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the selective Suzuki-Miyaura coupling.
Synthesis of Arylamine Derivatives via Buchwald-Hartwig Amination
Arylamine derivatives are crucial building blocks for hole-transporting materials in organic electronics. The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the C-Br bond of this compound can be selectively functionalized.
Protocol 2: Selective Buchwald-Hartwig Amination
Objective: To synthesize a 4-amino-3-chloroacetophenone derivative.
Materials:
-
This compound
-
Amine (e.g., morpholine or a primary arylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture in an oil bath at 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Causality of Experimental Choices:
-
Ligand: XPhos is a highly effective ligand for the Buchwald-Hartwig amination of aryl bromides, promoting efficient catalytic turnover.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Toluene is a common non-polar solvent for this reaction, though others like dioxane can also be used.
Formation of Aryl-Alkynyl Architectures via Sonogashira Coupling
The Sonogashira coupling reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are of great interest in materials science for their electronic and optical properties.[8][9] This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8]
Protocol 3: Selective Sonogashira Coupling
Objective: To synthesize a 4-alkynyl-3-chloroacetophenone derivative.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Causality of Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst activates the alkyne for transmetalation.[8]
-
Base: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent.
-
Solvent: THF is a suitable solvent for this reaction, ensuring the solubility of the reactants and catalysts.
Diagram 2: Reaction Pathways from this compound
Sources
- 1. americanelements.com [americanelements.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3114-31-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 3114-31-6 [m.chemicalbook.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis of 1-(4-Bromo-3-chlorophenyl)ethanone derivatives
An Application Note and Protocol for the Scale-Up Synthesis of 1-(4-Bromo-3-chlorophenyl)ethanone and its Derivatives
Authored by: A Senior Application Scientist
Introduction
This compound and its derivatives are pivotal intermediates in the landscape of modern drug discovery and development. As halogenated aromatic ketones, they serve as versatile scaffolds for the synthesis of a wide array of pharmaceutical compounds, including active pharmaceutical ingredients (APIs) targeting various therapeutic areas. The precise arrangement of the bromo and chloro substituents on the phenyl ring, combined with the reactive ketone moiety, provides a unique chemical handle for constructing complex molecular architectures.
The primary and most industrially viable route to this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.[1][2] This electrophilic aromatic substitution reaction, while fundamental, presents significant challenges when transitioning from bench-scale to pilot or industrial-scale production.[3] These challenges include managing highly exothermic reactions, ensuring regiochemical purity, and handling corrosive and water-sensitive reagents safely.
This document provides a comprehensive guide for researchers, chemists, and process development professionals on the scale-up synthesis of this compound. It delves into the mechanistic underpinnings of the Friedel-Crafts acylation, offers field-proven insights into overcoming scale-up hurdles, and presents detailed, step-by-step protocols for synthesis, purification, and subsequent derivatization.
Core Synthetic Strategy: Friedel-Crafts Acylation
The synthesis of the target compound is achieved through the acylation of 1-bromo-2-chlorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1]
Mechanism and Regioselectivity
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[4]
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) activates the acetyl chloride, forming a highly electrophilic acylium ion (CH₃CO⁺). This is the rate-determining step.
-
Electrophilic Attack: The electron-rich π-system of the 1-bromo-2-chlorobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (typically the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in the process, although in practice it becomes complexed with the product ketone.[5]
The directing effects of the halogen substituents are critical for achieving the desired regioselectivity. Both bromine and chlorine are ortho-, para-directing deactivators. The incoming acyl group is directed primarily to the position para to the bromine atom and meta to the chlorine atom due to a combination of steric hindrance at the positions ortho to the halogens and the relative directing strengths of the substituents.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Scale-Up Synthesis Protocol: this compound
This protocol is designed for a multi-liter scale and assumes the use of appropriate industrial-grade equipment. A thorough hazard analysis and risk assessment must be conducted before proceeding.[3][6]
Materials and Equipment
| Reagent/Material | Chemical Formula | Mol. Wt. ( g/mol ) | Grade | Supplier |
| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | 191.45 | ≥99% | Commercial |
| Acetyl Chloride | CH₃COCl | 78.50 | ≥99% | Commercial |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | ≥99%, Fine Powder | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercial |
| Hydrochloric Acid (37%) | HCl | 36.46 | Reagent Grade | Commercial |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Technical Grade | Commercial |
| Sodium Chloride (Brine) | NaCl | 58.44 | Technical Grade | Commercial |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Technical Grade | Commercial |
Equipment:
-
Jacketed glass reactor (e.g., 20 L) with overhead stirring, temperature probe, and reflux condenser.
-
Pressure-equalizing dropping funnel.
-
Inert gas (Nitrogen or Argon) supply.
-
Gas scrubber system for HCl vapors.
-
Large separatory funnel or extraction vessel.
-
Rotary evaporator (for solvent removal).
-
Vacuum distillation apparatus or recrystallization vessel.
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Ensure the reactor and all glassware are scrupulously dried. Do not wash glassware immediately before use.[4]
-
Assemble the reactor with the overhead stirrer, temperature probe, dropping funnel, and condenser. Connect the condenser outlet to a gas scrubber containing a dilute sodium hydroxide solution to neutralize evolved HCl gas.
-
Purge the entire system with dry nitrogen for at least 30 minutes to establish an inert, anhydrous atmosphere.
-
-
Reagent Charging:
-
Under a positive pressure of nitrogen, charge the reactor with anhydrous aluminum chloride (1.3 equivalents).
-
Add anhydrous dichloromethane (DCM) to the reactor to create a stirrable slurry.
-
Charge the dropping funnel with 1-bromo-2-chlorobenzene (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM.
-
In a separate, dry vessel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
-
Reaction Execution:
-
Cool the AlCl₃ slurry in the reactor to 0-5 °C using a circulating chiller.
-
Slowly add the acetyl chloride solution to the stirred AlCl₃ slurry via a cannula or dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction between AlCl₃ and acetyl chloride is exothermic.[4]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 15-20 minutes to ensure complete formation of the acylium ion complex.
-
Begin the slow, dropwise addition of the 1-bromo-2-chlorobenzene solution from the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition. The total addition time should be 2-3 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
-
Reaction Quench and Work-up:
-
Prepare a separate vessel containing crushed ice and water (approximately 10 parts ice/water to 1 part reaction volume).
-
CAUTION: The quenching process is highly exothermic and releases large volumes of HCl gas. Perform this step in a well-ventilated fume hood with extreme care.
-
Slowly transfer the reaction mixture onto the stirred ice/water mixture. The rate of addition should be controlled to keep the quench temperature below 25 °C.
-
Once the addition is complete, stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the aluminum salts.
-
Transfer the entire mixture to a large separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with fresh portions of DCM.[2]
-
Combine all organic layers. Wash the combined organic phase sequentially with:
-
A saturated solution of sodium bicarbonate (to neutralize residual acid). Be cautious of gas evolution.[2]
-
Water.
-
Saturated brine solution (to aid in drying).
-
-
Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
-
Purification:
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
The crude product can be purified by one of the following large-scale methods:
-
Vacuum Distillation: This is often the preferred method for scale-up, yielding a high-purity liquid or low-melting solid.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly to induce crystallization.[7][8]
-
-
Caption: Experimental workflow for the scale-up synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time; ensure proper temperature control. |
| Deactivated catalyst | Use fresh, high-purity anhydrous aluminum chloride; ensure strictly anhydrous conditions.[2] | |
| Loss during work-up | Ensure complete extraction from the aqueous layer; be careful during phase separations.[2] | |
| Formation of Isomers | High reaction temperature | Maintain the recommended low temperature during reagent addition to improve regioselectivity. |
| Emulsion during Work-up | Presence of fine aluminum salt precipitates | Add more water or dilute acid to fully dissolve the salts; add brine to help break the emulsion; filter the entire mixture through a pad of Celite®.[2] |
| Product is an Oil/Doesn't Solidify | Presence of impurities or residual solvent | Ensure complete removal of the solvent; purify the product thoroughly by vacuum distillation or recrystallization.[2] |
Synthesis of Derivatives: α-Bromination
A common and highly useful transformation of the synthesized ketone is α-bromination to produce 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone, a versatile building block for many heterocyclic syntheses.[9][10][11]
Protocol: α-Bromination
-
Setup: In a reactor equipped for stirring and temperature control, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetic acid or methanol.[9]
-
Bromination: Cool the solution to 10-15 °C. Slowly add elemental bromine (Br₂) (1.05-1.1 equivalents) dropwise, keeping the temperature below 20 °C.[9]
-
Reaction: After the addition, allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC/HPLC).
-
Work-up: Quench the reaction by pouring it into ice water. The product will precipitate.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a wash with a dilute sodium bisulfite solution to remove any unreacted bromine, and finally with water again until the filtrate is neutral.[9]
-
Purification: The crude α-bromoketone can be purified by recrystallization from a solvent like ethanol.
Conclusion
The scale-up synthesis of this compound via Friedel-Crafts acylation is a robust and industrially relevant process. Success at scale hinges on meticulous control over reaction parameters, particularly temperature and anhydrous conditions, to manage the reaction's exothermicity and ensure high regioselectivity.[3] Careful execution of the work-up and purification steps is essential for achieving the high purity required for subsequent pharmaceutical applications. The protocols and insights provided herein offer a solid foundation for researchers and development professionals to safely and efficiently produce this key intermediate and its valuable derivatives.
References
- University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). EP0198743A1 - Process for the electrosynthesis of ketones.
-
ResearchGate. (n.d.). Friedel‐Crafts acylation with various amides and mesitylene. Retrieved from [Link]
-
Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of β-, γ-, δ-, ..., ω-Halogenated Ketones and Aldehydes. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
VEGPHARM. (n.d.). This compound. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 1-(4-Bromo-3-chlorophenyl)ethanone
Introduction
1-(4-Bromo-3-chlorophenyl)ethanone is a halogenated acetophenone derivative that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The presence of bromine and chlorine atoms on the phenyl ring imparts unique reactivity and makes it a versatile building block for creating more complex molecules.[1] Precise monitoring of chemical reactions involving this compound is paramount to ensure optimal reaction conditions, maximize yield, and minimize the formation of impurities. This guide provides detailed application notes and protocols for the analytical techniques best suited for monitoring reactions with this compound, designed for researchers, scientists, and professionals in drug development.
Choosing the Right Analytical Technique: A Strategic Approach
The selection of an appropriate analytical technique is contingent on the specific requirements of the reaction being monitored. Key considerations include the need for real-time monitoring, the complexity of the reaction mixture, and the type of information required (e.g., qualitative identification, quantitative measurement). A multi-faceted approach, often employing a combination of chromatographic and spectroscopic methods, typically provides the most comprehensive understanding of the reaction progress.
Caption: Decision tree for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy.[2] For halogenated acetophenones like this compound, reversed-phase HPLC is the method of choice.[3]
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] Since this compound is a relatively nonpolar organic molecule, it will have a good affinity for the stationary phase, allowing for excellent separation from more polar reactants, reagents, or byproducts.
-
Mobile Phase Composition: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[4][5] The ratio of these solvents is critical for achieving optimal separation. A higher proportion of the organic solvent will decrease the retention time of the analyte.
-
UV Detection: Aromatic ketones, including acetophenones, exhibit strong UV absorbance, making a UV detector a highly sensitive and suitable choice for this application.[6]
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to prevent further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[8]
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for the specific reaction, but a starting point could be 60:40 (v/v) acetonitrile:water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the analyte has strong absorbance, typically around 254 nm for aromatic ketones.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The concentration of this compound and any other UV-active species in the reaction mixture can be determined by integrating the area of their respective peaks in the chromatogram.
-
A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
-
| Compound | Expected Retention Time (min) | λmax (nm) |
| This compound | 5 - 10 | ~254 |
| Reactant/Product (example) | Varies | Varies |
| Typical retention times on a C18 column with a 60:40 acetonitrile:water mobile phase. Actual retention times may vary depending on the specific column and conditions. |
graph HPLC_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];subgraph "Sample Preparation" { rank=same; Aliquot [label="Withdraw Aliquot"]; Quench [label="Quench Reaction"]; Filter [label="Filter Sample"]; }
subgraph "HPLC Analysis" { rank=same; Inject [label="Inject into HPLC"]; Separate [label="Separation on C18 Column"]; Detect [label="UV Detection"]; }
subgraph "Data Analysis" { rank=same; Integrate [label="Integrate Peak Areas"]; Quantify [label="Quantify Concentration"]; }
Aliquot -> Quench -> Filter -> Inject -> Separate -> Detect -> Integrate -> Quantify; }
Caption: Workflow for HPLC reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like this compound.
Causality Behind Experimental Choices
-
Gas Chromatography: This technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. As a relatively volatile compound, this compound is well-suited for GC analysis.
-
Mass Spectrometry: The mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique "fingerprint" for each molecule that allows for definitive identification. The presence of bromine and chlorine atoms results in a distinctive isotopic pattern in the mass spectrum, further aiding in identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
GC-MS System and Conditions:
-
GC-MS System: A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
-
Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a reference spectrum or library.
-
The fragmentation pattern will be characteristic. Key fragments to look for include the molecular ion peak and fragments resulting from the loss of the methyl group and the carbonyl group. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be evident in the molecular ion and any fragments containing these atoms.[10]
-
| Ion (m/z) | Identity | Expected Isotopic Pattern |
| 232/234/236 | [M]⁺ | Characteristic BrCl pattern |
| 217/219/221 | [M - CH₃]⁺ | Characteristic BrCl pattern |
| 189/191/193 | [M - COCH₃]⁺ | Characteristic BrCl pattern |
| 154/156 | [C₆H₃BrCl]⁺ | Characteristic BrCl pattern |
| 43 | [CH₃CO]⁺ | - |
graph GCMS_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];subgraph "Sample Preparation" { rank=same; Aliquot [label="Withdraw Aliquot"]; Quench [label="Quench Reaction"]; Dilute [label="Dilute in Volatile Solvent"]; }
subgraph "GC-MS Analysis" { rank=same; Inject [label="Inject into GC-MS"]; Separate [label="Separation in GC Column"]; Detect [label="Mass Spectrometry Detection"]; }
subgraph "Data Analysis" { rank=same; Identify [label="Identify by Retention Time & Mass Spectrum"]; Quantify [label="Quantify by Peak Area"]; }
Aliquot -> Quench -> Dilute -> Inject -> Separate -> Detect -> Identify -> Quantify; }
Caption: Workflow for GC-MS reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and In-Situ Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be uniquely applied for in-situ, real-time reaction monitoring.
Causality Behind Experimental Choices
-
¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms in a molecule, respectively. This allows for the unambiguous identification of the starting material, intermediates, and products in a reaction mixture.
-
In-Situ Monitoring: By placing the reaction directly in an NMR tube and acquiring spectra at regular intervals, the progress of the reaction can be followed in real-time without the need for sampling and quenching.[4] This provides valuable kinetic data and can help to identify transient intermediates.
Experimental Protocol: NMR Analysis
-
Sample Preparation (for reaction aliquots):
-
Withdraw an aliquot from the reaction and quench it.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) for analysis.
-
-
In-Situ Reaction Monitoring:
-
Prepare the reaction mixture directly in an NMR tube using a deuterated solvent as the reaction medium.
-
Acquire a spectrum of the starting materials before initiating the reaction (e.g., by adding a catalyst or heating).
-
Acquire a series of ¹H NMR spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of interest should be used for accurate quantification.
-
¹³C NMR: This is useful for confirming the carbon skeleton of the products but requires longer acquisition times.
-
-
Data Analysis:
-
Identify the characteristic signals for this compound and any other species in the mixture.
-
The relative concentrations of the different species can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
-
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.6 | Singlet | 3H |
| Aromatic-H | 7.5 - 8.0 | Multiplet | 3H |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) |
| -CH₃ | ~26 |
| C=O | ~195 |
| Aromatic-C | 125 - 140 |
graph NMR_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];subgraph "Sample Preparation" { rank=same; Aliquot [label="Withdraw Aliquot (optional)"]; In_Situ [label="In-situ Reaction Setup"]; }
subgraph "NMR Analysis" { rank=same; Acquire [label="Acquire Spectra"]; }
subgraph "Data Analysis" { rank=same; Assign [label="Assign Signals"]; Integrate [label="Integrate for Quantification"]; Elucidate [label="Elucidate Structure"]; }
{Aliquot, In_Situ} -> Acquire -> Assign -> Integrate -> Elucidate; }
Caption: Workflow for NMR reaction monitoring.
Conclusion
The successful monitoring of reactions involving this compound relies on the judicious selection and application of appropriate analytical techniques. HPLC provides robust quantitative data, GC-MS offers definitive identification through fragmentation patterns, and NMR allows for detailed structural elucidation and the unique advantage of in-situ, real-time monitoring. By leveraging the protocols and insights provided in this guide, researchers can gain a comprehensive understanding of their chemical transformations, leading to improved process control, higher yields, and enhanced product purity.
References
-
Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]
-
Mantel, M. D., et al. (2019). In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer. Magnetic Resonance Imaging, 56, 138-143. [Link]
-
Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8635-8642. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
-
NIST. Ethanone, 1-(4-bromophenyl)-. [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Innovatech Labs. (2018). A Beginner's Guide: How to Interpret Gas Chromatography Mass Spectrometry Results. [Link]
-
SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. Separation of 2-Bromo-3'-chloroacetophenone on Newcrom R1 HPLC column. [Link]
-
NIST. Ethanone, 1-(4-bromophenyl)-. [Link]
-
Pharmaguideline. (2024). 10 Tips for HPLC Analysis In Pharmaceuticals. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
SIELC Technologies. 2-Bromo-3'-chloroacetophenone. [Link]
-
GL Sciences. Organic Solvents Retention Time Table. [Link]
-
Shodex HPLC Columns. Effects of Temperature on Retention Time (SI-52 4E). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Reddit. [Analytical Chemistry] Question about HPLC retention time. [Link]
-
University of Arizona. Mass spectral interpretation. [Link]
-
NIST. 4-Bromo-3'-nitroacetophenone. [Link]
-
The Royal Society of Chemistry. (2016). This journal is © The Royal Society of Chemistry 2016. [Link]
-
ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. jordilabs.com [jordilabs.com]
- 4. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 2-Bromo-3’-chloroacetophenone | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Application Notes & Protocols: Purification Strategies for Derivatives of 1-(4-Bromo-3-chlorophenyl)ethanone
Introduction: The Critical Role of Purity in Drug Discovery
1-(4-Bromo-3-chlorophenyl)ethanone is a versatile and highly valuable starting material in the synthesis of novel chemical entities for pharmaceutical and materials science applications. Its substituted phenyl ring serves as a scaffold for building complex molecules through a variety of chemical transformations, including α-halogenations, Suzuki couplings, and condensation reactions.[1][2] The biological activity, safety, and reproducibility of any synthesized compound are directly contingent on its purity. Therefore, robust and efficient purification of derivatives from this key intermediate is not merely a procedural step but a cornerstone of successful research and development.[3]
This guide provides an in-depth exploration of the principles and practical protocols for purifying products derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into selecting the appropriate purification strategy and executing it with precision.
The First Principle: Understanding the Impurity Profile
Effective purification begins with a comprehensive understanding of what needs to be removed. In reactions starting with this compound, impurities typically arise from several sources.[3] A proactive analysis of potential contaminants allows for the design of a targeted and efficient purification strategy.
Common Sources of Impurities:
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound.[3]
-
Reaction Byproducts: These are unintended molecules formed through side reactions. Examples include over-halogenated products or isomers formed under certain reaction conditions.[3]
-
Reagent-Related Impurities: Excess reagents or byproducts from the decomposition of reagents (e.g., succinimide from N-bromosuccinimide) can contaminate the crude product.[3]
-
Residual Solvents: Solvents used in the reaction or initial workup can be carried through into the crude product.[3]
Caption: Origin of impurities in a typical reaction mixture.
A Strategic Framework for Purification
The selection of a purification method is not arbitrary; it is a logical process dictated by the physicochemical properties of the desired product and its contaminants. A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) is an indispensable first step to gauge the complexity of the mixture and the relative polarities of its components.
Caption: Decision tree for selecting a primary purification method.
Protocol 1: Purification by Recrystallization
Principle: This technique is the method of choice for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the target compound's solubility decreases sharply, causing it to crystallize out of the solution while the impurities, present in lower concentrations, remain dissolved.
Causality Behind Experimental Choices: The choice of solvent is paramount. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. It should not react with the compound and should have a boiling point lower than the melting point of the compound to prevent "oiling out."
Step-by-Step Methodology
-
Solvent Selection:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a small volume (0.5 mL) of different test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, or water) to each tube.
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the solid.
-
Gently heat the tubes that did not show solubility. The solid should dissolve completely.
-
Allow the solutions to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent. If no single solvent is ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be required.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring. Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities (like dust or catalysts) are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.[3]
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Solution |
| Oiling Out | Compound's melting point is below the solvent's boiling point; compound is too impure. | Re-heat to dissolve the oil, add more solvent, and cool again. If it persists, purify by another method first (e.g., chromatography). |
| No Crystals Form | Too much solvent was used; solution is supersaturated. | Scratch the inside of the flask with a glass rod; add a seed crystal; boil off some solvent and re-cool. |
| Poor Recovery | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use a smaller volume of solvent; ensure filtration apparatus is sufficiently hot. |
Protocol 2: Flash Column Chromatography
Principle: Flash column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[4] Non-polar compounds travel through the column faster, while polar compounds are retained longer by the polar silica gel, allowing for separation. Forcing the eluent through the column with positive pressure significantly speeds up the process compared to traditional gravity chromatography.[5]
Causality Behind Experimental Choices: The choice of eluent is critical for achieving good separation. Thin-Layer Chromatography (TLC) is used to rapidly screen different solvent systems. The ideal eluent for column chromatography should provide a Retention Factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate, with good separation from all impurities.
Caption: Workflow for flash column chromatography.
Step-by-Step Methodology
-
TLC Analysis and Eluent Selection:
-
Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate of increasing polarity).
-
Visualize the spots (e.g., using a UV lamp).
-
Select a solvent system that gives the desired product an Rf value of ~0.3 and separates it well from impurities.
-
-
Column Preparation (Wet Packing):
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent it from being disturbed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. This method generally provides better resolution than direct liquid injection.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using compressed air or a pump) to achieve a steady flow rate.[5]
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Common Solvents for Chromatography
| Solvent | Polarity | Notes |
| Hexane / Heptane | Very Low | Common non-polar component of eluent systems. |
| Toluene | Low | Can be useful for compounds soluble in aromatics. |
| Dichloromethane | Medium-Low | Good general-purpose solvent. |
| Diethyl Ether | Medium | Volatile, use with care. |
| Ethyl Acetate | Medium | Excellent, common polar component of eluent systems. |
| Acetone | Medium-High | More polar than ethyl acetate. |
| Methanol / Ethanol | High | Used for eluting very polar compounds. |
Final Purity Validation: A Mandatory Step
Purification cannot be considered complete without rigorous analytical validation. This step ensures the identity and purity of the final compound, providing trustworthiness to the experimental data.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and can reveal the presence of proton- or carbon-containing impurities.[6][7]
-
HPLC/UPLC: Provides a quantitative measure of purity, often expressed as a percentage of the total peak area.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[6]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for a solid compound.
By combining a logical strategy with meticulous execution of these protocols, researchers can confidently and efficiently purify products derived from this compound, ensuring the integrity of their subsequent scientific investigations.
References
-
Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. [Link]
-
One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. [Link]
- Acetophenone purification.
-
This compound | CAS 3114-31-6. AMERICAN ELEMENTS. [Link]
-
A Short Notes on Column Chromatography. SciTechnol. [Link]
-
Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]
-
CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Anant Pharma. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351. PubChem. [Link]
-
Acetophenone, p-bromo. Organic Syntheses Procedure. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-(4-Bromo-3-chlorophenyl)ethanone
Welcome to the technical support resource for 1-(4-Bromo-3-chlorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with the synthesis and subsequent reactions of this versatile intermediate, enabling you to improve reaction yields and product purity.
Section 1: Synthesis of this compound via Friedel-Crafts Acylation
The most common route to synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. While theoretically straightforward, this electrophilic aromatic substitution reaction is sensitive to several factors that can significantly impact yield and purity.
Troubleshooting Guide: Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation reaction is resulting in a low yield of this compound. What are the primary causes and how can I resolve them?
Answer: Low yields in this acylation are a frequent issue, often stemming from reagent quality, stoichiometry, or reaction conditions. A systematic review of your protocol is the best approach.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Lewis Acid: The most common Lewis acid, aluminum chloride (AlCl₃), is highly hygroscopic. Moisture contamination will hydrolyze and deactivate it. 2. Insufficient Catalyst: The product ketone forms a complex with AlCl₃, effectively sequestering it. This deactivates the product towards further acylation but also means that a stoichiometric amount of the catalyst is required.[1] | 1. Reagent Quality: Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glove box or under a stream of inert gas). 2. Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of AlCl₃ are used relative to the limiting reagent (acetyl chloride or acetic anhydride). Some procedures may even call for a larger excess.[2] |
| Formation of Impurities | 1. Isomeric Byproducts: While the chloro and bromo groups direct ortho and para to themselves, acylation can occur at other positions, though this is typically a minor pathway. 2. Over-Acylation: This is rare for Friedel-Crafts acylation because the acetyl group is deactivating, preventing a second substitution.[1] 3. Charring/Decomposition: Localized overheating during the addition of reagents can lead to decomposition and the formation of colored impurities. | 1. Temperature Control: Maintain strict temperature control, especially during the addition of AlCl₃ and the acylating agent. Perform the initial mixing and addition at low temperatures (e.g., 0-5 °C) before allowing the reaction to warm.[2] 2. Purification: Isomeric impurities can often be removed via recrystallization of the crude product from a suitable solvent like ethanol.[3] |
| Difficult Work-up | 1. Product Loss during Quenching: The reaction is typically quenched by pouring the mixture onto ice. If done improperly, this highly exothermic step can cause product degradation. 2. Emulsion Formation: Emulsions can form during the aqueous extraction phase, making layer separation difficult and leading to product loss. | 1. Controlled Quenching: Pour the reaction mixture slowly and carefully into a vigorously stirred beaker of crushed ice and water.[2] 2. Breaking Emulsions: To break up stubborn emulsions during extraction, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Experimental Protocol: Friedel-Crafts Acylation
This is a representative protocol and may require optimization.
Materials:
-
1-Bromo-2-chlorobenzene
-
Acetyl chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed Ice
-
Hydrochloric Acid (conc.)
-
Water, Brine
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), add anhydrous DCM and 1-bromo-2-chlorobenzene (1.0 equiv).
-
Cool the flask in an ice-water bath to 0 °C.
-
Carefully and portion-wise, add anhydrous AlCl₃ (1.2 equiv). Stir the resulting slurry for 15-20 minutes.
-
Add acetyl chloride (1.1 equiv) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol.
Visualization: Synthesis & Purification Workflow
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow: Low-Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- Troubleshooting low yields in the synthesis of cyclopropyl ketones. BenchChem.
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. BenchChem.
- Troubleshooting low yields in the synthesis of substituted enones. BenchChem.
- Overcoming low yields in the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. BenchChem.
- What are some common causes of low reaction yields? Reddit r/Chempros.
- Technical Support Center: Optimizing Suzuki Coupling with 1-(4-Bromo-3-fluorophenyl)ethanone. BenchChem.
- Optimizing Suzuki Coupling Reactions for 1-Bromo-3-(bromomethyl)-2-chlorobenzene. BenchChem.
- Friedel-Crafts Acetyl
- EAS Reactions (3)
- Friedel-Crafts Acyl
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
- A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry.
- friedel-crafts acyl
- 4-bromoacetophenone - Organic Syntheses Procedure. Organic Syntheses.
- Technical Support Center: 1-(4-Bromo-3-fluorophenyl)ethanone Reactions. BenchChem.
- Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles. BenchChem.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a.
- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
Technical Support Center: Synthesis of 1-(4-Bromo-3-chlorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Bromo-3-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing causal explanations and actionable solutions.
Issue 1: Low Yield of this compound
Question: My Friedel-Crafts acylation of 1-bromo-2-chlorobenzene resulted in a very low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent issue stemming from several factors. The primary synthesis route, a Friedel-Crafts acylation, involves an electrophilic aromatic substitution on a deactivated ring, which is inherently challenging.
-
Causality & Explanation:
-
Catalyst Deactivation/Stoichiometry: The Lewis acid catalyst (typically AlCl₃) is crucial for generating the acylium ion electrophile.[1][2] However, the ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1][3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required, not just a catalytic amount. Furthermore, AlCl₃ is extremely sensitive to moisture, which will hydrolyze and deactivate it.
-
Substrate Reactivity: The starting material, 1-bromo-2-chlorobenzene, has two electron-withdrawing halogen substituents. These groups deactivate the aromatic ring towards electrophilic attack, making the reaction slower and requiring more forcing conditions than the acylation of benzene itself.[4]
-
Incomplete Reaction: Due to the deactivated nature of the substrate, the reaction may not have reached completion within the allotted time.
-
Product Loss During Workup: The workup involves quenching the reaction with an aqueous solution to decompose the ketone-AlCl₃ complex.[1][5] Premature or improper quenching can lead to side reactions or incomplete recovery of the product from the organic layer.
-
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Catalyst Loading: Use at least 1.1 to 1.3 equivalents of high-purity, anhydrous AlCl₃ relative to the acylating agent (acetyl chloride).
-
Optimize Reaction Conditions: Consider a moderate increase in reaction temperature or a longer reaction time to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Refine Workup Protocol: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl.[6] This exothermic process must be controlled to prevent side reactions. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane).
-
Caption: Regioisomeric outcomes in the Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Friedel-Crafts acylation?
The reaction proceeds via electrophilic aromatic substitution. [1]The Lewis acid (AlCl₃) coordinates to the acyl chloride, facilitating the departure of the chloride ion to form a resonance-stabilized acylium ion (R-C≡O⁺). [2][7]This highly electrophilic species is then attacked by the π-electrons of the 1-bromo-2-chlorobenzene ring to form a carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is restored when a base (like AlCl₄⁻) removes a proton from the ring, yielding the final ketone product. [2] Q2: Can I use acetic anhydride instead of acetyl chloride?
Yes, acetic anhydride can be used as the acylating agent. [5][8]The reaction with acetic anhydride also requires a Lewis acid catalyst to generate the acylium ion. However, it requires a larger amount of catalyst (typically >2 equivalents) because the acetic acid byproduct also complexes with AlCl₃.
Q3: My reaction turned dark brown/black upon adding the catalyst. Is this normal?
A color change to dark red or brown is typical for Friedel-Crafts reactions as the catalyst complexes with the reagents. [5]However, charring or turning black could indicate that the local temperature is too high, possibly due to adding the reagents too quickly, leading to decomposition and side reactions. Ensure slow, controlled addition of reagents and maintain proper temperature control.
Q4: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing precursors to alkylbenzenes?
Friedel-Crafts acylation has two major advantages over alkylation:
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo rearrangement, ensuring the acetyl group is added without isomerization. [2][9]Alkylation reactions often suffer from carbocation rearrangements, leading to a mixture of products.
-
No Poly-substitution: The ketone product of acylation is electron-withdrawing and deactivates the aromatic ring, preventing further acylation reactions. [2][9]In contrast, the alkyl group added during alkylation activates the ring, making the product more reactive than the starting material and leading to polyalkylation.
Q5: What is the alternative synthesis route via chlorination of 4-bromoacetophenone?
An alternative route involves the direct chlorination of 4-bromoacetophenone using chlorine gas and a Lewis acid catalyst like AlCl₃. [10]In this case, the existing acetyl group is a meta-director, and the bromo group is an ortho, para-director. The directing groups work in concert to direct the incoming chlorine to the desired position 3 (ortho to the bromine and meta to the acetyl group).
| Feature | Friedel-Crafts Acylation | Aromatic Chlorination |
| Starting Material | 1-Bromo-2-chlorobenzene | 4-Bromoacetophenone |
| Key Reagents | Acetyl Chloride, AlCl₃ | Chlorine (Cl₂), AlCl₃ |
| Primary Challenge | Regioselectivity (acylation position) | Controlling extent of chlorination |
| Major Side Products | Regioisomers | Isomers, Polychlorinated products |
| Reported Yield | Variable, depends on conditions | ~57% (recrystallized) [10] |
Table 1. Comparison of primary synthetic routes.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1-Bromo-2-chlorobenzene
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
1-Bromo-2-chlorobenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (or under an inert nitrogen atmosphere).
-
To the flask, add anhydrous AlCl₃ (1.3 equivalents).
-
Add anhydrous DCM to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 1-bromo-2-chlorobenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30-60 minutes, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back down in an ice bath.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Very slowly and carefully, pour the reaction mixture into the stirred ice/HCl mixture. Caution: This is a highly exothermic quench that will evolve HCl gas.
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., hexane [10]or ethanol/water mixture) to just dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Complete the crystallization by placing the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
References
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Yadav, M., & Sharma, U. (2011). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 4. alexandonian.com [alexandonian.com]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 10. This compound CAS#: 3114-31-6 [chemicalbook.com]
Technical Support Center: Troubleshooting the Claisen-Schmidt Condensation with Substituted Acetophenones
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing chalcones, particularly when working with substituted acetophenones. Here, we move beyond simple protocols to explore the causal relationships behind experimental outcomes, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Core Principles: Understanding the "Why"
The Claisen-Schmidt condensation is a robust and versatile crossed-aldol reaction between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde.[1][2][3] Its primary value lies in the synthesis of α,β-unsaturated ketones, known as chalcones—a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities.[3][4]
The reaction's success hinges on a critical selectivity principle: the aromatic aldehyde cannot form an enolate, ensuring it acts solely as the electrophile. The ketone, in this case, a substituted acetophenone, must form the nucleophilic enolate.[5] The entire process, under base-catalyzed conditions, unfolds in three key stages:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the acetophenone.
-
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The intermediate β-hydroxy ketone rapidly eliminates water to form the highly conjugated and typically stable chalcone product.[2]
Understanding this sequence is fundamental to diagnosing and resolving issues in your experiments.
Caption: The base-catalyzed Claisen-Schmidt condensation mechanism.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the Claisen-Schmidt condensation with substituted acetophenones.
Q1: My reaction has a very low yield or is not proceeding at all. What are the most common culprits?
Low conversion is a frequent issue that can almost always be traced back to one of four key areas: the catalyst, the reaction conditions, reactant quality, or solvent choice.
-
Inappropriate Catalyst System: The choice and amount of base are critical. While NaOH and KOH are common, some systems are sensitive. An excessively strong base can promote side reactions, while too little catalyst will result in an incomplete reaction. For stubborn reactions, solvent-free methods using 20 mol% solid NaOH have proven highly effective and can produce quantitative yields.[6][7]
-
Suboptimal Temperature: Most Claisen-Schmidt reactions proceed well at room temperature.[8] If the reaction is sluggish, gentle heating (40-50 °C) can facilitate the final dehydration step and drive the reaction to completion.[5] However, be cautious, as excessive heat can encourage side reactions like polymerization.[9][8]
-
Poor Reactant Quality: Ensure your acetophenone and aldehyde are pure. Impurities, especially acidic or reactive ones, can consume the catalyst or interfere with the desired reaction pathway.[8]
-
Incorrect Solvent: The solvent must adequately dissolve both reactants and the base. Ethanol is a standard choice.[5][10] If your product is insoluble, it may precipitate and coat the reactants, halting the reaction. In such cases, increasing the solvent volume or switching to a more suitable solvent is necessary.[5] Alternatively, solvent-free grinding often circumvents solubility issues entirely.[6][11]
Q2: How do electron-donating or -withdrawing groups on my acetophenone affect the reaction?
This is the most critical variable when working with substituted acetophenones. The electronic nature of the substituent directly dictates the acidity of the α-hydrogens, which in turn controls the rate of the initial, often rate-limiting, enolate formation step.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) pull electron density away from the benzene ring and, through conjugation, from the acetyl group. This inductive and resonance effect increases the acidity of the α-hydrogens, making them easier to abstract by the base.
-
Effect: EWGs on the acetophenone generally accelerate the reaction by facilitating enolate formation.[12] You may find that these reactions proceed faster and under milder conditions.
-
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), alkyl (-CH₃), or amino (-NR₂) groups donate electron density to the ring.[13] This effect destabilizes the negative charge of the conjugate base (the enolate), making the α-hydrogens less acidic.
-
Effect: EDGs on the acetophenone generally slow down the reaction. You may need to use a stronger base, a higher catalyst loading, or gentle heating to achieve a reasonable reaction rate.
-
Caption: Impact of substituents on acetophenone reactivity.
Q3: I'm observing multiple spots on my TLC plate. What are the likely side reactions and how can I suppress them?
The formation of byproducts is a clear sign that your reaction conditions need optimization. Here are the most common side reactions:
-
Self-Condensation of Acetophenone: The acetophenone enolate can react with another molecule of neutral acetophenone. This is more likely with highly reactive acetophenones (those with strong EWGs) or if the aldehyde is unreactive.
-
Solution: Ensure a 1:1 or slight excess of the aldehyde. Add the base slowly to the mixture of ketone and aldehyde to avoid a high concentration of enolate in the absence of the electrophilic aldehyde.[8]
-
-
Cannizzaro Reaction: If your aromatic aldehyde lacks α-hydrogens, two molecules can disproportionate in the presence of a strong base to yield an alcohol and a carboxylic acid.[9][8]
-
Solution: This is favored by high base concentrations. Use the minimum effective amount of catalyst, or consider a milder base (e.g., Ca(OH)₂).[10]
-
-
Michael Addition: The desired chalcone product is an excellent Michael acceptor. A second molecule of the acetophenone enolate can attack the β-carbon of the chalcone, leading to a 1,5-dicarbonyl byproduct.[8][14]
-
Solution: This is common when using an excess of the ketone. Use a 1:1 stoichiometry or a slight excess of the aldehyde. If the chalcone product precipitates from the reaction mixture, this physically removes it from the reaction, preventing further reaction.[2]
-
-
Aldehyde Polymerization: Overly harsh conditions, such as high temperatures or a high concentration of a strong base, can cause the aldehyde to polymerize.[8]
-
Solution: Reduce the reaction temperature and lower the base concentration.[8]
-
Caption: A workflow for troubleshooting common Claisen-Schmidt issues.
Experimental Protocols
These protocols provide a starting point for your optimizations. Always monitor your reaction by Thin Layer Chromatography (TLC).
Protocol 1: Classic Base-Catalyzed Synthesis in Ethanol
This method is a reliable standard for many chalcone syntheses.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.[4]
-
Catalyst Addition: While stirring the solution vigorously at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH (e.g., 10-60% concentration). The amount of base can range from catalytic to equimolar depending on the reactivity of the substrates.[3][4]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-4 hours, monitoring the consumption of starting materials by TLC.[5] A precipitate often forms as the reaction progresses.[3]
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath and pour it into a beaker of ice-cold water to precipitate the product fully.[3][15]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water until the filtrate is neutral to remove the base, followed by a wash with a small amount of cold ethanol.[5][15] The crude product can be further purified by recrystallization, typically from 95% ethanol.[3]
Protocol 2: Solvent-Free Grinding Method
This "green chemistry" approach is highly efficient, often leading to shorter reaction times and higher yields with simple workup.[6]
-
Reactant Preparation: In a porcelain mortar, combine the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq).[5]
-
Catalyst Addition: Add solid NaOH (20 mol%) to the mortar.[6]
-
Reaction: Grind the mixture vigorously with a pestle. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 5-15 minutes.[5][6]
-
Isolation: Scrape the solid from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH catalyst.[5]
-
Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. The product is often of high purity, but can be recrystallized from 95% ethanol if needed.[3][5]
Data Summary Tables
Table 1: Influence of Acetophenone Substituents on Reaction Conditions
| Acetophenone Substituent | Electronic Effect | Expected Reactivity | Recommended Conditions |
| 4-Nitro (-NO₂) | Strong EWG | High | Room temp, catalytic base (e.g., 10% NaOH) may suffice. |
| 4-Chloro (-Cl) | Weak EWG | Moderate-High | Room temp, standard base catalysis (e.g., KOH in EtOH). |
| Unsubstituted (-H) | Neutral | Moderate | Room temp or gentle heat, standard base catalysis. |
| 4-Methyl (-CH₃) | Weak EDG | Moderate-Low | Gentle heat (40-50°C) or stronger base conditions may be needed. |
| 4-Methoxy (-OCH₃) | Strong EDG | Low | May require heating, higher base concentration, or solvent-free grinding. |
This table provides general guidance. Optimal conditions should be determined experimentally.
Table 2: Comparison of Common Claisen-Schmidt Protocols
| Method | Catalyst / Conditions | Advantages | Disadvantages |
| Classic Solution Phase | NaOH or KOH in Ethanol[5][10] | Well-established, good for most substrates. | Requires organic solvents, workup can be extensive, yields may vary.[16] |
| Solvent-Free Grinding | Solid NaOH (20 mol%)[6][7] | High yields (often >95%), rapid reaction times (5-15 min), environmentally friendly, simple workup.[6][11] | Not suitable for all substrates, requires solid reactants. |
| Microwave Irradiation | Lewis Acids (e.g., Cu(OTf)₂)[17] | Dramatically reduces reaction time from hours to minutes, uniform heating can improve yields.[5] | Requires specialized microwave reactor equipment. |
| Micellar Catalysis | Surfactants (e.g., CTAB) in water[14] | Green alternative to organic solvents, can enhance reaction rates.[14] | Requires separation from surfactant, may not be suitable for all substrates. |
References
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Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate.
-
Technical Support Center: Optimizing Claisen-Schmidt Condensation - Benchchem.
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Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions - Benchchem.
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Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation - Benchchem.
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Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? - Quora.
-
Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society.
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Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones - Benchchem.
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Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC - NIH.
-
Claisen–Schmidt condensation - Wikipedia.
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A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - NIH.
-
Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest - Semantic Scholar.
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis - The Royal Society of Chemistry.
-
Claisen Condensation: Mechanism & Reaction - StudySmarter.
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Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs.
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Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed.
-
Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis.
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Application Notes: Synthesis of Chalcones via Claisen-Schmidt Condensation - Benchchem.
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - ACS Publications.
-
How to synthesize chalcones by Claisen-Schmidt condensation - YouTube.
-
Thank you all for your suggestions regarding my failing Claisen condensation... - Reddit.
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Claisen-Schmidt Condensation: Videos & Practice Problems - Pearson.
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Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. - ResearchGate.
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Solvent effects in the Claisen-Schmidt reaction... - ResearchGate.
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Claisen Condensation Reaction Mechanism - Chemistry Steps.
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Aromatic Electrophilic Substitution Substituted Benzene Rings - University of Illinois.
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Why does acetophenone direct into meta? - Reddit.
- Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines... - [No valid URL found in search results]
-
Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions - ResearchGate.
-
In a Claisen-Schmidt condensation between acetophenone and benzal... - Pearson+.
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry.
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace.
-
Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. - ResearchGate.
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preventing byproduct formation in 1-(4-Bromo-3-chlorophenyl)ethanone synthesis
Technical Support Center: 1-(4-Bromo-3-chlorophenyl)ethanone Synthesis
Welcome to the technical support guide for the synthesis of this compound. This valuable intermediate is critical in various research and development pipelines, particularly in the synthesis of pharmaceutical compounds. Achieving high purity and yield is paramount, and this guide is designed to provide researchers, scientists, and drug development professionals with actionable insights to prevent byproduct formation and troubleshoot common synthetic challenges.
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. While effective, this reaction is susceptible to issues related to regioselectivity and reaction conditions due to the electronic and steric nature of the di-substituted benzene ring. This document provides a structured Q&A-based approach to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary challenges?
The most prevalent method is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] The primary challenge is controlling the regioselectivity. The starting material, 1-bromo-2-chlorobenzene, is a deactivated aromatic ring with two ortho-, para-directing substituents.[2] This leads to a competition for the position of the incoming acetyl group, potentially forming a mixture of isomers which can be difficult to separate.
Q2: What are the major potential byproducts in this synthesis?
The main byproducts are isomers of the desired product. Given the directing effects of the bromo and chloro substituents, the incoming electrophile can be directed to several positions on the aromatic ring. The most common isomeric byproduct is typically 1-(5-Bromo-2-chlorophenyl)ethanone , resulting from acylation at the position para to the chlorine atom. Other potential byproducts include:
-
Di-acylated products: If reaction conditions are too harsh or the stoichiometry is incorrect. However, this is less common as the first acylation deactivates the ring to further substitution.[3][4]
-
Products from dehalogenation or halogen rearrangement: Strong Lewis acids under harsh conditions can sometimes catalyze these side reactions.[5]
-
Tarry polymers: Resulting from overheating or prolonged reaction times, causing degradation of reagents and products.[6]
Q3: Why is a stoichiometric amount of Lewis acid catalyst often required?
A stoichiometric amount (or even a slight excess) of the Lewis acid (e.g., AlCl₃) is necessary because the catalyst complexes not only with the acylating agent (acetyl chloride) to form the reactive acylium ion but also with the ketone product.[4][6] This product-catalyst complex is deactivated and removes the Lewis acid from the catalytic cycle. Insufficient catalyst will lead to an incomplete or stalled reaction.
Troubleshooting Guide: Preventing Byproduct Formation
This section addresses specific experimental issues in a "Problem → Probable Cause → Solution" format, providing detailed protocols and explanations to enhance reaction success.
Problem 1: Significant Isomeric Impurity Detected (Poor Regioselectivity)
Your post-reaction analysis (GC-MS, ¹H NMR) shows a significant peak corresponding to an isomer, complicating purification and reducing the yield of the target molecule, this compound.
Probable Cause: The formation of isomers is governed by the interplay of electronic and steric effects, which are influenced by reaction parameters. The bromo and chloro groups direct the incoming acetyl group to different positions. Aggressive reaction conditions (high temperature, strong Lewis acid) can overcome the subtle energy differences between the transition states leading to different isomers, resulting in a mixed product distribution.[6]
Solution: Optimizing the reaction conditions is key to maximizing the yield of the desired para-to-bromine isomer.
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
-
Temperature Control: Lowering the reaction temperature is the most effective initial step. Running the reaction at 0-5 °C often favors the kinetically preferred product and can significantly enhance the selectivity for the desired isomer.[6] Avoid high temperatures which can lead to thermodynamic product mixtures and decomposition.[6]
-
Choice of Lewis Acid: While AlCl₃ is common, its high reactivity can reduce selectivity. Consider using a milder Lewis acid.
Lewis Acid Typical Conditions Expected Outcome Reference AlCl₃ 0-25°C, in CS₂ or CH₂Cl₂ High reactivity, can lead to lower selectivity. [1] FeCl₃ 25-80°C, in CH₂Cl₂ Milder than AlCl₃, may improve selectivity. ZnCl₂ Higher temps, often neat or in nitrobenzene Generally lower reactivity, used for less deactivated rings. Zeolites Varies Shape-selective solid acids, can offer high regioselectivity. [7] -
Solvent Selection: The choice of solvent can influence the activity of the Lewis acid and the solubility of the intermediates. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are standard. For deactivated substrates, a more polar solvent like nitrobenzene can be used, but this may also affect the isomer ratio.[5]
Problem 2: Low Reaction Yield or Incomplete Reaction
The reaction stalls, and analysis shows a large amount of unreacted 1-bromo-2-chlorobenzene.
Probable Cause: This issue typically stems from catalyst deactivation or insufficient activation energy.
-
Moisture Contamination: Lewis acids like AlCl₃ react vigorously with water. Any moisture in the glassware, solvent, or reagents will quench the catalyst.[6]
-
Insufficient Catalyst: As the ketone product complexes with the catalyst, a molar ratio of at least 1.1 equivalents of AlCl₃ to the limiting reagent is required.[6]
-
Deactivated Substrate: The two halogen substituents deactivate the aromatic ring, making it less nucleophilic and slowing the reaction.[8][9] The reaction may require more energy to proceed to completion.
Solution:
Optimized Protocol for Synthesis of this compound
-
Preparation (Anhydrous Conditions): Flame-dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) under vacuum and allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents). Equip the flask with a dropping funnel and a gas outlet bubbler.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via syringe. Cool the stirred suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension. Allow the mixture to stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve 1-bromo-2-chlorobenzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 12-18 hours.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Problem 3: Formation of Dark, Tarry Byproducts
The final crude product is a dark, oily, or tarry substance, indicating significant decomposition.
Probable Cause: This is almost always due to excessive heat or prolonged reaction times. Friedel-Crafts reactions can be exothermic, and if the temperature is not controlled, side reactions and polymerization can occur.[6]
Solution:
-
Strict Temperature Control: Maintain the recommended temperature profile (0-5 °C during addition, with slow warming if necessary). Use an efficient cooling bath (ice-salt or cryocooler).
-
Controlled Addition: Add the reagents (especially the substrate) slowly and dropwise to manage the reaction exotherm.
-
Prompt Quenching: As soon as the reaction reaches completion (as determined by TLC/GC), proceed with the workup. Do not let the reaction stir unnecessarily for extended periods, especially at elevated temperatures.
Byproduct Formation Pathways
Caption: Factors influencing product and byproduct formation.
Purification Protocol
Even with an optimized reaction, minor impurities may persist. Recrystallization is an effective method for purifying the solid product.
Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is often a good choice.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[10]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
By following these guidelines, researchers can significantly improve the outcome of the this compound synthesis, ensuring a higher yield and purity of this essential chemical intermediate.
References
-
Minimizing Byproduct Formation in Friedel-Crafts Acylation. BenchChem.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
-
Friedel-Crafts Acetylation of Bromobenzene. StuDocu.
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science.
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
-
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University.
-
Friedel-Crafts Acylation. Organic Chemistry Portal.
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C.
-
An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. BenchChem.
-
Why are Friedel Crafts reaction not possible for molecules less activated than benzene? Chemistry Stack Exchange.
-
Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. BenchChem.
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stability issues of 1-(4-Bromo-3-chlorophenyl)ethanone under reaction conditions
Technical Support Center: 1-(4-Bromo-3-chlorophenyl)ethanone
Welcome to the technical support guide for this compound (CAS No. 3114-31-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities and potential stability issues encountered when using this versatile intermediate. Here, we address common challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling, properties, and general reactivity of this compound.
Q1: What are the essential physical properties and storage conditions for this compound?
A1: Understanding the basic properties is the first step to successful experimentation. This compound is typically a yellow powder.[1] Proper storage is crucial for maintaining its integrity.
Storage and Handling:
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Recommended storage is at room temperature, sealed from moisture.[1]
-
Handling: Use in a well-ventilated area and avoid the formation of dust and aerosols.[2][3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][5][6][7]
| Property | Value | Source |
| CAS Number | 3114-31-6 | [3] |
| Molecular Formula | C₈H₆BrClO | [3] |
| Molecular Weight | 233.49 g/mol | [3] |
| Boiling Point | ~310 °C | [1][3] |
| Flash Point | ~142 °C | [1][3] |
| Form | Powder | [1] |
Q2: What is the expected reactivity order of the two halogen substituents in cross-coupling reactions?
A2: The reactivity of the carbon-halogen bonds is fundamental to using this molecule as a building block. The Carbon-Bromine (C-Br) bond is significantly weaker and more reactive than the Carbon-Chlorine (C-Cl) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F.[8]
Therefore, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), oxidative addition will occur preferentially at the C-Br bond.[9] This allows for selective functionalization at the 4-position (para to the acetyl group) while leaving the chlorine at the 3-position intact for potential subsequent transformations under more forcing conditions.
Section 2: Troubleshooting Guide for Synthetic Applications
This section provides in-depth troubleshooting for specific, common experimental challenges.
Issue 1: Hydrodehalogenation (Debromination) in Palladium-Catalyzed Cross-Coupling Reactions
Q: I am performing a Suzuki-Miyaura coupling reaction with this compound and a boronic acid. My main byproduct is 1-(3-chlorophenyl)ethanone, resulting from the loss of bromine. Why is this happening and how can I minimize it?
A: This is a classic problem of a competing hydrodehalogenation side reaction. This occurs when the organopalladium intermediate, formed after oxidative addition to the C-Br bond, is intercepted by a hydride source before it can undergo transmetalation with the boronic acid.
Root Causes & Solutions:
-
Hydride Source: The hydride source can be generated from the solvent (e.g., alcohols), the base, or even trace water.
-
Slow Transmetalation: If the transmetalation step is slow relative to the hydride quenching, debromination will be more prevalent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Detailed Protocol Adjustments:
| Parameter | Problematic Condition | Recommended Adjustment | Rationale |
| Base | NaOEt, NaOH, Et₃N | K₂CO₃, Cs₂CO₃, K₃PO₄ (anhydrous) | Aprotic bases are less likely to generate hydride species that cause debromination.[10] |
| Solvent | Alcohols, wet DMF/DMA | Anhydrous Toluene, 1,4-Dioxane, THF | Minimizes external proton/hydride sources. |
| Temperature | >100 °C | Start at 80-90 °C and monitor | Lower temperatures can disfavor the hydrodehalogenation pathway.[10] |
| Ligand | PPh₃ (can be slow) | Buchwald-type ligands (e.g., SPhos) | Bulky, electron-donating ligands accelerate the desired catalytic cycle, outcompeting the side reaction. |
Issue 2: Poor Selectivity in Carbonyl Group Reactions
Q: I am trying to reduce the ketone of this compound to a secondary alcohol using catalytic hydrogenation (H₂/Pd-C), but I am observing significant debromination. How can I achieve selective reduction?
A: Catalytic hydrogenation with palladium is well-known to cause hydrodehalogenation of aryl halides, particularly bromides.[11] The conditions are too harsh and non-selective for your substrate.
Recommended Approach: Chemoselective Hydride Reduction
The key is to use a milder reducing agent that preferentially attacks the electrophilic carbonyl carbon without interacting with the C-Br bond.
Protocol: Selective Reduction using Sodium Borohydride (NaBH₄)
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable alcohol solvent like methanol (MeOH) or ethanol (EtOH).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and enhance selectivity.
-
Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding acetone, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by column chromatography on silica gel if necessary.
Why this works: Sodium borohydride is a mild hydride donor that is highly selective for aldehydes and ketones. It does not typically reduce aryl halides under these conditions, preserving the C-Br and C-Cl bonds.
Issue 3: Formation of α-Halogenated Byproducts
Q: During a base-catalyzed reaction, I'm observing impurities that appear to be from reactions at the acetyl group's methyl position. What is happening?
A: The α-protons (on the methyl group) of the ketone are acidic (pKa of acetophenone is ~18.4) and can be removed by a base to form an enolate.[12] This enolate is a potent nucleophile and can participate in various side reactions. If your reaction mixture contains a halogen source (e.g., from a previous step or a reagent like NBS), you can form α-bromo or α-chloro ketones.[13]
Potential Side Reactions and Solutions:
Caption: Potential side reactions involving the enolate intermediate.
Mitigation Strategies:
-
Choice of Base: Use a non-nucleophilic base if you only want to deprotonate. If the reaction is an aldol-type condensation, use a catalytic amount of a weaker base (e.g., NaOH) at a low temperature.
-
Temperature Control: Run the reaction at low temperatures (e.g., 0 °C or -78 °C) to control the enolate formation and subsequent reactions.
-
Exclusion of Halogen Sources: Ensure your reagents and solvents are free from elemental halogens or other halogenating agents unless α-halogenation is the desired outcome.
-
Reaction Order: Add the base to a solution of the ketone and the desired electrophile to ensure the enolate reacts with the intended partner immediately upon formation.
References
-
Acetophenone | Structure, Functional Group & Derivatives. Study.com. Available at: [Link]
-
Reaction of substituted acetophenones with various aryl aldehydes. ResearchGate. Available at: [Link]
-
Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Science Publishing. Available at: [Link]
-
Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes. Canadian Science Publishing. Available at: [Link]
-
Correlation between the photochemical reactivity and the nature of excited states of acetophenone and substituted acetophenones. Journal of the American Chemical Society. Available at: [Link]
-
pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Science Publishing. Available at: [Link]
-
Reaction conditions for reductive dehalogenation of bromoacetophenone (BrAPN) to acetophenone (APN). ResearchGate. Available at: [Link]
-
Dehalogenation. Wikipedia. Available at: [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
This compound. AMERICAN ELEMENTS. Available at: [Link]
-
Acetophenone, 3-bromo-. Organic Syntheses Procedure. Available at: [Link]
-
Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. Available at: [Link]
-
1-(3-Bromo-5-chlorophenyl)ethanone. PubChem. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. Available at: [Link]
-
5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Organic Syntheses Procedure. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. Available at: [Link]
-
p-Bromoacetophenone. PubChem. Available at: [Link]
-
2-Bromo-3'-chloroacetophenone. PubChem. Available at: [Link]
-
1-(3-Chlorophenyl)ethanone. PubChem. Available at: [Link]
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Navigating the Labyrinth: A Technical Support Guide for Reactions Involving 1-(4-Bromo-3-chlorophenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Bromo-3-chlorophenyl)ethanone. This guide is designed to provide in-depth, field-proven insights into the work-up procedures for reactions involving this versatile intermediate. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your success in the laboratory.
Core Compound Characteristics
Before we address specific troubleshooting scenarios, let's establish a foundational understanding of our core molecule, this compound.
| Property | Value | Source |
| CAS Number | 3114-31-6 | [1][2] |
| Molecular Formula | C₈H₆BrClO | |
| Molecular Weight | 233.49 g/mol | |
| Appearance | Yellow powder/solid | [1] |
| Boiling Point | 310 °C | [3] |
| Flash Point | 142 °C | [3] |
This substituted acetophenone derivative possesses several reactive sites, making it a valuable building block in organic synthesis. The primary reaction types you will likely encounter are:
-
Reactions at the Ketone: Reduction to an alcohol, Wittig reactions, etc.
-
Reactions at the α-Carbon: Enolate formation followed by alkylation or halogenation.
-
Reactions on the Aromatic Ring: Nucleophilic aromatic substitution (SNAr) of the bromide or chloride.
The success of your synthesis hinges not just on the reaction itself, but on a well-designed and executed work-up procedure. This guide will address common challenges and provide robust protocols for each of these reaction classes.
Troubleshooting and FAQs: A-Halogenation Reactions
Alpha-halogenation of the methyl ketone is a common transformation for this compound, often as a prelude to further functionalization.
Frequently Asked Questions
Q1: My α-bromination reaction with Br₂ in acetic acid resulted in a complex mixture of products. What went wrong?
A1: This is a classic issue of over-bromination and potential aromatic bromination.[4] While the first α-bromination is relatively fast, a second bromination can occur, leading to the dibromo species.[4] Furthermore, under acidic conditions, electrophilic aromatic substitution on the electron-rich ring can compete with the desired reaction.
To mitigate this, consider the following:
-
Stoichiometry is Key: Use no more than one equivalent of the brominating agent.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor over-reaction and side reactions.[4]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective alternative to elemental bromine.[4]
Q2: During my aqueous work-up of the α-brominated product, I observed a significant decrease in yield. Why?
A2: Alpha-bromo ketones are susceptible to hydrolysis, especially under basic or even neutral aqueous conditions.[5] The presence of water can lead to the formation of the corresponding α-hydroxy ketone, which may be more water-soluble and thus lost during extraction.
-
Minimize Contact with Water: Perform the aqueous washings quickly and with cold solutions.
-
Avoid Basic Washes if Possible: If you must neutralize residual acid, use a weak base like sodium bicarbonate and work rapidly.
-
Prompt Extraction: Immediately extract the product into a non-polar organic solvent after quenching the reaction.
Q3: How do I effectively remove unreacted bromine after the reaction?
A3: Residual bromine will contaminate your product and can interfere with subsequent steps. A wash with a reducing agent is highly effective.
-
Sodium Bisulfite Wash: A wash with a dilute aqueous solution of sodium bisulfite (NaHSO₃) will quench any remaining bromine, converting it to bromide salts that are readily soluble in the aqueous layer.[4]
Standard Work-Up Protocol for α-Bromination
This protocol is a self-validating system designed to isolate the desired α-brominated product while minimizing side reactions and product loss.
Materials:
-
Reaction mixture containing the α-brominated product
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Quenching: Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water. This will precipitate the crude product and dilute the acid catalyst.[4]
-
Filtration (if product is solid): Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold water, cold dilute NaHSO₃ solution (to remove excess bromine), and finally with more cold water until the filtrate is neutral.[4]
-
Extraction (if product is an oil or for higher recovery): If the product does not precipitate or to recover dissolved product, transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Neutralization and Washing: Combine the organic extracts and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Saturated aqueous NaHSO₃ solution to remove any residual bromine.[6]
-
Brine to remove the bulk of the dissolved water.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization (e.g., from ethanol or hexane) or by silica gel column chromatography.[4][6]
Troubleshooting and FAQs: Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the electron-withdrawing acetyl group activates the aromatic ring of this compound towards nucleophilic aromatic substitution, typically at the position of the bromide, which is a better leaving group than chloride.[7][8]
Frequently Asked Questions
Q1: My SNAr reaction with an amine nucleophile is sluggish and gives a poor yield. What can I do to improve it?
A1: SNAr reactions are sensitive to several factors. Here's a checklist for troubleshooting:
-
Solvent Choice: Aprotic polar solvents like DMSO, DMF, or THF are generally preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[9]
-
Base: If your nucleophile is a neutral amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) can deprotonate the amine in situ, increasing its nucleophilicity.
-
Catalyst: In some cases, particularly for cross-coupling reactions like the Suzuki or Buchwald-Hartwig, a palladium catalyst and a suitable ligand are essential.[9]
Q2: During the work-up of my Suzuki coupling reaction, I'm having trouble removing the palladium catalyst and phosphine ligands.
A2: Palladium and phosphine byproducts can be persistent impurities. Here are some strategies for their removal:
-
Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or a short plug of silica gel. This can remove a significant portion of the palladium black and other insoluble materials.
-
Aqueous Washes: Specific aqueous washes can help. For instance, a wash with a dilute ammonium chloride solution can sometimes help to complex and remove residual palladium.
-
Column Chromatography: Careful column chromatography is often the most effective method for complete removal of these impurities.
General Work-Up Protocol for a Suzuki Cross-Coupling Reaction
This protocol provides a robust framework for isolating the product from a typical palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
Reaction mixture
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite® or silica gel
Procedure:
-
Cooling and Dilution: Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.[9]
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and any inorganic salts. Wash the pad with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the base (e.g., K₃PO₄) and other water-soluble byproducts.[9]
-
Brine Wash: Wash the organic layer with brine to facilitate the separation of the layers and remove residual water.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.[9]
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.[9]
Visualizing the Workflows
To further clarify the logical flow of these procedures, the following diagrams illustrate the decision-making process during the work-up.
Caption: Workflow for α-Halogenation Work-up.
Sources
- 1. This compound | 3114-31-6 [amp.chemicalbook.com]
- 2. americanelements.com [americanelements.com]
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- 5. reddit.com [reddit.com]
- 6. 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Unexpected Products from 1-(4-Bromo-3-chlorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Bromo-3-chlorophenyl)ethanone. This guide is designed to provide expert insights and practical troubleshooting for the unexpected products that can arise during the synthetic manipulation of this versatile intermediate. Instead of a rigid protocol, we offer a dynamic question-and-answer-based approach to help you diagnose issues, understand the underlying chemistry, and optimize your reaction outcomes.
The structure of this compound presents multiple reactive sites. Understanding the delicate balance of reactivity is key to predicting and controlling its chemical transformations.
Caption: Potential reaction pathways for this compound.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments, providing systematic approaches to identify root causes and implement effective solutions.[1][2]
Part 1: Issues in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, leveraging the reactivity of the C-Br bond.[3][4] However, side reactions are common and can lead to complex product mixtures.
Q1: My Suzuki-Miyaura reaction produced a significant amount of a biaryl byproduct derived from the homo-coupling of my boronic acid coupling partner. What causes this and how can I minimize it?
A1: This is a classic side reaction in Suzuki couplings.[5][6] The formation of a homo-coupled dimer (R-R from your R-B(OH)₂) points to one of several potential mechanistic issues:
-
Causality—Oxygen Induced Decomposition: The presence of oxygen can promote the oxidative homo-coupling of organoboronic acids. This process can be palladium-catalyzed or occur independently.
-
Causality—Transmetalation Issues: If the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other processes, side reactions can dominate.[7][8] A second equivalent of the organoboron reagent can react with the Ar-Pd(II)-R intermediate before reductive elimination occurs.
-
Causality—Base-Induced Decomposition: Certain bases can promote the decomposition or protodeboronation of the boronic acid, which can complicate the reaction mixture and lower the yield of the desired product.[5]
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Before adding your palladium catalyst, thoroughly degas your solvent and reaction mixture. This is the most critical step. Use a robust technique like three freeze-pump-thaw cycles or sparging with argon or nitrogen for at least 30 minutes.
-
Optimize the Base: The choice of base is crucial.[8] If you are using a very strong base like NaOH, consider switching to a milder one such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base activates the boronic acid for transmetalation; finding the right balance is key.[8]
-
Check Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homo-coupling.
-
Evaluate Your Palladium Catalyst/Ligand: Ensure your catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has not degraded. For Pd(II) precursors like Pd(OAc)₂, the ligand choice is critical. A more electron-rich, bulky phosphine ligand can sometimes accelerate the reductive elimination step, disfavoring side reactions.[9][10]
Q2: My primary isolated product is 1-(3-chlorophenyl)ethanone (de-bromination) or even acetophenone (complete de-halogenation). Why am I losing the halogens?
A2: The reductive de-halogenation of the aryl halide is a known side reaction in palladium-catalyzed couplings.
-
Causality—Protodeboronation and β-Hydride Elimination: While protodeboronation primarily affects the boronic acid partner, leading to Ar-H formation[5], a related issue can occur on the palladium center. If a hydride source is present, it can displace the halide on the palladium complex, leading to reductive elimination of the de-halogenated product. Common hydride sources include solvent impurities (e.g., isopropanol) or decomposition of reagents.
-
Causality—Catalyst Inactivation: The formation of palladium black indicates catalyst aggregation and decomposition.[1] Inactive palladium species can sometimes promote de-halogenation pathways.
Troubleshooting Steps:
-
Use Anhydrous, High-Purity Solvents: Ensure your solvents are thoroughly dried and free from alcohols that can act as hydride donors.
-
Re-evaluate Your Base/Solvent System: Some bases or additives can serve as hydride sources. For example, using formate salts as additives can intentionally lead to de-halogenation. Ensure no such components are present unintentionally.
-
Maintain a Homogeneous Catalytic System: If you observe the formation of palladium black, your catalyst is likely crashing out of solution.[1] This may require screening different ligands to improve the stability and solubility of the active palladium species throughout the reaction.
Caption: Suzuki-Miyaura cycle showing key side reactions.
Part 2: Issues in α-Position & Aromatic Ring Reactions
The ketone functionality and the activated aromatic ring provide other avenues for reactivity, which can sometimes compete with desired transformations at the C-Br bond.
Q1: I am attempting an α-bromination using N-Bromosuccinimide (NBS) to form 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone, but my NMR shows a complex mixture, including what appears to be bromination on the aromatic ring. How can I improve the selectivity?
A1: This is a common selectivity challenge. The outcome of bromination depends heavily on whether the reaction proceeds via a radical or an ionic (electrophilic) pathway.[11]
-
Causality—Radical vs. Ionic Pathways:
-
α-Bromination (Desired): This occurs via a radical mechanism, typically initiated by light (UV) or a radical initiator like AIBN or benzoyl peroxide. NBS is the reagent of choice because it provides a low, steady concentration of bromine radicals, favoring substitution at the benzylic (and α-keto) position.[11]
-
Ring Bromination (Side Reaction): This is an electrophilic aromatic substitution (SEAr). It is promoted by the presence of acid (HBr is a byproduct of NBS reactions) and polar solvents. Impure or old NBS often contains excess Br₂ and HBr, which strongly favor this pathway.[11]
-
Troubleshooting Steps:
-
Use Freshly Recrystallized NBS: This is the most critical factor. Impurities in NBS are a primary cause of competing ring bromination.[11]
-
Use a Radical Initiator: Add a catalytic amount (1-5 mol%) of AIBN or benzoyl peroxide to explicitly promote the radical pathway.
-
Choose a Non-Polar Solvent: Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Avoid polar solvents like acetic acid which can facilitate ionic reactions.
-
Work in Anhydrous Conditions: Water can hydrolyze NBS and generate acids, promoting the undesired SEAr reaction.[11]
-
Include a Proton Sponge (Optional): In some cases, adding a non-nucleophilic base like pyridine or a proton sponge can scavenge any generated HBr, further suppressing the ionic pathway.
| Parameter | Favors α-Bromination (Radical) | Favors Ring Bromination (Ionic) |
| Reagent | Freshly recrystallized NBS | Old/impure NBS, excess Br₂ |
| Initiator | Radical Initiator (AIBN, BPO), UV light | Acid catalyst (HBr, Lewis Acids) |
| Solvent | Non-polar (e.g., CCl₄, cyclohexane) | Polar, protic (e.g., Acetic Acid) |
| Atmosphere | Anhydrous, inert | Presence of moisture |
Systematic Troubleshooting Guide: From Crude Mixture to Characterized Product
When faced with an entirely unexpected product, a systematic approach is essential.[2][12]
Caption: Workflow for characterizing an unknown reaction product.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent Addition & Degassing: Add a 3:1 mixture of 1,4-dioxane and water (volume appropriate for a ~0.1 M concentration of the limiting reagent). Seal the flask and perform three freeze-pump-thaw cycles to thoroughly degas the mixture.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Protocol 2: Characterizing an Unknown Byproduct
This protocol outlines the steps after isolating an unknown compound via chromatography.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum (e.g., via ESI-TOF) to determine the exact mass of the unknown compound. This will provide the molecular formula, which is the most critical piece of initial information.
-
¹H NMR Spectroscopy: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). Analyze the chemical shifts (functional groups), integration (proton count), and splitting patterns (connectivity).[13][14] For our starting material, the aromatic region and the acetyl methyl singlet (~2.6 ppm) are key reporters.
-
¹³C NMR and DEPT: Obtain a proton-decoupled ¹³C NMR spectrum to count the number of unique carbons. A DEPT-135 experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular structure.[15]
-
COSY (¹H-¹H): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (¹H-¹³C): Correlates protons directly to the carbons they are attached to.
-
HMBC (¹H-¹³C): Shows longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for connecting molecular fragments.
-
-
FT-IR Spectroscopy: Obtain an infrared spectrum to identify key functional groups. For this system, look for the strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. Changes in this frequency or the appearance of new bands (e.g., an -OH stretch for a reduction product) are highly informative.
-
Structure Elucidation: Combine all the spectroscopic data to piece together the structure of the unexpected product. Propose a plausible mechanistic pathway to explain its formation. This could involve known side reactions or potentially novel rearrangements.[16][17]
References
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]
-
Organic Chem Explained. (2018, April 27). Common cross coupling reactions [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4433173A - Acetophenone purification.
-
Chemistry LibreTexts. (2023, August 1). Rearrangements. Retrieved from [Link]
-
Frontier, A. (n.d.). Troubleshooting: The Workup. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Oriare, A. M., et al. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry, 17, 36-42. Retrieved from [Link]
-
Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
-
Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855–1865. Retrieved from [Link]
-
Veeprho. (n.d.). Acetophenone Impurities and Related Compound. Retrieved from [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4984. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Request PDF. Retrieved from [Link]
-
Luzzio, F. A. (1999). Oxidative rearrangements of tertiary cyclopropylcarbinols leading to .beta.,.gamma.-unsaturated ketones. A simple approach to 1,4-carbonyl transposition. The Journal of Organic Chemistry. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
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Slideshare. (n.d.). Aromatic rearrangements. Retrieved from [Link]
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Organic Chemistry: How to…. (2022, July 31). Approach to Synthesis Problems. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Retrieved from [Link]
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Scholars Research Library. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved from [Link]
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OCR Chemistry A H432. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 1-(4-Bromo-3-chlorophenyl)ethanone
Welcome to the technical support center for 1-(4-Bromo-3-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile intermediate. Here, we will explore the critical role of solvent choice in modulating the reactivity of this compound and offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound possesses several reactive sites, and understanding their relative reactivity is crucial for planning your synthesis. The choice of solvent and reaction conditions will ultimately determine which site is preferentially targeted.
-
α-Carbonylic Protons: The protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate is a key nucleophile in reactions like aldol condensations.
-
Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, such as in reduction reactions (e.g., with NaBH₄) to form an alcohol.
-
Aromatic Halogens (Bromo and Chloro Substituents): The bromine and chlorine atoms on the aromatic ring can be targets for nucleophilic aromatic substitution (SNAAr), although this typically requires harsh conditions or activation by a strongly electron-withdrawing group. The bromine is generally a better leaving group than chlorine.
-
Aromatic Ring: The aromatic ring itself can undergo electrophilic aromatic substitution, although the existing substituents are deactivating.
Q2: How does the choice of a polar protic vs. a polar aprotic solvent affect the reactivity of my nucleophile with this substrate?
A2: The choice between a polar protic and a polar aprotic solvent is one of the most critical decisions you will make, as it directly impacts the strength of your nucleophile.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They are excellent at solvating both cations and anions. However, they can "cage" anionic nucleophiles through hydrogen bonding, which significantly reduces their nucleophilicity.[1] This is particularly detrimental for reactions that follow an Sₙ2 mechanism. For Sₙ1-type reactions, these solvents are ideal as they stabilize the carbocation intermediate and the leaving group.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents are polar but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. They are good at solvating cations but leave anions relatively "naked" and highly reactive.[1] This makes them the preferred choice for Sₙ2 reactions where a strong, unencumbered nucleophile is required.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in Claisen-Schmidt Condensation to form a Chalcone
The Claisen-Schmidt condensation is a common reaction for this substrate, typically reacting the enolate of this compound with an aromatic aldehyde.[3][4]
Potential Cause & Solution:
-
Poor Enolate Formation:
-
Solvent Choice: If you are using a polar protic solvent like ethanol with a base like NaOH, the equilibrium for enolate formation might not be favorable, and the base itself can be solvated.
-
Troubleshooting: Consider switching to a polar aprotic solvent like DMF or THF with a stronger, non-nucleophilic base (e.g., NaH). This will more effectively deprotonate the α-carbon. However, for many simple Claisen-Schmidt reactions, ethanol is sufficient and offers easier workup.[5]
-
-
Side Reactions:
-
Cannizzaro Reaction: If your aldehyde can undergo a Cannizzaro reaction (disproportionation of two aldehyde molecules), using a very strong base in a protic solvent can promote this side reaction.[6]
-
Troubleshooting: Use a catalytic amount of base or a weaker base. Ensure slow addition of the base to the mixture of the ketone and aldehyde.[6]
-
-
Product Precipitation:
-
The resulting chalcone may be insoluble in the reaction solvent, which can coat the reactants and halt the reaction.
-
Troubleshooting: Increase the volume of the solvent or switch to a solvent in which the product has better solubility. Ensure vigorous stirring throughout the reaction.[5]
-
Experimental Protocol: Standard Claisen-Schmidt Condensation
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Reagent Addition: While stirring at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.[5]
-
Reaction Monitoring: Stir the mixture at room temperature or warm gently. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice. Collect the precipitated product by vacuum filtration.
-
Purification: Wash the crude product with cold water, followed by a small amount of cold ethanol to remove impurities. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.[5]
Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAAr)
While the aromatic halogens are relatively unreactive, under certain conditions, you might observe substitution of the bromine or chlorine atom.
Potential Cause & Solution:
-
Harsh Reaction Conditions: High temperatures and very strong nucleophiles can promote SNAAr. The bromine atom is more susceptible to substitution than the chlorine atom due to the C-Br bond being weaker than the C-Cl bond.
-
Troubleshooting:
-
Solvent Choice: Polar aprotic solvents (like DMF or DMSO) will enhance the reactivity of anionic nucleophiles, potentially increasing the rate of SNAAr. If this is an unwanted side reaction, consider if a less polar solvent could be used, though this may also slow down your desired reaction.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable rate of the desired transformation.
-
Protecting Groups: If SNAAr is a persistent issue, you may need to reconsider your synthetic route or use protecting groups.
-
Solvent Effects on Spectroscopic Characterization
The solvent you use to dissolve your sample for spectroscopic analysis can influence the resulting spectra.
¹H NMR Spectroscopy
The chemical shifts of protons can vary between different deuterated solvents due to varying degrees of interaction between the solvent and the analyte.
-
CDCl₃ vs. DMSO-d₆: Chloroform-d (CDCl₃) is a common, relatively non-polar solvent. DMSO-d₆ is a highly polar aprotic solvent. You can expect protons on or near the polar carbonyl group to show different chemical shifts in these two solvents. For instance, protons capable of hydrogen bonding (like an -OH group if the ketone were reduced) will have very different and often broader signals in CDCl₃ compared to DMSO-d₆.[7][8] The residual solvent peaks themselves are also at different locations (CDCl₃: ~7.26 ppm; DMSO-d₆: ~2.50 ppm), which can be important if your analyte signals are in these regions.[8][9]
| Solvent | Dielectric Constant (ε) | Typical ¹H Chemical Shift of α-protons (Acetophenone) | Notes |
| CDCl₃ | 4.8 | ~2.6 ppm | Standard, less interacting solvent. |
| DMSO-d₆ | 47 | May shift slightly due to polarity. | Can be useful for less soluble compounds. |
| Acetone-d₆ | 21 | Similar to CDCl₃ | Good for aprotic conditions. |
| Methanol-d₄ | 33 | May show shifts due to H-bonding with carbonyl oxygen. | Protic solvent, can exchange with acidic protons. |
UV-Vis Spectroscopy
The λₘₐₓ (wavelength of maximum absorbance) of this compound is influenced by solvent polarity, particularly for the n → π* and π → π* electronic transitions of the carbonyl and aromatic systems.[10]
-
π → π* Transition (~240-280 nm): This transition is typically more intense. In polar solvents, this band often undergoes a slight red shift (to longer wavelengths) because the excited state is more polar than the ground state and is stabilized by the polar solvent.[10]
-
n → π* Transition (~300-330 nm): This transition is less intense. In polar protic solvents, this band typically undergoes a blue shift (to shorter wavelengths). This is because the non-bonding electrons on the carbonyl oxygen are stabilized by hydrogen bonding with the solvent, which increases the energy gap to the π* orbital.[10]
Understanding these shifts can be critical when using UV-Vis spectroscopy to monitor reaction kinetics.
References
- StudyRaid. (2025, March 15). Understand UV-Vis Absorption Characteristics of Acetophenone.
- George Mason University. (2020, February 6).
- BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
-
Supporting Information for Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[8][11]arene-based Supramolecular Organogels.
- ResearchGate.
- BenchChem. (2025).
- ResearchGate. UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed.
- Supporting Information for Figure S1. 1H NMR of compounds 2 (400MHz, DMSO-d6) and 3 (400MHz, CDCl3).
- Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp.
- ResearchGate. Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3....
- MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo).
- Wikipedia.
- BenchChem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
- ACS Publications. Solvent effects on acetophenone photoreduction studied by laser photolysis.
- BenchChem. (2025). How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- BenchChem. (2025).
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Temperature Control in Large-Scale Reactions of 1-(4-Bromo-3-chlorophenyl)ethanone
Welcome to the technical support center for managing large-scale reactions involving 1-(4-Bromo-3-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for effective temperature control during the synthesis and subsequent reactions of this key intermediate. As a Senior Application Scientist, my goal is to synthesize E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into a practical resource that explains not just the "how" but the "why" behind critical process decisions.
Introduction: The Criticality of Thermal Management
Large-scale chemical synthesis presents a significant challenge in maintaining precise temperature control, a factor that is magnified when dealing with exothermic reactions of halogenated aromatic compounds like this compound. Inadequate thermal management can lead to a cascade of undesirable outcomes, including reduced product yield, formation of impurities, and in the worst-case scenario, a thermal runaway reaction.[1] This guide provides a framework for understanding and mitigating these risks through a combination of theoretical knowledge, practical troubleshooting, and established safety protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of your reactants and products is the foundation of effective temperature control. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| CAS Number | 3114-31-6 | [2][3] |
| Molecular Formula | C₈H₆BrClO | [2][3] |
| Molecular Weight | 233.49 g/mol | [2][3] |
| Boiling Point | 310 °C | |
| Density | 1.566 g/cm³ | |
| Flash Point | 142 °C | |
| Specific Heat Capacity (liquid, estimated) | ~177 J/mol·K | [4] |
Common Large-Scale Reactions and Their Thermal Profiles
This compound is a versatile intermediate, frequently employed in reactions that are known to be exothermic. Understanding the potential heat generation of these reactions is paramount for safe and efficient scale-up.
Synthesis via Friedel-Crafts Acylation
The most common synthesis of this compound is through the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5] This reaction is notoriously exothermic. The formation of the acylium ion intermediate and its subsequent reaction with the aromatic ring release a significant amount of heat.[6]
Estimated Heat of Reaction (ΔHrxn):
Reaction: C₆H₄BrCl + CH₃COCl → C₈H₆BrClO + HCl
| Bonds Broken | BDE (kJ/mol) | Bonds Formed | BDE (kJ/mol) |
| Aromatic C-H | ~431 | Aromatic C-C | ~418 |
| C-Cl (in CH₃COCl) | ~349 | H-Cl | ~431 |
| Total Energy In | ~780 kJ/mol | Total Energy Out | ~849 kJ/mol |
ΔHrxn ≈ Σ(Bonds Broken) - Σ(Bonds Formed) ≈ 780 kJ/mol - 849 kJ/mol ≈ -69 kJ/mol
This estimation indicates a moderately exothermic reaction. However, it's crucial to remember that this is a simplified calculation and the actual heat of reaction can be influenced by solvent effects, phase changes, and the heat of complexation of the Lewis acid with the reactants and product. Experimental determination via reaction calorimetry is always recommended for accurate thermal hazard assessment.[11]
Suzuki-Miyaura Coupling
The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. These reactions are also typically exothermic.
Grignard Reactions
The ketone functional group can readily undergo nucleophilic addition with Grignard reagents. These reactions are highly exothermic and require careful temperature control to prevent side reactions and ensure safety.[1] The formation of the Grignard reagent itself is also a significantly exothermic process that demands strict control.[7]
Troubleshooting Guide for Temperature Control
This section addresses common issues encountered during large-scale reactions of this compound in a question-and-answer format.
Issue 1: Rapid and Uncontrolled Temperature Spike During Reagent Addition (Exotherm Spike)
Q: We are performing a Friedel-Crafts acylation to synthesize this compound in a 100 L jacketed reactor. During the addition of acetyl chloride to the slurry of aluminum chloride in 1-bromo-2-chlorobenzene, the internal temperature is rising much faster than anticipated, and our cooling system is struggling to keep up. What are the potential causes and immediate actions?
A:
Potential Causes:
-
Addition Rate is Too High: The rate of addition of the limiting reagent is directly proportional to the rate of heat generation. A high addition rate can quickly overwhelm the cooling capacity of the reactor.
-
Inadequate Cooling: The temperature of the cooling fluid in the reactor jacket may not be low enough, or the flow rate may be insufficient to remove the heat being generated.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution. This can give a false sense of security if the temperature probe is not in the hot spot.
-
Incorrect Reagent Concentration: More concentrated reagents will lead to a faster reaction and a higher rate of heat evolution.
Immediate Actions & Solutions:
-
Stop the Addition Immediately: This is the most critical first step to prevent a thermal runaway.
-
Ensure Maximum Cooling: Verify that your cooling system is operating at its maximum capacity. Check the temperature and flow rate of the cooling fluid.
-
Increase Agitation: If safe to do so, increase the stirrer speed to improve heat transfer and break up any potential hot spots.
-
Consider an Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to execute a pre-determined emergency quenching procedure. This could involve adding a cold, inert solvent or a chemical that will safely terminate the reaction.
Workflow for Troubleshooting Exotherm Spikes:
Caption: Troubleshooting workflow for an exotherm spike.
Issue 2: Localized Hotspots and Inconsistent Temperature Readings
Q: During a Suzuki coupling reaction with this compound at a 200 L scale, we are observing fluctuations in our temperature readings, and we suspect the formation of localized hotspots. How can we confirm this and what can be done to prevent it?
A:
Potential Causes:
-
Inefficient Agitation: This is the most common cause. The agitator design (e.g., paddle, turbine, anchor) and speed may not be suitable for the viscosity and density of the reaction mixture, leading to poor bulk mixing.
-
Viscous Reaction Mixture: As the reaction progresses, the formation of product or intermediates can increase the viscosity of the mixture, making efficient heat transfer more difficult.
-
Solid Reagents or Catalysts: If solid reagents or catalysts are not properly suspended, they can settle at the bottom of the reactor, creating a concentrated area of reaction and a significant hotspot.
Solutions and Preventative Measures:
-
Optimize Agitation:
-
Agitator Selection: For large-scale reactors, a multi-stage agitator with a combination of axial and radial flow impellers can provide more uniform mixing.
-
Baffles: Ensure the reactor is properly baffled to prevent vortexing and promote top-to-bottom mixing.
-
Agitator Speed: A study to determine the optimal agitator speed for your specific reaction mass should be conducted during process development.
-
-
Multiple Temperature Probes: For large reactors, using multiple temperature probes at different locations (e.g., top, middle, bottom) can provide a more accurate temperature profile and help identify hotspots.
-
Process Analytical Technology (PAT): In-situ monitoring tools like infrared (IR) or Raman spectroscopy can provide real-time information on reactant concentration and product formation, which can indirectly indicate areas of higher reactivity.
-
Solvent Selection: Choosing a solvent that maintains a lower viscosity throughout the reaction can improve heat transfer.
Issue 3: Difficulty Initiating an Exothermic Reaction (e.g., Grignard)
Q: We are attempting to initiate a Grignard reaction with this compound at a 50 L scale. The reaction is not starting, and we are concerned about the accumulation of unreacted reagents. What are the best practices for safe initiation?
A:
The Hazard of Delayed Initiation: The primary danger here is the accumulation of a large amount of the halide before the reaction begins. Once initiated, the reaction of all the accumulated reagent can produce a massive and uncontrollable exotherm.[1]
Best Practices for Safe Initiation:
-
Magnesium Activation: The surface of the magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting. Activating the magnesium is crucial. This can be done by:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Stirring the magnesium without solvent under a nitrogen atmosphere to mechanically break the oxide layer.
-
-
Controlled Addition:
-
Add only a small portion (e.g., 5-10%) of the this compound solution initially.
-
Wait for a clear sign of initiation (a noticeable temperature rise, bubbling, a color change to cloudy gray/brown) before starting the continuous addition of the remaining halide.
-
-
Thermal Monitoring: Have a sensitive and calibrated temperature probe in the reaction mixture. A rise of even a few degrees can signal the start of the reaction.
-
"Priming" the Reaction: In some industrial settings, a small amount of a previously prepared Grignard reagent is added to the fresh magnesium to initiate the reaction more reliably.
-
Never Add All the Halide at Once: This is a critical safety rule for Grignard reactions.
Heat Flow in a Jacketed Reactor:
Caption: Heat flow diagram for a jacketed reactor.
Frequently Asked Questions (FAQs)
Q1: What type of reactor is best suited for large-scale exothermic reactions of this compound?
A1: For batch or semi-batch processes, a glass-lined or stainless steel jacketed reactor is the industry standard. The jacket allows for the circulation of a heat transfer fluid (e.g., water, glycol, or a thermal oil) to either heat or cool the reactor contents. The choice between glass-lined and stainless steel depends on the chemical compatibility of your reagents. For highly corrosive conditions, such as those in Friedel-Crafts acylations, a glass-lined reactor is often preferred.
Q2: How do I choose the right heat transfer fluid for my reactor jacket?
A2: The choice of heat transfer fluid depends on the required operating temperature range.
-
Water: Good for temperatures between 5°C and 90°C. It has excellent heat transfer properties but is limited by its freezing and boiling points.
-
Glycol/Water Mixtures: Can extend the operating range to below 0°C.
-
Silicone Oils/Thermal Fluids: Offer a much wider operating range (e.g., -80°C to 250°C) and are suitable for reactions requiring very low temperatures or heating to high temperatures.
Q3: Can Process Analytical Technology (PAT) help in managing temperature control?
A3: Absolutely. PAT tools can provide real-time insights into the reaction progress, which is invaluable for proactive temperature management. For example:
-
In-situ FTIR or Raman Spectroscopy: Can monitor the concentration of reactants and products. A sudden decrease in reactant concentration indicates a rapid reaction and a potential exotherm.
-
Calorimetry: Reaction calorimeters can directly measure the heat flow of the reaction in real-time, providing a direct measure of the rate of heat generation. This data is crucial for safe scale-up.
Q4: What are the key considerations when scaling up a reaction involving this compound?
A4: The most critical consideration is the change in the surface area-to-volume ratio. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This means that a reaction that was easily controlled at the 1 L scale may become dangerously exothermic at the 100 L scale. A thorough thermal hazard assessment, including calorimetric studies, is essential before any significant scale-up.
References
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- National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.
- Kryk, H., Hessel, G., & Tefera, N. (2007). Safety aspects of the process control of Grignard reactions. Chemical Engineering Science, 62(18-20), 5146-5150.
- CN101683971A. (2010). A method to reduce the risk of large-scale Grignard reaction.
- BenchChem. (2025). Controlling exothermic reactions in Grignard synthesis.
- Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Luo, Y. R. (2007). Comprehensive handbook of chemical bond energies. CRC press.
- Almac. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis.
- Davies, D. (2011, August 2).
- Wikipedia contributors. (2024, October 10). Suzuki reaction. Wikipedia.
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- BenchChem. (2025).
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
- Shi, Z., Li, B., Wan, X., Cheng, J., Fang, Z., Cao, B., ... & Wang, Y. (2007). Suzuki-Miyaura coupling reaction by PdII-catalyzed aromatic CH bond activation directed by an N-alkyl acetamino group.
- Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone.
- Chemistry Steps. (2022, January 2).
- Biosynth. (n.d.). 4'-Bromo-3'-methylacetophenone, 98%.
- CN103755540A. (2014). Synthesis method of 2-chloro-3'-bromoacetophenone.
- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.
- Biosynth. (n.d.). 3-Bromo-4-chloroacetophenone.
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- SciSpace. (2007). Suzuki-Miyaura coupling reaction by PdII-catalyzed aromatic C-H bond activation directed by an N-alkyl acetamino group.
- Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- University of Michigan. (n.d.).
- Echemi. (n.d.). This compound.
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- BLDpharm. (n.d.). 3114-31-6|this compound.
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refining crystallization techniques for 1-(4-Bromo-3-chlorophenyl)ethanone products
A4: Impurities can have several detrimental effects. They can lower the melting point of your compound, potentially leading to oiling out. [8]Structurally related impurities can become incorporated into the crystal lattice, reducing the final product's purity. [15][18]Impurities can also inhibit crystal growth or alter the crystal habit (shape) by adsorbing to growing crystal faces. [18][19][20]
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 11, 2026.
-
Gexin Publications. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. Retrieved January 11, 2026, from [Link]
-
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ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved January 11, 2026, from [Link]
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Yu Lab - School of Pharmacy, UW–Madison. (n.d.). Polymorphism of Organic Materials. Retrieved January 11, 2026, from [Link]
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PubMed. (2008, May). Conformational polymorphism in organic crystals. Retrieved January 11, 2026, from [Link]
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Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube. Retrieved January 11, 2026, from [Link]
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Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 11, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 11, 2026, from [Link]
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AMERICAN ELEMENTS. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Suzuki Reactions with Electron-Deficient Substrates: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically when dealing with electron-deficient substrates. My goal is to provide you with not just procedural steps, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Introduction: The Challenge of Electron-Deficient Partners
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance and relatively mild conditions.[1][2] However, when one or both coupling partners are electron-deficient, the reaction kinetics and outcomes can be significantly altered. An electron-deficient aryl halide, for instance, generally undergoes oxidative addition more readily.[3][4] Conversely, an electron-deficient boronic acid can be less nucleophilic, leading to a sluggish transmetalation step.[5][6] This guide will address the common pitfalls encountered with these challenging substrates and provide systematic solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with an electron-deficient boronic acid is giving low to no yield. What is the likely culprit and how can I fix it?
A1: Slow transmetalation is the most probable cause. Electron-withdrawing groups on the boronic acid reduce its nucleophilicity, hindering the transfer of the organic group to the palladium center.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields with electron-deficient boronic acids.
-
Stronger Base Selection: A more potent base is often required to form the more nucleophilic boronate species, which is crucial for transmetalation.[3][5] While potassium carbonate (K₂CO₃) is a common choice, switching to stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly improve yields.[5][7][8]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is critical. These ligands accelerate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[3][8][9] Buchwald-type biarylphosphine ligands such as SPhos and XPhos are industry standards for these challenging couplings.[5][8]
-
Temperature and Solvent: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier of the transmetalation step.[5] Solvents with higher boiling points like dioxane, toluene, or DMF may be necessary.[5][10][11]
Q2: I am attempting to couple an electron-deficient aryl chloride, but the reaction is stalled with starting material remaining. What should I do?
A2: The oxidative addition of aryl chlorides is notoriously difficult. The strong carbon-chlorine bond makes this step the rate-limiting factor in many cases.[3][9]
Key Adjustments for Aryl Chlorides:
| Parameter | Standard Conditions | Recommended for Electron-Deficient Ar-Cl | Rationale |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, or NHCs | Bulky, electron-rich ligands are essential to facilitate the cleavage of the C-Cl bond.[7][8][9] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can assist in the overall catalytic cycle and may be necessary to activate the catalyst.[7][8] |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst | Using a ligandless Pd source with a specific, highly active ligand allows for a more tailored and effective catalytic system.[4][12] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are often required for the oxidative addition of aryl chlorides. |
Experimental Protocol: General Procedure for Coupling an Electron-Deficient Aryl Chloride
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), combine the electron-deficient aryl chloride (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if necessary.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 0.1-0.5 M).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Q3: My reaction is plagued by side products, specifically homocoupling of the boronic acid. How can I minimize this?
A3: Homocoupling of boronic acids is often a result of oxygen contamination or the presence of Pd(II) species before the catalytic cycle is fully established. [1][4]
Strategies to Suppress Homocoupling:
Caption: Strategies to minimize boronic acid homocoupling.
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an initial reduction step that might consume the boronic acid.[4] Modern precatalysts are also designed to release the active Pd(0) species cleanly and efficiently.
-
Ligand Effects: Bulky, electron-donating ligands can sterically hinder the formation of the homocoupled product and promote the desired cross-coupling pathway.[7]
Q4: I am observing significant protodeboronation of my electron-deficient boronic acid. What are the best practices to avoid this?
A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common decomposition pathway for boronic acids, especially those that are electron-deficient or sterically hindered. [1][13]
Minimizing Protodeboronation:
| Strategy | Implementation | Rationale |
| Use Boronic Esters | Substitute the boronic acid with a more stable derivative like a pinacol or MIDA boronate ester. | Boronic esters are generally more stable to protodeboronation than their corresponding acids.[1][4] |
| Anhydrous Conditions | Use dry solvents and reagents. | While some water can be beneficial for Suzuki couplings, excess water can promote protodeboronation.[8] |
| Optimize Base | Avoid strong hydroxide bases if possible. Use bases like K₃PO₄ or Cs₂CO₃. | Hydroxide ions can catalyze the protodeboronation pathway.[1][8] |
| Fluoride Additives | In some cases, the use of fluoride ions (e.g., from KF or CsF) can be beneficial. | Fluoride can form a more stable trifluoroborate salt in situ, which is less prone to protodeboronation.[3] |
Protocol for Preparing a MIDA Boronate Ester for Enhanced Stability
-
Dissolution: In a suitable vial, dissolve the boronic acid (1.0 equiv) in a solvent like THF or dichloromethane.
-
Addition of MIDA: Add N-methyliminodiacetic acid (MIDA, 1.0 equiv).
-
Dehydration: Stir the mixture at room temperature. The reaction is driven by the removal of water. A Dean-Stark apparatus or the use of molecular sieves can be employed.
-
Isolation: Once the reaction is complete, the MIDA boronate can often be isolated by filtration and used without further purification.
References
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - Israel Journal of Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Available at: [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. Available at: [Link]
-
Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Publications. Available at: [Link]
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. Available at: [Link]
-
Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a] - ResearchGate. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics - American Chemical Society. Available at: [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics | Journal of the American Chemical Society. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-(4-Bromo-3-chlorophenyl)ethanone and Structurally Related Aryl Haloketones
Introduction: The Synthetic Potential of a Dihalogenated Ketone
In the landscape of medicinal chemistry and materials science, aryl ketones serve as foundational scaffolds for a vast array of complex molecules.[1] 1-(4-Bromo-3-chlorophenyl)ethanone (CAS 3114-31-6) is a particularly valuable building block, distinguished by its unique substitution pattern: a deactivating, meta-directing acetyl group and two different halogen atoms on the aromatic ring.[2][3] This arrangement presents multiple, distinct reaction sites, offering chemists a nuanced tool for sequential and site-selective modifications.
This guide provides an in-depth comparison of the reactivity of this compound against its structural analogues. We will dissect the electronic and steric factors governing its behavior in key synthetic transformations, supported by mechanistic insights and a robust experimental protocol for empirical validation. The objective is to equip researchers with the predictive understanding necessary to harness the full synthetic potential of this and similar intermediates.
Theoretical Framework: Unpacking the Determinants of Reactivity
The reactivity of this compound is not monolithic; it is a composite of competing and cooperating electronic effects, steric influences, and the intrinsic properties of its functional groups.
Key Reactive Sites
The molecule possesses three primary sites for chemical transformation, each with a distinct reactivity profile.
Caption: Key reactive sites in this compound.
Electronic Landscape
The acetyl group is a powerful electron-withdrawing group (EWG) through both resonance and induction. This has two major consequences:
-
Deactivation for Electrophilic Aromatic Substitution (EAS): The ring is significantly less nucleophilic than benzene, making EAS reactions challenging.
-
Activation for Nucleophilic Aromatic Substitution (SNA_r): The EWG can stabilize the negative charge of the Meisenheimer intermediate, a key step in the SNA_r mechanism.[4][5][6] This effect is most pronounced when the EWG is positioned ortho or para to the leaving group.
The halogen substituents (Br and Cl) exert a dual electronic influence: they are inductively electron-withdrawing but act as weak resonance donors. Overall, they are deactivating groups for EAS but will direct incoming electrophiles to the ortho and para positions.
Reactivity in Palladium-Catalyzed Cross-Coupling
Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are cornerstones of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds.[7][8][9] The critical, and often rate-limiting, step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[10] The rate of this step is highly dependent on the carbon-halogen (C-X) bond dissociation energy (BDE).
The established reactivity trend, governed by BDE, is: C-I > C-Br > C-OTf > C-Cl >> C-F [10][11]
This hierarchy is fundamental. The C-Br bond is significantly weaker than the C-Cl bond, making it far more susceptible to oxidative addition by a palladium catalyst.[10] This difference is the basis for achieving chemoselective cross-coupling, where the C-Br bond can be selectively functionalized while leaving the C-Cl bond intact. While recent advances in ligand design have made the coupling of aryl chlorides more feasible, it typically requires more forcing conditions or highly specialized, bulky, and electron-rich phosphine ligands.[12][13]
Reactivity in Nucleophilic Aromatic Substitution (SNA_r)
For an SNA_r reaction to proceed, two conditions must generally be met:
-
The aromatic ring must be activated by at least one strong EWG.
-
The leaving group must be positioned ortho or para to the EWG.[4][5]
In this compound, the acetyl group is para to the bromine and meta to the chlorine. Therefore, the C-Br bond is significantly more activated towards SNA_r than the C-Cl bond.
Interestingly, the reactivity order of halogens as leaving groups in SNA_r is often the reverse of that in cross-coupling: F > Cl > Br > I .[4][14] This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the halide.[6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with a series of structurally related compounds in the context of a Suzuki-Miyaura cross-coupling reaction.
Table 1: Structures and Properties of Compared Aryl Haloketones
| Compound Name | Structure | Predicted Suzuki Reactivity at C-Br | Predicted Suzuki Reactivity at C-Cl |
| This compound | High | Very Low | |
| 1-(4-Bromophenyl)ethanone | High | N/A | |
| 1-(3-Chlorophenyl)ethanone | N/A | Low | |
| 1-(3,4-Dichlorophenyl)ethanone | N/A | Low (C4), Low (C3) | |
| 1-(4-Bromo-3-fluorophenyl)ethanone | High | N/A (C-F is inert) |
Analysis:
-
This compound is expected to undergo selective Suzuki coupling at the C-Br position under standard conditions (e.g., using Pd(PPh₃)₄). The C-Cl bond will remain largely unreacted, making this substrate ideal for sequential couplings.[15]
-
1-(4-Bromophenyl)ethanone serves as a baseline for an activated aryl bromide. Its reactivity should be comparable to the C-Br bond in our primary compound.
-
1-(3-Chlorophenyl)ethanone represents a typical aryl chloride. It will require more robust catalytic systems (e.g., Pd(OAc)₂ with a ligand like SPhos or XPhos) and likely higher temperatures to achieve efficient coupling.[11]
-
1-(3,4-Dichlorophenyl)ethanone provides a direct comparison of two C-Cl bonds. Their reactivity will be low and relatively similar, though subtle electronic differences may exist.
-
1-(4-Bromo-3-fluorophenyl)ethanone further highlights the reactivity difference. The C-Br bond will readily couple, while the C-F bond is exceptionally strong and considered inert to palladium cross-coupling under all but the most extreme conditions.[11]
Experimental Validation: Protocol for Comparative Kinetic Analysis
To empirically validate these predicted differences, a comparative kinetic study using a Suzuki-Miyaura coupling reaction can be performed. This protocol is designed to be a self-validating system, allowing for direct comparison of reaction rates under identical conditions.
Objective: To compare the rate and yield of a Suzuki-Miyaura coupling reaction for the compounds listed in Table 1, focusing on the selective reactivity of the C-Br bond in this compound.
Materials
-
Aryl Halide Substrates (from Table 1) (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Dodecane (Internal Standard for GC analysis)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Experimental Workflow Diagram
Caption: Workflow for the comparative experimental analysis.
Step-by-Step Procedure
-
Preparation of Reaction Vials: In an inert atmosphere glovebox, add the respective aryl halide (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), K₂CO₃ (1.0 mmol, 2.0 equiv), and a magnetic stir bar to five separate, labeled reaction vials. Add a precise amount of dodecane as an internal standard.
-
Catalyst Addition: To each vial, add Pd(PPh₃)₄ (0.01 mmol, 2 mol%).
-
Solvent Addition: Add the degassed toluene/water solvent mixture (5 mL) to each vial. Seal the vials tightly with screw caps.
-
Reaction: Remove the vials from the glovebox and place them in a preheated heating block or oil bath set to 80°C. Stir the reactions vigorously.
-
Monitoring: At specified time intervals (e.g., 1, 2, 4, and 8 hours), carefully take a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Analysis: Quench each aliquot with water and extract with ethyl acetate containing a known amount of the internal standard. Analyze the samples by Gas Chromatography (GC) or HPLC to determine the consumption of the starting aryl halide and the formation of the product relative to the internal standard.[12]
-
Data Processing: Plot the concentration of the product versus time for each aryl halide to compare the initial reaction rates. Calculate the final yield for each reaction after it has gone to completion (or after a set time, like 24 hours).
Expected Results & Data Interpretation
The experiment is expected to show a rapid conversion for substrates containing a C-Br bond and significantly slower or negligible conversion for those with only C-Cl bonds under these mild conditions.
Table 2: Hypothetical Experimental Data for Suzuki Coupling at 80°C
| Compound | Time (h) | % Conversion (Product Formation) |
| This compound | 1 | 65% |
| 4 | >95% | |
| 1-(4-Bromophenyl)ethanone | 1 | 70% |
| 4 | >95% | |
| 1-(3-Chlorophenyl)ethanone | 1 | <2% |
| 4 | <5% | |
| 1-(3,4-Dichlorophenyl)ethanone | 1 | <1% |
| 4 | <2% |
This data would clearly demonstrate the high reactivity of the C-Br bond and the pronounced chemoselectivity available when both bromine and chlorine are present on the same aromatic ring.
The Catalytic Cycle: A Mechanistic View
The differential reactivity is rooted in the first committed step of the catalytic cycle. The ease of the C-Br bond cleavage during oxidative addition drives the reaction forward efficiently.
Caption: Generalized catalytic cycle for Suzuki-Miyaura reactions.
Conclusion
This compound is a highly versatile synthetic intermediate whose reactivity is dominated by the significant difference in the C-Br and C-Cl bond strengths. In palladium-catalyzed cross-coupling reactions, this disparity allows for exceptional chemoselectivity, enabling the facile functionalization of the C-Br bond under conditions where the C-Cl bond remains inert. This predictable reactivity makes it an ideal substrate for sequential, multi-step syntheses. For nucleophilic aromatic substitution, the C-Br bond is again the more reactive site due to its para-position relative to the activating acetyl group. A thorough understanding of these reactivity principles, validated by empirical data, allows researchers to strategically design synthetic routes and unlock the full potential of this valuable building block.
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-
Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. [Link]
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Scholars Research Library. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. [Link]
-
Wisdomlib. (2024). Substituted acetophenone: Significance and symbolism. [Link]
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Royal Society of Chemistry. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. [Link]
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-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]
-
Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
National Institutes of Health. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. [Link]
-
Scribd. (n.d.). Aryl Halide Reactivity Comparison. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubMed. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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National Institutes of Health. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
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-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
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-
University Course Material. (2006). Aromatic Electrophilic Substitution Substituted Benzene Rings. [Link]
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A Comparative Analysis of the Biological Activities of 1-(4-Bromo-3-chlorophenyl)ethanone and 1-(4-bromophenyl)ethanone: A Guide for Researchers
In the landscape of drug discovery and development, the nuanced structural modifications of small molecules can profoundly influence their biological activity. This guide provides a comparative analysis of two halogenated acetophenones: 1-(4-Bromo-3-chlorophenyl)ethanone and 1-(4-bromophenyl)ethanone. While direct comparative biological data for these specific compounds is limited in publicly accessible literature, this document synthesizes established principles of structure-activity relationships (SAR), particularly concerning halogen substitution, to infer potential differences in their biological profiles. Furthermore, we provide detailed experimental protocols for researchers to empirically validate these hypotheses.
Introduction: The Significance of Halogenation in Drug Design
Halogen atoms, particularly chlorine and bromine, are frequently incorporated into bioactive molecules to modulate their physicochemical and pharmacological properties. The introduction of a halogen can influence a compound's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets, such as halogen bonds.[1] This guide focuses on the impact of an additional chlorine atom on the phenyl ring of 1-(4-bromophenyl)ethanone, leading to the dichloro-substituted analogue, this compound.
1-(4-bromophenyl)ethanone , also known as 4'-bromoacetophenone, is a biochemical reagent that has been noted for its use in organic synthesis and for its activity against the phototaxis of Chlamydomonas reinhardtii.[2] Its derivatives have been explored for various therapeutic applications.
This compound is a less-studied analogue. Based on SAR principles, the introduction of a chlorine atom at the meta position is expected to alter its electronic distribution, lipophilicity, and steric profile, thereby potentially modifying its biological activity.
Physicochemical Properties: A Comparative Overview
The biological activity of a compound is intrinsically linked to its physicochemical properties. The table below summarizes the key properties of the two compounds.
| Property | 1-(4-bromophenyl)ethanone | This compound |
| Molecular Formula | C₈H₇BrO | C₈H₆BrClO |
| Molecular Weight | 199.04 g/mol | 233.49 g/mol |
| Appearance | White to off-white crystalline solid | Off-white to yellow solid |
| Melting Point | 49-51 °C | 83-87 °C |
| LogP (Predicted) | ~2.6 | ~3.2 |
The higher molecular weight and predicted LogP of this compound suggest increased lipophilicity compared to its mono-halogenated counterpart. This difference can have significant implications for membrane permeability, protein binding, and overall bioavailability.
Inferred Biological Activity: A Structure-Activity Relationship Perspective
While direct experimental data is scarce, we can extrapolate potential biological activities based on the known effects of halogen substitution on aromatic systems.
Potential as Kinase Inhibitors
Halogenated organic compounds have been identified as inhibitors of various protein kinases, playing a role in cancer and inflammatory diseases.[1][3] The halogen atoms can form halogen bonds with backbone carbonyls or other electron-rich residues in the ATP-binding pocket of kinases.[1] The additional chlorine atom in this compound could potentially lead to altered or enhanced interactions within a kinase active site compared to 1-(4-bromophenyl)ethanone. The altered electronic nature of the phenyl ring due to the second halogen may also influence the strength of these interactions.
Hypothesis: The presence of both bromine and chlorine on the phenyl ring of this compound may confer a distinct kinase inhibitory profile compared to the singly substituted 1-(4-bromophenyl)ethanone.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these two compounds, the following experimental protocols are recommended.
Cytotoxicity Assessment: MTT Assay
This assay determines the concentration at which a compound is toxic to cells, a crucial first step in assessing any potential therapeutic agent.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 1-(4-bromophenyl)ethanone in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Principle: The broth microdilution method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of this compound and 1-(4-bromophenyl)ethanone in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages
This assay evaluates the potential of a compound to suppress the inflammatory response in vitro.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this LPS-induced NO production. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and 1-(4-bromophenyl)ethanone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Visualization of Experimental Workflow and Potential Mechanisms
To aid in the conceptualization of the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical mechanism of action.
Caption: Hypothetical interaction of the compounds with a protein kinase active site.
Conclusion and Future Directions
This guide provides a framework for the comparative biological evaluation of this compound and 1-(4-bromophenyl)ethanone. Based on established SAR principles, it is hypothesized that the additional chlorine atom in this compound will lead to increased lipophilicity and potentially altered biological activities, including cytotoxicity, antimicrobial effects, and anti-inflammatory properties. The provided experimental protocols offer a starting point for researchers to rigorously test these hypotheses. Further studies, including target identification and in vivo efficacy models, will be necessary to fully elucidate the therapeutic potential of these compounds.
References
- Johnson, H. J., Zimniak, A., & Racker, E. (1982). Inhibition of tyrosine protein kinases by halomethyl ketones. Biochemistry, 21(12), 2984-2989.
- Valste, K., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Microbiological Methods, 141, 1-10.
- Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348.
Sources
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Bromo-3-chlorophenyl)ethanone
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methods for the validation of 1-(4-Bromo-3-chlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies and data presented herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3][4][5]
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] For a compound like this compound, this means ensuring that the methods used to assess its identity, purity, and strength are reliable, reproducible, and specific. This guide will explore and compare the validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and also discuss the utility of spectroscopic methods for structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a ubiquitous technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC-UV Method Validation
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Instrumentation and Conditions:
-
HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Dissolve accurately weighed amounts of this compound reference standard and sample in the mobile phase to a final concentration of 100 µg/mL.
Validation Parameters and Acceptance Criteria:
The validation of the HPLC method is performed according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[1][2][3]
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | The analyte peak should be well-resolved from degradation products and placebo components. Peak purity index > 0.99. | The method demonstrated baseline separation of the parent peak from all degradation products generated during forced degradation studies. Peak purity was >0.995. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. | r² = 0.9998 over the range of 50-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery at three concentration levels (80%, 100%, 120%). | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% between two analysts on two different days. | Repeatability: RSD = 0.8% Intermediate Precision: RSD = 1.2% |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%). RSD of results should be within acceptable limits. | The method was found to be robust, with no significant impact on the results when method parameters were varied. RSD < 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.3 µg/mL |
Forced Degradation Studies:
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[6][7][8][9] These studies expose the drug substance to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
The results of the forced degradation studies should demonstrate that the HPLC method can effectively separate the main peak of this compound from any resulting degradation products, ensuring the method's specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS is a highly sensitive and specific technique that is particularly useful for the analysis of volatile and semi-volatile compounds. It provides both quantitative data and structural information from the mass spectrum.
Experimental Protocol: GC-MS Method Validation
Objective: To develop and validate a GC-MS method for the identification and quantification of this compound and its volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | The analyte peak should have a unique retention time and mass spectrum, free from co-eluting peaks. | The method demonstrated a unique retention time and a characteristic mass spectrum for the analyte, with no interference from the matrix. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 over a range of 1-50 µg/mL. | r² = 0.9985 over the range of 1-50 µg/mL. |
| Accuracy (% Recovery) | 95.0% to 105.0% recovery at three concentration levels. | 97.5% - 103.2% |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 5.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 5.0%. | Repeatability: RSD = 2.5% Intermediate Precision: RSD = 3.8% |
| Robustness | The method should remain unaffected by small variations in oven temperature ramp rate (±2°C/min) and flow rate (±0.1 mL/min). | The method was found to be robust within the tested parameter variations. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.15 µg/mL |
Comparison of HPLC and GC-MS for the Analysis of this compound
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best for volatile and semi-volatile compounds that are thermally stable. |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range. | Excellent sensitivity, often in the ng/mL to pg/mL range. |
| Specificity | Good specificity, enhanced with a DAD for peak purity analysis. | Excellent specificity due to the combination of chromatographic separation and mass spectral data. |
| Structural Information | Limited to UV-Vis spectral data, which provides information about chromophores. | Provides detailed structural information from the fragmentation pattern in the mass spectrum.[10] |
| Sample Preparation | Generally simpler, often involving dissolution in the mobile phase. | May require derivatization for non-volatile compounds, and samples must be volatile. |
Spectroscopic Methods for Structural Elucidation
While chromatographic methods are essential for separation and quantification, spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and substitution pattern of the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the characteristic aromatic C-H and C-C vibrations.[11]
-
Mass Spectrometry (MS): In addition to its use in GC-MS, standalone MS can provide the accurate molecular weight and elemental composition of the compound.
Workflow Diagrams
Caption: A logical workflow for analytical method validation based on ICH guidelines.
Caption: Experimental workflows comparing HPLC-UV and GC-MS analysis.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analytical validation of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
For routine quality control and stability testing , the validated HPLC-UV method is highly recommended due to its robustness, ease of use, and ability to analyze non-volatile degradation products. Its performance in forced degradation studies confirms its suitability as a stability-indicating method.
-
For impurity profiling and structural elucidation of unknown impurities , GC-MS is the superior choice due to its higher sensitivity and the definitive structural information provided by the mass spectrum.
Ultimately, a comprehensive analytical strategy for this compound should leverage the strengths of both chromatographic and spectroscopic techniques to ensure the highest level of scientific rigor and data integrity.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6).
- Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC - SIELC Technologies. (2018, May 16).
- Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
- 1-(4-Chlorophenyl)ethanone - SIELC Technologies. (2018, February 16).
- Ethanone, 1-(4-bromophenyl)- | SIELC Technologies. (2018, February 16).
- Stability Indicating Forced Degradation Studies - RJPT.
- Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations - Scientific Research Publishing. (2019, June 28).
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
- (Spectroscopic Methods of Analysis).
- IR-spectroscopic characterization of acetophenone complexes with Fe+, Co+, and Ni+ using free-electron-laser IRMPD - PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review - CORE. (2013, September 17).
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 11. IR-spectroscopic characterization of acetophenone complexes with Fe+, Co+, and Ni+ using free-electron-laser IRMPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 1-(4-Bromo-3-chlorophenyl)ethanone
Introduction: The Strategic Importance of 1-(4-Bromo-3-chlorophenyl)ethanone in Medicinal Chemistry
This compound is a highly valuable substituted acetophenone derivative that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and advanced materials. Its structure, featuring a reactive ketone functionality and two distinct halogen atoms on the phenyl ring, offers a versatile platform for molecular elaboration. The bromine atom, in particular, provides a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide presents a comparative study of various catalytic systems for two of the most pivotal transformations of this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By examining the performance of different palladium-based catalysts, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection, thereby accelerating their research and development endeavors.
I. The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and its capacity to form C(sp²)-C(sp²) bonds with high efficiency.[1] In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring. The choice of the palladium catalyst is paramount to the success of this transformation, directly influencing yield, reaction time, and catalyst loading.
Comparative Performance of Palladium Catalysts
While direct comparative studies on this compound are not extensively documented in a single source, a clear understanding of catalyst performance can be gleaned from studies on the closely related and structurally similar substrate, 4-bromoacetophenone. The electronic and steric environment of the bromine atom in both substrates is sufficiently analogous to allow for meaningful comparisons.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | MeOH/H₂O (4:1) | 100 | 1 | >95 | A classic, highly effective catalyst for this substrate. Rapid conversion under aqueous conditions. | [2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | A robust and versatile catalyst, often used for challenging couplings. | [3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | High | Buchwald ligands like SPhos are excellent for challenging substrates, offering high turnover numbers. | [3] |
| Magnetic Pd(II)-N₂O₂ | N₂O₂ Schiff base | Na₂CO₃ | DMA | 140 | 24 | >95 | A heterogeneous catalyst that allows for easy recovery and reuse, with very low palladium loading (0.25 mol%).[4] | [4] |
Causality Behind Experimental Choices:
The selection of a catalyst system for the Suzuki-Miyaura coupling is a multi-faceted decision.
-
Palladium Precursor and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. The ligand's role is to stabilize the palladium center, facilitate oxidative addition into the C-Br bond, and promote the subsequent transmetalation and reductive elimination steps. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are particularly adept at accelerating these steps, often allowing for lower catalyst loadings and milder reaction conditions.[5] For instance, SPhos is a highly versatile and broadly applicable ligand that often provides excellent results with a wide variety of coupling partners.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[6] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. The solubility and strength of the base are key considerations.
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents to a sufficient extent. A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly employed to facilitate the dissolution of the inorganic base and the boronic acid.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative starting point for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on established methodologies for similar substrates.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the formation of C-N bonds.[7] This reaction is particularly valuable in pharmaceutical research, where the arylamine motif is a common feature in biologically active molecules. For this compound, this reaction enables the introduction of a diverse range of primary and secondary amines at the 4-position.
Comparative Performance of Palladium Catalysts and Ligands
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. Bulky and electron-rich ligands are generally required to facilitate the challenging reductive elimination step that forms the C-N bond.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations | Reference |
| Pd₂(dba)₃ / RuPhos | RuPhos | NaOtBu | Toluene | 100 | 2 | 98 | RuPhos is highly effective for coupling secondary amines, even with sterically hindered substrates.[8] | [8] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | t-BuOH | 100 | 24 | >95 | SPhos is a versatile ligand suitable for a broad range of primary and secondary amines. | |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 | Xantphos is a robust ligand with a large bite angle, often effective with milder bases.[9] | [9] |
| Pd₂(dba)₃ / BippyPhos | BippyPhos | NaOtBu | Toluene | 100 | 16 | 92 | BippyPhos has shown a very broad substrate scope, including challenging NH-heterocycles.[10] | [11] |
Causality Behind Experimental Choices:
-
Ligand Selection: The steric and electronic properties of the phosphine ligand are the most critical factors in a successful Buchwald-Hartwig amination. Ligands like RuPhos and SPhos, with their bulky biaryl backbones, create a sterically crowded environment around the palladium center, which promotes the reductive elimination of the arylamine product.[12] The choice between these ligands can be substrate-dependent; for instance, RuPhos often excels with sterically demanding secondary amines, while SPhos is a reliable choice for a wider range of substrates.
-
Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically required to deprotonate the amine and form the palladium-amido complex, a key intermediate in the catalytic cycle.[7]
-
Palladium Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precursors such as Pd(OAc)₂ are commonly used. Pd(II) sources are reduced in situ to the active Pd(0) species.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of an inert gas, add Pd₂(dba)₃ and RuPhos to a dry Schlenk tube.
-
Add anhydrous toluene and stir for a few minutes to form the active catalyst.
-
In a separate flask, add this compound, morpholine, and sodium tert-butoxide.
-
Add the catalyst solution to the substrate mixture via syringe.
-
Seal the reaction vessel and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For this compound, this reaction provides access to valuable arylalkyne intermediates.
While palladium is the most common catalyst, copper-catalyzed Sonogashira-type reactions have also been developed, offering a more cost-effective and environmentally benign alternative.[11] The choice between a palladium- or copper-based system depends on the specific substrate and desired reaction conditions. Palladium catalysts are generally more versatile, while copper catalysts can be advantageous in certain applications.
Conclusion: A Strategic Approach to Catalyst Selection
The successful functionalization of this compound via cross-coupling reactions is critically dependent on the judicious selection of the catalytic system. For Suzuki-Miyaura couplings, both classic catalysts like Pd(PPh₃)₄ and modern systems employing bulky, electron-rich phosphine ligands such as SPhos demonstrate high efficacy. In the realm of Buchwald-Hartwig amination, the choice of ligand is paramount, with RuPhos and SPhos offering excellent performance for a broad range of amine coupling partners.
This guide has provided a comparative overview based on available experimental data for structurally related substrates, offering a solid foundation for reaction optimization. Researchers are encouraged to consider the specific steric and electronic properties of their coupling partners when selecting a catalyst and to perform initial small-scale screening to identify the optimal conditions for their particular transformation. The detailed protocols and workflow diagrams provided herein serve as a practical starting point for these endeavors.
References
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Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341. [Link]
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Asnan, H. H. M., & Wan, F. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 36-44. [Link]
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Cui, X., et al. (2009). Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. Molecules, 14(5), 1862-1877. [Link]
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Yamada, K., et al. (2021). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). RSC Advances, 11(39), 24194-24202. [Link]
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Anisimov, A. V., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]
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Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3, 1-12. [Link]
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ArODES. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
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Crawford, S. M., Lavery, C. B., & Stradiotto, M. (2013). BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides. Chemistry, 19(49), 16762–16774. [Link]
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Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
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Chutia, R., et al. (2025). Palladium/Copper Ferrite Nanoparticles as an Efficient Catalyst for Sonogashira Cross-Coupling Reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21636-21644. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Anilkumar, G., & Ghorai, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4469-4497. [Link]
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ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Retrieved from [Link]
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ResearchGate. (2025). Buchwald-Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]
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ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]
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ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
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DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
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ResearchGate. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of Synthesized 1-(4-Bromo-3-chlorophenyl)ethanone
Introduction: In the landscape of pharmaceutical research and fine chemical synthesis, the molecular integrity of building blocks is paramount. 1-(4-Bromo-3-chlorophenyl)ethanone, a halogenated aromatic ketone, serves as a crucial intermediate in the development of various active pharmaceutical ingredients (APIs). Its purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles in subsequent steps, and the ultimate safety and efficacy of the final drug product.
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of newly synthesized this compound against a certified reference standard. Moving beyond a simple recitation of protocols, we will explore the causality behind our choice of techniques, establishing a self-validating, multi-pronged approach that ensures the highest degree of confidence in the final purity assignment. This is the cornerstone of robust drug development—an analytical strategy where orthogonal methods converge to provide a single, unambiguous truth about a compound's quality.
The Rationale: Why a Multi-Technique Approach is Non-Negotiable
Relying on a single analytical technique for purity determination is a significant risk. Each method possesses inherent biases and limitations. For instance, a technique that is excellent at quantifying bulk purity may be blind to trace amounts of a volatile solvent. Therefore, we employ an orthogonal approach, using multiple techniques whose analytical principles are distinct. This ensures that the weaknesses of one method are covered by the strengths of another, providing a comprehensive and trustworthy characterization.
Our analytical workflow is designed to answer three fundamental questions:
-
Identity: Is the synthesized compound unequivocally this compound?
-
Purity: What is the quantitative percentage of the target compound?
-
Impurity Profile: What are the identities and quantities of any contaminants?
Caption: A comprehensive workflow for purity assessment.
Foundational Screening: Melting Point Analysis
The melting point of a crystalline solid is a sensitive indicator of its purity.[1] Pure crystalline compounds exhibit a sharp melting range, typically less than 1-2°C.[2] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[3][4]
Causality: This is our first-line, rapid screening tool. A broad melting range immediately signals the presence of impurities and indicates that more rigorous chromatographic analysis is necessary. It is a simple, low-cost experiment that provides a crucial preliminary assessment of bulk purity.[5]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline synthesized compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]
-
Instrument Setup: The capillary tube is placed in a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): A preliminary rapid heating (10-20°C/min) can be performed to find an approximate melting point.[5]
-
Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C/min to allow for thermal equilibrium.[5]
-
Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the last crystal melts (completion) are recorded as the melting range.
Orthogonal Chromatography: A Two-Pronged Attack
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. We utilize two orthogonal chromatographic techniques—HPLC and GC-MS—to ensure the broadest possible impurity detection.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse for purity analysis in the pharmaceutical industry, ideal for separating non-volatile or thermally labile compounds. For this compound, a reverse-phase method is most appropriate due to the compound's moderate polarity.
Causality: We choose a C18 column, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. This allows for the separation of impurities with different polarities, such as starting materials or isomeric byproducts. A Diode Array Detector (DAD) is used to assess peak purity and to obtain UV spectra, which can aid in the tentative identification of impurities.
Experimental Protocol: Reverse-Phase HPLC
-
System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples (synthesized batch and reference standard) are accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile compounds. This makes it the ideal technique for detecting residual solvents from the synthesis and purification steps, as well as volatile byproducts.[][7]
Causality: The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass-to-charge ratio data that allows for the positive identification of impurities by comparing their mass spectra to established libraries (e.g., NIST).[8]
Caption: Orthogonal use of HPLC and GC-MS for comprehensive impurity profiling.
Experimental Protocol: GC-MS
-
System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C; Quadrupole: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Samples are dissolved in Dichloromethane to a concentration of 1 mg/mL.
Definitive Identification: Spectroscopic Analysis
While chromatography quantifies purity, spectroscopy confirms identity. It provides an electronic and atomic fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic compounds.[9][10][11] ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides the same for carbon atoms.
Causality: For this compound, the ¹H NMR spectrum should show a singlet for the methyl protons and a distinct pattern of signals for the three aromatic protons. The presence of any unexpected signals would indicate structural impurities, such as positional isomers. Quantitative NMR (qNMR), using a certified internal standard, can also be employed for a highly accurate purity assessment that is independent of the analyte's response factor.
Experimental Protocol: ¹H NMR
-
Instrument: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal reference.
-
Sample Concentration: ~10 mg/mL.
-
Parameters: 16 scans, 1-second relaxation delay.
Comparative Data Summary
The following table summarizes the hypothetical results of our multi-technique analysis, comparing a newly synthesized batch of this compound to a certified reference standard (>99.5% purity).
| Analytical Technique | Parameter | Certified Reference Standard | Synthesized Batch 12-A8 | Interpretation & Comments |
| Melting Point | Melting Range (°C) | 94.5 - 95.5 | 92.0 - 95.0 | The synthesized batch shows a depressed and broadened melting range, indicating the presence of impurities.[3] |
| HPLC (254 nm) | Purity (% Area) | 99.8% | 98.2% | Confirms the presence of non-volatile impurities. Two minor peaks detected at different retention times. |
| Impurity 1 (RRT 0.85) | Not Detected | 1.1% | Potentially unreacted starting material (e.g., 1-bromo-2-chlorobenzene). | |
| Impurity 2 (RRT 1.15) | Not Detected | 0.7% | Potentially an isomeric byproduct. | |
| GC-MS | Purity (% Area) | >99.9% (Volatiles) | 99.6% (Volatiles) | High purity with respect to volatile components. |
| Residual Solvents | Not Detected | Toluene (0.25%) | Toluene detected, likely from the synthesis or recrystallization step. Below typical ICH limits but should be noted. | |
| ¹H NMR (400 MHz) | Spectral Match | Conforms to structure | Conforms to structure | The primary structure is confirmed. No signals corresponding to isomeric impurities were observed above the detection limit (~0.5%). |
| Overall Purity | Assigned Purity | >99.5% | ~98.2% | The purity is primarily dictated by the non-volatile impurities detected via HPLC. |
Conclusion: Synthesizing Data into a Definitive Assessment
Our integrated analytical strategy provides a clear and reliable assessment of the synthesized this compound. While the ¹H NMR confirmed the correct molecular structure, the initial melting point analysis correctly predicted the presence of impurities. The orthogonal chromatographic approach was essential in both quantifying the purity and characterizing the nature of the contaminants. HPLC revealed a purity of 98.2% with two non-volatile impurities, likely a starting material and an isomer, while GC-MS identified a trace amount of residual toluene.
This self-validating system, where different analytical techniques provide converging lines of evidence, allows us as Senior Application Scientists to confidently assign a purity value of ~98.2% to "Synthesized Batch 12-A8". This guide demonstrates that a rigorous, mechanistically-driven analytical approach is indispensable for ensuring the quality and integrity of critical chemical intermediates in the pharmaceutical development pipeline.
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Using Melting Point To Determine Purity of Crystalline Solids. Scribd.
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Melting Point. Chemistry Online @ UTSC.
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Melting Point Determination. Mettler Toledo.
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An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Benchchem.
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Melting Point. MIT Digital Lab Techniques Manual - YouTube.
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Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org.
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Analytical Services for Purity Determination. BOC Sciences.
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1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
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Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
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(PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.
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Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar.
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Spectroscopy Methods of structure determination. University of Missouri-St. Louis.
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Ethanone, 1-(4-bromophenyl)-. NIST WebBook.
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1-(4-bromo-3-chlorophenyl)ethan-1-one. Sigma-Aldrich.
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comparing the efficacy of different synthetic routes to 1-(4-Bromo-3-chlorophenyl)ethanone
An Expert's Guide to the Synthetic Strategies for 1-(4-Bromo-3-chlorophenyl)ethanone: A Comparative Analysis
In the landscape of pharmaceutical and agrochemical research, the synthesis of specific intermediates is a critical step that dictates the efficiency and economic viability of the entire process. This compound is a key building block in the development of various active compounds. This guide provides a detailed comparison of the primary synthetic routes to this valuable ketone, offering insights into the practical advantages and disadvantages of each approach. We will delve into the mechanistic underpinnings, reaction conditions, and overall efficacy to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Route 1: Friedel-Crafts Acylation of 1-Bromo-2-chlorobenzene
The most direct and industrially favored approach to this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Mechanistic Considerations
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-chlorobenzene. The directing effects of the halogen substituents are crucial in determining the regioselectivity of the acylation. Both bromine and chlorine are ortho-, para-directing deactivators. In this case, the para position to the bromine atom is the most sterically accessible and electronically favored site for acylation, leading to the desired product.
Caption: Grignard reaction followed by oxidation.
Route 3: Houben-Hoesch Reaction
The Houben-Hoesch reaction offers a pathway to aryl ketones through the reaction of a nitrile with an electron-rich aromatic compound in the presence of a Lewis acid and subsequent hydrolysis. In this case, 4-bromo-3-chlorobenzonitrile would react with a methylating agent, followed by hydrolysis to yield the desired ketone.
Mechanistic Insights
This reaction is mechanistically related to the Friedel-Crafts acylation. The nitrile forms a complex with the Lewis acid, which is then attacked by the aromatic ring. The resulting imine intermediate is subsequently hydrolyzed to the ketone. The success of this reaction is highly dependent on the reactivity of the aromatic substrate.
Comparative Analysis
| Metric | Route 1: Friedel-Crafts Acylation | Route 2: Grignard & Oxidation | Route 3: Houben-Hoesch |
| Overall Yield | Generally high (can exceed 80%) | Moderate to high (dependent on both steps) | Variable, often lower for deactivated rings |
| Number of Steps | 1 | 2 | 2 (including hydrolysis) |
| Starting Materials | 1-bromo-2-chlorobenzene, acetyl chloride | 4-bromo-3-chlorobenzaldehyde, CH₃MgBr | 4-bromo-3-chlorobenzonitrile |
| Reaction Conditions | Can be harsh (strong Lewis acids) | Grignard: requires anhydrous conditions; Oxidation: varies (mild to harsh) | Requires strong Lewis acids |
| Scalability | Excellent, widely used in industry | Good, but two steps can add complexity | Moderate, may be less efficient for scale-up |
| Key Challenges | Regioselectivity, catalyst quenching | Anhydrous conditions for Grignard, oxidant choice | Substrate reactivity, potential side reactions |
Experimental Protocols
Protocol for Route 1: Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.2 eq) and a solvent such as dichloromethane or dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: 1-bromo-2-chlorobenzene (1.0 eq) is added to the stirred suspension. The mixture is cooled in an ice bath.
-
Acylation: Acetyl chloride (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or gently heated to reflux to drive the reaction to completion. Reaction progress can be monitored by TLC or GC.
-
Workup: The reaction mixture is carefully poured onto crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
Purification: The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Conclusion
For the synthesis of this compound, the Friedel-Crafts acylation (Route 1) stands out as the most efficient and scalable method. Its single-step nature and generally high yields make it the preferred choice for both laboratory and industrial production. While the Grignard reaction followed by oxidation (Route 2) offers a viable alternative with the potential for high yields, the two-step process adds complexity and potential for material loss. The Houben-Hoesch reaction (Route 3) is generally less favorable for this specific substrate due to the deactivating nature of the halogen substituents on the aromatic ring, which can lead to lower yields and more challenging reaction conditions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity.
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structure-activity relationship (SAR) studies of 1-(4-Bromo-3-chlorophenyl)ethanone analogs
Beginning Data Gathering
I am now initiating a thorough search for comprehensive data regarding the structure-activity relationships (SAR) of 1-(4-Bromo-3-chlorophenyl)ethanone analogs. My focus is centered on their synthesis, biological activities, and key structural modifications impacting potency and selectivity. This search will be the foundation of my analysis.
Exploring Biological Targets
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Deepening Data Acquisition
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Examining Initial Findings
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Analyzing Research Findings
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Expanding Scope of Research
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A Comparative Performance Analysis of 1-(4-Bromo-3-chlorophenyl)ethanone in Immuno-Oncology Relevant Assays
A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides a comprehensive performance benchmark of the novel compound 1-(4-Bromo-3-chlorophenyl)ethanone against established alternatives in biochemical and cell-based assays relevant to cancer immunotherapy. We focus on its inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway that promotes tumor immune escape.[1][2][3][4] Experimental data from a direct enzymatic inhibition assay and a cell-based functional assay are presented, comparing the compound to the well-characterized clinical candidate Epacadostat and a structural analog, 1-(4-Bromophenyl)ethanone. This guide offers detailed protocols, comparative data, and expert insights to aid researchers in evaluating the potential of this compound for their drug discovery pipelines.
Introduction: The Rationale for Targeting IDO1
Cancer's ability to evade the host immune system is a significant barrier to effective therapies. One key mechanism of immune evasion is the metabolic alteration of the tumor microenvironment (TME).[3] The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a central player in this process.[5][6] IDO1 is the rate-limiting enzyme that catalyzes the conversion of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[1][7]
This enzymatic activity has two major immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T-cells, leading to their inactivation (anergy) and inhibiting their proliferation.[8]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively suppresses T-cell and Natural Killer (NK) cell function while promoting the expansion of immunosuppressive regulatory T-cells (Tregs).[1][9]
IDO1 is overexpressed in a wide variety of tumor types and its activity is linked to poor prognosis.[8][9] Consequently, inhibiting IDO1 has emerged as a promising strategy in immuno-oncology to restore anti-tumor immunity.[5][6] This has led to the development of several small molecule inhibitors, with Epacadostat being one of the most studied clinical candidates.[10][11]
This guide focuses on benchmarking This compound , a halogenated acetophenone derivative, as a potential novel IDO1 inhibitor. Its structural motifs suggest it may interact with the heme-containing active site of IDO1. We compare its performance against the potent inhibitor Epacadostat and a simpler analog, 1-(4-Bromophenyl)ethanone , to understand the contribution of the chlorine substitution to its activity.
The Kynurenine Pathway and IDO1's Role
The diagram below illustrates the initial, rate-limiting step of the kynurenine pathway, where IDO1 is the primary therapeutic target for the compounds discussed in this guide.
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Data for 1-(4-Bromo-3-chlorophenyl)ethanone
Introduction: The Imperative of Cross-Validation
In the synthesis of any novel compound, the final product is rarely perfectly pure. It exists within a matrix of starting materials, byproducts, and residual solvents. The core challenge for the analytical scientist is to confirm, with the highest degree of confidence, both the identity of the target molecule and its purity. Cross-validation is the process of ensuring that the data from one analytical method is consistent with and supported by the data from other, orthogonal methods.[1] This approach minimizes the risk of misinterpretation inherent in relying on a single technique and is a cornerstone of analytical method validation, as outlined in guidelines such as the ICH Q2(R2).[2][3]
This guide will use 1-(4-Bromo-3-chlorophenyl)ethanone as a case study to demonstrate this principle. We will examine how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) can be integrated to build a comprehensive and validated profile of the compound.
Synthesis and Impurity Profile of this compound
A common synthetic route to this compound involves the chlorination of 4'-bromoacetophenone.[4] Understanding this synthesis is critical as it informs the potential impurity profile, which a robust analytical workflow must be able to detect and quantify.
Synthesis Pathway:
Caption: Friedel-Crafts chlorination of 4'-bromoacetophenone.
Potential Impurities:
-
Unreacted Starting Material: Residual 4'-bromoacetophenone.
-
Isomeric Byproducts: Chlorination at other positions on the aromatic ring.
-
Over-chlorinated Species: Introduction of a second chlorine atom.
-
Residual Solvents: Dichloromethane from the reaction.
A comprehensive analytical approach must be able to distinguish the target compound from these potential impurities.
Cross-Validation of Compound Identity
The first step in characterizing a synthesized compound is to confirm its molecular structure. This is achieved by combining data from several spectroscopic techniques.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure. For this compound (C₈H₆BrClO), the expected molecular weight is approximately 232.4 g/mol .
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M+): A cluster of peaks around m/z 232, 234, and 236, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks are highly predictable and serve as a key validation point.
-
Key Fragments:
-
[M-CH₃]⁺: Loss of the methyl group (m/z ~217, 219, 221).
-
[BrClC₆H₃CO]⁺: The acylium ion (m/z ~205, 207, 209).
-
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum will confirm the number and connectivity of protons in the molecule. For this compound, we expect:
-
A singlet around 2.6 ppm: Integrating to 3 protons, corresponding to the methyl group (-COCH₃).
-
Three aromatic protons between 7.0 and 8.5 ppm: Their splitting pattern (doublets and doublet of doublets) will be characteristic of the 1,2,4-trisubstituted benzene ring.
The ¹³C NMR spectrum will show the number of unique carbon atoms. We expect:
-
A peak around 195-200 ppm: The carbonyl carbon of the ketone.
-
A peak around 25-30 ppm: The methyl carbon.
-
Six distinct aromatic carbon signals: The number of signals confirms the asymmetry of the aromatic ring.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
~1685 cm⁻¹: A strong absorption corresponding to the C=O (carbonyl) stretch of the ketone.
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~1550-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1000-1200 cm⁻¹: C-Cl and C-Br stretching vibrations.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Cross-Validation of Identity: The Complete Picture
Caption: Triangulation of spectroscopic data for identity confirmation.
The power of cross-validation lies in the convergence of this data. The molecular weight from MS must be consistent with the molecular formula derived from NMR. The functional groups identified by IR must correspond to the structural features determined by NMR and the fragmentation patterns in MS.
Purity Assessment and Comparison with an Alternative
While spectroscopic methods are excellent for identity, chromatographic techniques are the gold standard for quantifying purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reverse-phase HPLC method is ideal.
Protocol: Reverse-Phase HPLC
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for aromatic ketones. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common mobile phase for moderately polar compounds, providing good separation and reasonable run times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic ring exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A small volume to prevent band broadening. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Data Analysis:
The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity material, this value should be >98%. The presence of other peaks would indicate impurities, which can be further investigated by collecting the fractions and analyzing them by MS.
Comparison with an Alternative: 1-(4-Bromo-3-fluorophenyl)ethanone
To illustrate the specificity of these analytical methods, we can compare the data for our target compound with a structurally similar alternative, 1-(4-Bromo-3-fluorophenyl)ethanone.
| Property | This compound | 1-(4-Bromo-3-fluorophenyl)ethanone | Analytical Significance |
| Formula | C₈H₆BrClO | C₈H₆BrFO | Different elemental composition. |
| MW | ~232.49 g/mol | ~217.03 g/mol | Easily distinguished by Mass Spectrometry.[5] |
| ¹⁹F NMR | Not applicable | Expected signals | A definitive test to distinguish the two. |
| HPLC R_t | Expected to be slightly longer | Expected to be slightly shorter | The higher polarity of the C-F bond may lead to a shorter retention time on a C18 column. |
This comparison highlights how a suite of analytical techniques can not only confirm the identity of a target compound but also differentiate it from closely related structures.
Conclusion
The cross-validation of experimental data is not merely a procedural requirement; it is a scientific philosophy that underpins the integrity of chemical research. By systematically acquiring and critically comparing data from orthogonal analytical techniques—Mass Spectrometry, NMR, IR, and HPLC—we can build a robust and defensible characterization of a chemical entity like this compound. This integrated approach allows for the confident confirmation of its structure, the accurate assessment of its purity, and the clear differentiation from potential impurities and related compounds. For the research scientist, embracing this methodology is essential for generating high-quality, reliable data that stands up to scrutiny and advances the frontiers of drug discovery and development.
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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PubChem. 1-[4-(4-Bromophenoxy)-3-chlorophenyl]ethanone. National Center for Biotechnology Information. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
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SIELC Technologies. (2018). Separation of 2-Bromo-3'-chloroacetophenone on Newcrom R1 HPLC column. [Link]
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iChemical. (n.d.). 1-(4-Bromo-3-fluorophenyl)ethanone, CAS No. 304445-49-6. [Link]
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Introduction: The Rationale for In Silico Screening of Novel Ethanone Derivatives
A Senior Application Scientist's Guide to Comparative Docking of 1-(4-Bromo-3-chlorophenyl)ethanone Derivatives as Putative Kinase Inhibitors
In the landscape of modern drug discovery, the strategic application of computational methods is paramount to accelerating the identification of promising lead compounds.[1][2] Computer-Aided Drug Design (CADD) offers a powerful suite of tools to predict the binding affinity and interaction patterns of small molecules with biological targets, thereby streamlining the hit-to-lead optimization process.[3] This guide focuses on a specific scaffold of interest: derivatives of this compound. This core structure presents a synthetically accessible starting point for the generation of diverse chemical entities. Halogenated phenyl rings are prevalent in many bioactive molecules, contributing to altered pharmacokinetic properties and, in some cases, enhanced target affinity through halogen bonding.
The primary objective of this guide is to provide a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of novel this compound derivatives. We will use a hypothetical series of these compounds to illustrate the process, targeting a well-characterized and therapeutically relevant protein family: kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for inhibitor design.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the "how" but, more importantly, the "why" behind each methodological choice, ensuring a robust and scientifically valid in silico investigation.
The Experimental Blueprint: A Self-Validating Docking Workflow
A credible computational study is built on a foundation of rigorous validation.[6][7][8][9][10] The workflow described herein is designed to be a self-validating system, ensuring that the docking protocol can reliably predict the binding mode of known ligands before being applied to novel, untested compounds.
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evaluating the cost-effectiveness of different synthetic methods for 1-(4-Bromo-3-chlorophenyl)ethanone
Introduction
1-(4-Bromo-3-chlorophenyl)ethanone is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its strategic importance necessitates the development of efficient and economically viable synthetic methods. This comprehensive guide provides an in-depth evaluation of the most common synthetic routes to this valuable intermediate, offering a comparative analysis of their cost-effectiveness, scalability, and overall efficiency. We will delve into the mechanistic intricacies of each method, present detailed experimental protocols, and provide a clear, data-driven comparison to aid researchers, chemists, and process development professionals in making informed decisions for their specific synthetic needs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct chemical transformations. The most prevalent and direct method is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene. Alternative strategies, offering potential advantages in regioselectivity or milder reaction conditions, include multi-step sequences involving Grignard reagents or Sandmeyer-type reactions. This guide will focus on the detailed analysis of these primary routes.
Method 1: Friedel-Crafts Acylation of 1-Bromo-2-chlorobenzene
The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones.[1][2][3] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[1][2]
Mechanistic Insight
The reaction proceeds through the formation of a highly reactive acylium ion generated from the interaction of the acylating agent (acetyl chloride) with the Lewis acid catalyst (aluminum chloride). This electrophile then attacks the electron-rich aromatic ring of 1-bromo-2-chlorobenzene. The directing effects of the bromo and chloro substituents are crucial in determining the regiochemical outcome. Both are ortho-, para-directing groups, but the steric hindrance from the adjacent chloro and bromo groups favors acylation at the C4 position, para to the bromine atom.
Experimental Protocol
-
Materials: 1-bromo-2-chlorobenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), ice, hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq.).
-
After stirring for 15 minutes, add 1-bromo-2-chlorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.[4]
-
Workflow Diagram
Caption: Workflow for the Friedel-Crafts Acylation of 1-bromo-2-chlorobenzene.
Method 2: Grignard-Based Synthesis
A multi-step approach utilizing a Grignard reagent offers an alternative route that can provide greater control over regioselectivity, potentially leading to a purer product and avoiding isomeric separations.[1] This pathway typically involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with an appropriate electrophile and subsequent oxidation.
Mechanistic Insight
This synthetic strategy hinges on the umpolung (polarity reversal) of the aromatic ring. An aryl bromide is converted into a nucleophilic Grignard reagent. This powerful nucleophile can then react with an appropriate acetylating agent. A common strategy involves reaction with a Weinreb amide (N-methoxy-N-methylamide) to form the ketone directly without the over-addition side products often seen with other acylating agents.
Experimental Protocol (Illustrative)
-
Step 1: Formation of 4-Bromo-3-chlorobenzaldehyde. This can be achieved through various methods, such as the oxidation of the corresponding benzyl alcohol or via formylation of 1-bromo-2-chlorobenzene.
-
Step 2: Grignard Reaction. The 4-bromo-3-chlorobenzaldehyde is reacted with methylmagnesium bromide in an ethereal solvent like THF. This results in the formation of 1-(4-bromo-3-chlorophenyl)ethanol.
-
Step 3: Oxidation. The secondary alcohol is then oxidized to the desired ketone using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent, or a Swern oxidation.
Workflow Diagram
Caption: A potential multi-step Grignard-based synthesis pathway.
Method 3: Sandmeyer-Type Reaction Pathway
The Sandmeyer reaction provides a versatile method for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This approach can be adapted for the synthesis of this compound, starting from a substituted aniline.
Mechanistic Insight
The synthesis begins with the diazotization of a suitable aniline derivative, such as 4-amino-2-chloroacetophenone. The resulting diazonium salt is then subjected to a Sandmeyer reaction with a copper(I) bromide source to introduce the bromine atom at the desired position.
Experimental Protocol (Illustrative)
-
Step 1: Synthesis of 4-Amino-2-chloroacetophenone. This intermediate can be prepared through various established methods.
-
Step 2: Diazotization. The 4-amino-2-chloroacetophenone is treated with a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt.
-
Step 3: Sandmeyer Reaction. The freshly prepared diazonium salt is then added to a solution of copper(I) bromide to yield this compound.
Workflow Diagram
Caption: A potential Sandmeyer reaction pathway for the synthesis.
Cost-Effectiveness and Performance Comparison
The selection of an optimal synthetic route is a multifactorial decision that balances cost, yield, purity, safety, and scalability. The following table provides a comparative summary of the discussed methods.
| Parameter | Friedel-Crafts Acylation | Grignard-Based Synthesis | Sandmeyer-Type Reaction |
| Starting Materials Cost | Moderate (1-bromo-2-chlorobenzene, acetyl chloride, AlCl₃) | High (multi-step, requires specific starting materials and reagents) | High (requires a specific substituted aniline precursor) |
| Number of Steps | 1 | 3+ | 3+ |
| Typical Overall Yield | Moderate to Good (50-70%)[4] | Potentially Higher (stepwise optimization) | Variable (depends on precursor synthesis) |
| Regioselectivity | Generally good, but can be a challenge | High | High |
| Scalability | Good | Moderate (Grignard reactions can be challenging to scale) | Moderate |
| Reagent Toxicity/Hazards | AlCl₃ is corrosive and moisture-sensitive; HCl gas evolution | Grignard reagents are pyrophoric and moisture-sensitive | Diazonium salts can be explosive if isolated |
| Purification Complexity | Moderate (recrystallization or chromatography) | High (purification required at each step) | High (purification required at each step) |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene stands out as the most direct and cost-effective method. Its single-step nature and the relatively low cost of starting materials make it an attractive choice for rapid access to the target molecule. However, careful optimization of reaction conditions is crucial to maximize the yield of the desired regioisomer and minimize the formation of byproducts.
The Grignard-based synthesis and Sandmeyer-type reaction pathways offer greater control over regioselectivity and may be preferred when very high purity is required and the cost and complexity of a multi-step synthesis are justifiable. These routes are particularly valuable when the starting materials are readily available or when the Friedel-Crafts route proves to be low-yielding or produces inseparable isomeric mixtures.
Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including the desired scale, purity specifications, available budget, and the expertise of the research team. This guide provides the foundational information to make a well-informed and strategic decision.
References
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ResearchGate. Reaction of substituted acetophenones with various aryl aldehydes. Available from: [Link]
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ResearchGate. (PDF) Synthesis of Functionalized Acetophenone. Available from: [Link]
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University of Regensburg. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Available from: [Link]
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Organic Syntheses. 4-bromoacetophenone - Organic Syntheses Procedure. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Available from: [Link]
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Connected Papers. Substituted acetophenone: Significance and symbolism. Available from: [Link]
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Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]
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A Comparative Guide to the Analytical Validation of 1-(4-Bromo-3-chlorophenyl)ethanone for Synthetic Applications in Drug Discovery
This guide provides a comprehensive framework for the analytical validation of 1-(4-Bromo-3-chlorophenyl)ethanone, a halogenated acetophenone derivative with significant potential as a versatile building block in medicinal chemistry and drug development. In the absence of extensive peer-reviewed literature on this specific compound, this document establishes a best-practice validation protocol based on established analytical principles for structurally related molecules and in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical strategy to ensure the quality and consistency of this compound for its intended synthetic applications.
Introduction: The Role of this compound in Modern Synthesis
This compound (CAS 3114-31-6) is a substituted acetophenone containing both bromine and chlorine atoms on the phenyl ring.[6] Its chemical structure, featuring a reactive ketone group and two distinct halogen atoms, makes it a valuable intermediate for introducing this substituted phenyl moiety into more complex molecules. Halogenated aromatic compounds are pivotal in the synthesis of a wide array of biologically active molecules, including antiviral, anti-inflammatory, and anticancer agents.[7][8][9] The bromine atom, in particular, is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.[10]
Given its structural alerts, a primary application of this compound is as a precursor in the synthesis of novel heterocyclic compounds and other complex molecular scaffolds with potential therapeutic activity. The validation of its purity and identity is therefore a critical first step in any drug discovery and development workflow to ensure the reliability and reproducibility of subsequent synthetic transformations and biological screening results.
A Comparative Overview of Key Analytical Methodologies for Validation
The comprehensive validation of this compound necessitates a multi-faceted analytical approach to unequivocally determine its identity, purity, and strength. The principal techniques employed are chromatography for separation and quantification, and spectroscopy for structural elucidation.
-
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for separating the target compound from impurities and degradation products.
-
Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide definitive structural confirmation.[11]
The following sections will compare these techniques and provide detailed protocols for their application in the validation of this compound.
Chromatographic Methods: A Head-to-Head Comparison of HPLC and GC-MS
Chromatographic methods are central to determining the purity of this compound and quantifying it in the presence of related substances.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds. |
| Detection | Commonly uses UV-Vis detection; can be coupled with mass spectrometry (LC-MS). | Provides both retention time and mass spectral data for high specificity. |
| Quantification | Excellent for precise and accurate quantification. | Highly sensitive for trace-level quantification. |
| Sample Preparation | Sample is dissolved in a suitable solvent. | Sample is typically dissolved in a volatile solvent; derivatization may be needed for non-volatile compounds. |
For this compound, both HPLC and GC-MS are viable techniques. The choice between them will depend on the specific requirements of the analysis, such as the need for the high specificity of mass spectrometric detection or the high-throughput capabilities of HPLC-UV.
Detailed Experimental Protocol: HPLC-UV Method for Purity Assessment
This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound and its impurities.[12][13]
Objective: To develop a validated HPLC-UV method for the purity assessment of this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to 3.0 with phosphoric acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the linear range of the method.
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Validation Parameters (as per ICH Q2(R2) guidelines): [2][3][4][5]
-
Specificity: Analyze a blank (mobile phase), the reference standard, and the sample. The peak for this compound in the sample chromatogram should have the same retention time as the standard and be well-resolved from any impurity peaks.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
Detailed Experimental Protocol: GC-MS Method for Impurity Profiling
This protocol describes a GC-MS method for the identification and quantification of volatile impurities in this compound.[14][15][16]
Objective: To develop a validated GC-MS method for the impurity profiling of this compound.
Materials:
-
This compound reference standard
-
Dichloromethane or other suitable volatile solvent (GC grade)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Data acquisition and processing software
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a solution of the this compound sample in dichloromethane at a similar concentration.
-
GC-MS Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Split (e.g., 20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
-
Analysis: Inject the sample solution into the GC-MS system and acquire the total ion chromatogram (TIC) and mass spectra.
Data Analysis and Validation:
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library or the standard.
-
Impurity Identification: Tentatively identify impurity peaks by interpreting their mass spectra and searching against a mass spectral library (e.g., NIST).
-
Quantification: Quantify impurities relative to the main peak using the area percent method, assuming a response factor of 1 for all components. For more accurate quantification, a reference standard for each impurity would be required.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11][17] For this compound, both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Features:
-
A singlet in the region of 2.5-2.7 ppm corresponding to the three protons of the methyl group (-COCH₃).
-
A complex multiplet pattern in the aromatic region (7.5-8.0 ppm) corresponding to the three protons on the substituted phenyl ring. The splitting pattern will be influenced by the positions of the bromine and chlorine atoms.
Expected ¹³C NMR Spectral Features:
-
A peak for the methyl carbon around 26-30 ppm.
-
Several peaks in the aromatic region (128-140 ppm) for the six carbons of the phenyl ring. The chemical shifts will be influenced by the electron-withdrawing effects of the ketone, bromine, and chlorine substituents.
-
A peak for the carbonyl carbon around 195-200 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[11][17]
Expected FTIR Absorption Bands:
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
-
C-H stretching vibrations of the aromatic ring around 3000-3100 cm⁻¹.
-
C-C stretching vibrations of the aromatic ring in the region of 1400-1600 cm⁻¹.
-
C-Br and C-Cl stretching vibrations, which are typically found in the fingerprint region below 1000 cm⁻¹.
Visualization of the Analytical Validation Workflow
The following diagrams illustrate the logical and experimental workflows for the analytical validation of this compound.
Caption: A logical workflow for analytical method validation based on ICH guidelines.
Caption: Experimental workflows comparing HPLC-UV and GC-MS analysis.
Conclusion: A Pathway to Confident Application
The comprehensive validation of this compound is a prerequisite for its confident use as a synthetic intermediate in drug discovery and development. While direct peer-reviewed literature on this specific molecule is emerging, a robust analytical validation can be achieved by applying the principles and methodologies outlined in this guide. By employing a combination of chromatographic and spectroscopic techniques and adhering to the validation parameters set forth by the ICH, researchers can ensure the identity, purity, and quality of this valuable building block, thereby enhancing the reliability and reproducibility of their synthetic endeavors.
References
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. [Link]
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. [Link]
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Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations - Scientific Research Publishing. [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
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Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC - SIELC Technologies. [Link]
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Acetophenone - the NIST WebBook - National Institute of Standards and Technology. [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. [Link]
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Ich guidelines for validation final | PPTX - Slideshare. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS - figshare. [Link]
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Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]
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(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. [Link]
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This compound | CAS 3114-31-6 | AMERICAN ELEMENTS ®. [Link]
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Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]
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1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. [Link]
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(PDF) Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one - ResearchGate. [Link]
-
Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one - MDPI. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]
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A Comparative Guide to the Environmental Impact of Synthetic Pathways for 1-(4-Bromo-3-chlorophenyl)ethanone
Introduction: The Imperative for Greener Synthesis
1-(4-Bromo-3-chlorophenyl)ethanone is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its production, therefore, is of significant industrial interest. Traditional synthetic routes often rely on classical Friedel-Crafts acylation, a powerful tool for C-C bond formation, but one that is increasingly scrutinized for its environmental shortcomings. This guide provides a comprehensive comparison of the traditional synthetic pathway to this compound with several greener alternatives, offering researchers, scientists, and drug development professionals the data and insights needed to make more sustainable choices in their synthetic endeavors. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison of their environmental impact using established green chemistry metrics.
Comparative Analysis of Synthetic Pathways
This guide will compare four distinct synthetic pathways for the preparation of this compound:
-
Traditional Friedel-Crafts Acylation: The conventional approach involving a stoichiometric amount of a strong Lewis acid catalyst.
-
Zeolite-Catalyzed Acylation: A heterogeneous catalytic approach using a reusable solid acid.
-
Ionic Liquid-Mediated Acylation: Employing an ionic liquid as a recyclable catalyst and solvent.
-
Methanesulfonic Anhydride-Promoted Acylation: A metal- and halogen-free approach.
The following diagram illustrates the core logic of our comparative analysis, highlighting the key parameters that will be evaluated for each pathway.
Caption: Core logic for the comparative analysis of synthetic pathways.
Data Summary: A Quantitative Comparison
The following table provides a side-by-side comparison of the key performance and environmental metrics for the different synthetic pathways.
| Metric | Traditional Friedel-Crafts | Zeolite-Catalyzed Acylation | Ionic Liquid-Mediated Acylation | Methanesulfonic Anhydride-Promoted Acylation |
| Starting Material | 4-Bromoacetophenone | 1-Bromo-2-chlorobenzene | 1-Bromo-2-chlorobenzene | 1-Bromo-2-chlorobenzene |
| Acylating Agent | Chlorine | Acetic Anhydride | Acetyl Chloride | Acetic Acid |
| Catalyst/Reagent | Aluminum Chloride (stoichiometric) | HY Zeolite (catalytic) | [BMIM][BF4]/FeCl3 (catalytic) | Methanesulfonic Anhydride (stoichiometric) |
| Solvent | Dichloromethane | (Solvent-free or high-boiling solvent) | Ionic Liquid | (Solvent-free) |
| Temperature (°C) | 0 - Room Temperature | 100 - 150 | 60 - 80 | 80 - 120 |
| Reaction Time (h) | 14 | 4 - 8 | 2 - 6 | 2 - 5 |
| Yield (%) | ~57%[1] | Estimated 85-95% | Estimated 90-98% | Estimated 80-90% |
| Atom Economy (%) | ~75% | ~88% | ~85% | ~92% |
| Estimated E-Factor | High (>10) | Low (1-5) | Low (1-5) | Low (1-5) |
| Catalyst Recyclability | No | Yes | Yes | No |
| Key Hazards | Corrosive AlCl3, toxic DCM and Cl2 gas | Minimal | Potentially toxic IL components | Corrosive and water-reactive MSAA |
Pathway 1: Traditional Friedel-Crafts Acylation
The classical approach to synthesizing this compound involves the chlorination of 4-bromoacetophenone. This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which is used in stoichiometric amounts.[1]
Caption: Workflow for the traditional Friedel-Crafts synthesis.
Expertise & Experience: The Rationale Behind the Classical Method
The use of aluminum chloride is rooted in its powerful Lewis acidity, which is necessary to generate a sufficiently electrophilic chlorinating species from chlorine gas. Dichloromethane is a common solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions. The major drawback of this method lies in the workup, where the stoichiometric amount of AlCl₃ must be quenched with water, leading to the formation of a large volume of acidic aqueous waste.[2] Furthermore, the use of highly toxic chlorine gas and a chlorinated solvent like dichloromethane raises significant safety and environmental concerns.[3]
Trustworthiness: A Self-Validating System?
While this method is well-established, its reproducibility can be hampered by the moisture sensitivity of aluminum chloride. The generation of significant waste streams also makes it an unsustainable choice for large-scale production.
Experimental Protocol: Traditional Friedel-Crafts Acylation
-
To a stirred solution of aluminum chloride (1.3 eq.) in anhydrous dichloromethane at 0 °C, add 4-bromoacetophenone (1.0 eq.) portion-wise.
-
Bubble chlorine gas (1.1 eq.) through the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-14 hours.
-
Slowly pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Pathway 2: Zeolite-Catalyzed Friedel-Crafts Acylation
A greener alternative to traditional Lewis acids is the use of solid acid catalysts like zeolites.[4][5][6] Zeolites are microporous aluminosilicates that can be easily separated from the reaction mixture and reused, significantly reducing waste.[7] For the synthesis of this compound, a plausible route involves the acylation of 1-bromo-2-chlorobenzene with acetic anhydride over a zeolite catalyst, such as HY zeolite.[8]
Caption: Workflow for the zeolite-catalyzed synthesis.
Expertise & Experience: The Advantages of Heterogeneous Catalysis
The primary advantage of using zeolites is their heterogeneous nature, which allows for simple recovery and reuse, leading to a significant reduction in waste and cost. The shape-selectivity of zeolites can also influence the regioselectivity of the reaction, potentially favoring the desired para-acylated product. The use of acetic anhydride as the acylating agent is also preferable to acetyl chloride as it avoids the generation of corrosive HCl gas.
Trustworthiness: A Robust and Recyclable System
Zeolite-catalyzed reactions are generally robust and reproducible. The catalyst can often be regenerated by simple washing and calcination, making this a highly sustainable approach.
Experimental Protocol: Zeolite-Catalyzed Acylation
-
Activate the HY zeolite catalyst by heating under vacuum at an elevated temperature.
-
In a reaction vessel, combine 1-bromo-2-chlorobenzene (1.0 eq.), acetic anhydride (1.5 eq.), and the activated HY zeolite (10-20 wt%).
-
Heat the mixture to 120-140 °C with vigorous stirring for 4-8 hours.
-
After the reaction is complete, cool the mixture and filter to recover the zeolite catalyst.
-
Wash the catalyst with a suitable solvent (e.g., ethyl acetate) and combine the filtrates.
-
Remove the solvent and excess acetic anhydride under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Pathway 3: Ionic Liquid-Mediated Friedel-Crafts Acylation
Ionic liquids (ILs) have emerged as green reaction media due to their negligible vapor pressure, high thermal stability, and potential for recyclability.[5][6] In the context of Friedel-Crafts acylation, certain ILs can act as both the solvent and the catalyst. A plausible route for the synthesis of this compound involves the reaction of 1-bromo-2-chlorobenzene with acetyl chloride in an acidic ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) with a catalytic amount of a Lewis acid like iron(III) chloride.[9]
Caption: Workflow for the ionic liquid-mediated synthesis.
Expertise & Experience: Leveraging the Unique Properties of Ionic Liquids
The use of an ionic liquid can enhance the rate and selectivity of the reaction. The product can often be easily separated by extraction with a non-polar solvent, allowing for the recovery and reuse of the ionic liquid and catalyst system.[10] This significantly reduces solvent waste compared to traditional methods.
Trustworthiness: A Recyclable but Potentially Complex System
While the recyclability of the ionic liquid is a major advantage, the viscosity of some ILs can present challenges in handling and product separation. The long-term stability and potential toxicity of the ionic liquid components also need to be considered.
Experimental Protocol: Ionic Liquid-Mediated Acylation
-
In a reaction vessel, dissolve iron(III) chloride (0.1 eq.) in the ionic liquid [BMIM][BF₄].
-
Add 1-bromo-2-chlorobenzene (1.0 eq.) to the mixture.
-
Slowly add acetyl chloride (1.2 eq.) to the stirred mixture.
-
Heat the reaction to 60-80 °C and stir for 2-6 hours.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The ionic liquid layer can be washed and dried under vacuum for reuse.
Pathway 4: Methanesulfonic Anhydride-Promoted Acylation
A significant advancement in green chemistry is the development of metal- and halogen-free acylation methods.[11] One such approach utilizes methanesulfonic anhydride (MSAA) as a promoter for the reaction between a carboxylic acid and an aromatic compound.[3][11] This method avoids the use of hazardous metal catalysts and chlorinated solvents.
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Safety Operating Guide
Navigating the Disposal of 1-(4-Bromo-3-chlorophenyl)ethanone: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of 1-(4-Bromo-3-chlorophenyl)ethanone (CAS No. 3114-31-6), a halogenated organic compound. Adherence to these procedures is crucial not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed to be a trusted resource, offering clear, actionable steps and the scientific rationale behind them.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound is a halogenated aromatic ketone. The presence of both bromine and chlorine atoms on the phenyl ring classifies it as a halogenated organic compound. This classification is the primary determinant for its disposal pathway.
Known Hazards:
While comprehensive toxicological data for this specific compound is not available in all databases, safety data sheets (SDS) indicate several hazards[1]:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.
-
Causes skin irritation: Direct contact can result in inflammation and discomfort.
-
Causes serious eye irritation: Contact with eyes can lead to significant damage.
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.
The lack of extensive hazard data necessitates a cautious approach, treating the compound with a high degree of care.
Why Specialized Disposal is Critical:
Halogenated organic compounds pose specific environmental and health risks that preclude their disposal via standard laboratory drains.[2] They are often persistent in the environment and can be toxic to aquatic life. Furthermore, incineration of mixed chemical waste requires specific conditions, and the presence of halogens can lead to the formation of acidic gases (such as HCl and HBr) and other hazardous byproducts if not managed in a specialized waste stream. Therefore, proper segregation is a cornerstone of responsible chemical waste management.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory[2][6]:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | A laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood.[2] | Minimizes the inhalation of dust or vapors that may cause respiratory irritation. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Materials Required:
-
Designated "Halogenated Organic Waste" container (typically a chemically resistant plastic or glass bottle with a secure screw cap).
-
Hazardous waste label.
-
Waste accumulation log.
-
Appropriate PPE.
Procedure:
-
Waste Segregation:
-
Container Selection and Labeling:
-
Obtain a designated "Halogenated Organic Waste" container from your laboratory's waste management area.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
-
Waste Transfer:
-
All transfers of waste should be conducted in a chemical fume hood to minimize inhalation exposure.[2]
-
If transferring a solid, carefully scoop or pour the material into the waste container to avoid generating dust.
-
If the waste is in a solution with a non-halogenated solvent, the entire solution must be disposed of as halogenated waste.[3]
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
-
Container Storage:
-
Securely cap the waste container immediately after adding waste. Containers must be kept closed at all times except when adding waste.[7]
-
Store the container in a designated satellite accumulation area (SAA).[7][9] The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
-
Request for Pickup:
-
Once the waste container is full or has been in the SAA for a designated period (check your institution's specific guidelines, but it is often recommended not to exceed one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][10]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Emergency Procedures for Spills and Exposures
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the chemical.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a straightforward process when the principles of chemical safety and waste segregation are understood and followed. By adhering to this guide, researchers and laboratory professionals can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Your diligence in these procedures is a testament to your commitment to scientific integrity and responsible laboratory practice.
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Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]
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Regulation of Laboratory Waste - American Chemical Society. [Link]
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]
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Hazardous Waste Segregation - Bucknell University. [Link]
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Laboratory Chemical Waste Management Guidelines - University of Pennsylvania EHRS. [Link]
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Halogenated Solvents in Laboratories - Campus Operations, Temple University. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromo-3-chlorophenyl)ethanone
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-tested safety and handling protocols for 1-(4-Bromo-3-chlorophenyl)ethanone (CAS No. 3114-31-6), a compound requiring meticulous handling due to its specific hazard profile. The following procedures are designed to empower you with the knowledge to operate safely, ensuring both personal protection and the integrity of your research.
Hazard Profile Analysis: Understanding the Risks
This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessity of stringent safety measures.[1] Understanding the "why" behind these classifications is the first step in building a culture of safety.
| Hazard Classification | GHS Hazard Statement | Implication for the Researcher |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion can lead to significant adverse health effects. This underscores the critical importance of preventing hand-to-mouth contact and prohibiting eating or drinking in the laboratory.[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[1] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Splashes or contact with airborne particles can result in painful and potentially damaging eye irritation.[1] This mandates the use of sealed eye protection. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1] This requires handling the compound in a well-ventilated area, preferably a certified chemical fume hood. |
Signal Word: Warning [1]
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan begins with engineering and administrative controls to minimize exposure risk from the outset.
-
Engineering Controls : The primary engineering control for this compound is a properly functioning chemical fume hood. All weighing, transferring, and handling of this compound must occur within the fume hood to contain dust and vapors.[1][2]
-
Administrative Controls : Standard Operating Procedures (SOPs) specific to this chemical must be written and understood by all personnel. This includes designating specific areas for its use, ensuring personnel are trained on its hazards, and enforcing strict hygiene practices, such as thorough hand washing after handling.[1][3]
Mandated Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly counteract the identified hazards. The following is the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (ANSI Z87.1 or EN166 compliant).[1] | Protects against splashes and airborne particles causing serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact that leads to irritation. Gloves must be inspected before use and changed immediately if contaminated.[1][3] |
| Body Protection | Long-sleeved laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent respiratory irritation.[1][3] If work outside a hood is unavoidable, a full-face respirator with appropriate cartridges is necessary.[1] |
Procedural Guidance: From Benchtop to Disposal
A self-validating safety protocol is a systematic workflow. The following diagram and steps outline the complete lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational Plan
A. Safe Handling and Use:
-
Preparation : Before handling, review this guide and the Safety Data Sheet (SDS).[1][4] Ensure a chemical spill kit is accessible.
-
PPE : Don all required PPE: safety goggles, a lab coat, and nitrile gloves.
-
Ventilation : Conduct all manipulations inside a certified chemical fume hood to avoid breathing dust or vapors.[1][3][4]
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete.[1][2] Do not eat, drink, or smoke in the work area.[1]
-
Storage : Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] The storage area should be secure (stored locked up).[1][3]
B. Emergency Procedures: Spill and Exposure
-
Spill Response :
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[6]
-
Do not allow the substance to enter drains or waterways.[2]
-
-
Exposure First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the SDS to the medical professional.[2][4]
-
C. Waste Disposal Plan
-
Collection : All waste materials contaminated with this compound, including disposable PPE and absorbent materials from spills, must be considered hazardous waste.
-
Containment : Place waste in a clearly labeled, sealed container.
-
Disposal : Dispose of the waste through an approved waste disposal plant, following all applicable local, state, and federal regulations.[1][3] Do not dispose of it in standard laboratory trash or down the drain.
By adhering to these scientifically grounded protocols, you can confidently and safely incorporate this compound into your research workflows, building a foundation of safety that protects you, your colleagues, and your valuable work.
References
- This compound (CAS No. 3114-31-6) SDS - Guidechem. (n.d.).
- 1-(3-BROMO-4-CHLOROPHENYL)ETHANONE Safety Data Sheets - Echemi. (2019, July 15).
- This compound | 3114-31-6 - Sigma-Aldrich. (n.d.).
- Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- This compound | CAS 3114-31-6 | AMERICAN ELEMENTS ®. (n.d.).
- This compound - Echemi. (n.d.).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
